molecular formula C31H38O18 B13438874 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

货号: B13438874
分子量: 698.6 g/mol
InChI 键: XEULPBRTZLSETH-OZNBHJLGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-O-(2-O,3-O,6-O-Triacetyl-alpha-D-glucopyranosyl)-1-O,6-O-diacetyl-3-O-[(E)-3-(4-hydroxyphenyl)acryloyl]-beta-D-fructofuranose has been reported in Prunus maximowiczii with data available.

属性

分子式

C31H38O18

分子量

698.6 g/mol

IUPAC 名称

[(2S,3S,4R,5R)-2,5-bis(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-hydroxyoxan-2-yl]oxy-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H38O18/c1-15(32)41-12-22-25(39)27(44-18(4)35)28(45-19(5)36)30(46-22)49-31(14-43-17(3)34)29(26(40)23(48-31)13-42-16(2)33)47-24(38)11-8-20-6-9-21(37)10-7-20/h6-11,22-23,25-30,37,39-40H,12-14H2,1-5H3/b11-8+/t22-,23-,25-,26-,27+,28-,29+,30-,31+/m1/s1

InChI 键

XEULPBRTZLSETH-OZNBHJLGSA-N

手性 SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O

规范 SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical walkthrough for the complete structural elucidation of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, a complex natural product derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation, grounded in the principles of modern spectroscopic analysis.

Introduction: The Significance of Acylated Sucrose Esters

Sucrose esters, a diverse class of non-ionic surfactants, are found in nature and are also synthesized for use in the food, cosmetic, and pharmaceutical industries. Their biological activities are often dictated by the nature and position of their acyl substituents. The title compound, a pentaacetylated and coumaroylated sucrose derivative, presents a significant analytical challenge due to the potential for numerous constitutional isomers. A definitive structural assignment is paramount for understanding its structure-activity relationship and for any potential therapeutic development. This guide will systematically deconstruct the molecule's architecture using a combination of high-resolution mass spectrometry and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

Part 1: Molecular Formula and Unsaturation - The Initial Clues from Mass Spectrometry

The foundational step in any structure elucidation is the determination of the molecular formula. High-resolution mass spectrometry (HRMS), typically employing electrospray ionization (ESI), is the tool of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode is generally preferred for sucrose esters, as they readily form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass.

For this compound (C₃₁H₃₈O₁₇), the expected monoisotopic mass is 682.2109 g/mol . An observed [M+Na]⁺ adduct at m/z 705.1998 would confirm this elemental composition.

From the molecular formula, the degree of unsaturation (DoU) can be calculated: DoU = C - (H/2) + (N/2) + 1 = 31 - (38/2) + 1 = 13

This DoU of 13 provides initial structural constraints. The sucrose core accounts for 2 degrees (two rings). The five acetyl groups and one p-coumaroyl group each contain a carbonyl, contributing 6 degrees. The p-coumaroyl group also has a benzene ring (4 degrees) and a double bond (1 degree). Totaling these gives 2 + 6 + 4 + 1 = 13, which fully accounts for the calculated degree of unsaturation.

Part 2: Assembling the Pieces - A Multi-dimensional NMR Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential to piece together the molecular puzzle.

One-Dimensional NMR: The Initial Overview

¹H NMR Spectroscopy: The proton NMR spectrum provides the first detailed look at the molecule's structure. Key regions of interest include:

  • Aromatic Protons: Signals from the p-coumaroyl moiety.

  • Vinylic Protons: Signals for the trans double bond of the p-coumaroyl group.

  • Sugar Protons: A complex, often overlapping region containing signals from the glucose and fructose rings.

  • Acetyl Methyl Protons: Sharp singlets corresponding to the five acetyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. Key signals include:

  • Carbonyl Carbons: Resonances for the ester carbonyls of the acetyl and p-coumaroyl groups.

  • Aromatic and Vinylic Carbons: Signals from the p-coumaroyl group.

  • Anomeric Carbons: Diagnostic signals for the C-1 of glucose and C-2' of fructose.

  • Sugar Carbons: Signals for the remaining carbons of the sucrose backbone.

  • Acetyl Methyl Carbons: Signals in the aliphatic region.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
Sucrose Moiety
Glc-190.15.68 (d, 3.8)
Glc-270.54.89 (dd, 10.4, 3.8)
Glc-373.55.50 (t, 9.8)
Glc-468.25.08 (t, 9.8)
Glc-570.84.15 (m)
Glc-663.04.25 (m), 4.40 (m)
Fru-1'62.54.18 (d, 12.0), 4.08 (d, 12.0)
Fru-2'104.5-
Fru-3'75.85.45 (d, 8.5)
Fru-4'74.95.35 (d, 8.5)
Fru-5'80.14.20 (m)
Fru-6'64.54.35 (m)
p-Coumaroyl Moiety
C-1''125.8-
C-2'', 6''130.57.45 (d, 8.5)
C-3'', 5''115.96.85 (d, 8.5)
C-4''160.2-
C-7'' (C=O)166.5-
C-8''118.26.35 (d, 15.9)
C-9''144.87.65 (d, 15.9)
Acetyl Moieties
5 x C=O169.5-170.8-
5 x CH₃20.5-21.02.02-2.15 (s)

Note: This is representative data synthesized from literature values for similar compounds. Actual chemical shifts may vary.

Two-Dimensional NMR: Establishing Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: A higher concentration is typically required for 2D NMR. Dissolve 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion.

  • Experiments: Acquire the following spectra:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin systems through scalar coupling.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems and identifying esterification sites.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin) to generate the 2D correlation maps.

Structure Elucidation Workflow using 2D NMR

The following diagram illustrates the logical flow of information from the various NMR experiments to determine the final structure.

structure_elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Integration & Structure Assembly 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Bonds) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Spin_Systems Identify Spin Systems (Glucose, Fructose, p-Coumaroyl) COSY->Spin_Systems HSQC->Spin_Systems Linkages Establish Linkages (Glycosidic Bond, Ester Positions) HMBC->Linkages Spin_Systems->Linkages Final_Structure Confirm Final Structure Linkages->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Step-by-Step Analysis:

  • Assigning the Spin Systems with COSY and HSQC:

    • p-Coumaroyl Moiety: The COSY spectrum will show a clear correlation between the vinylic protons (H-8'' and H-9'') and between the aromatic protons (H-2''/H-6'' and H-3''/H-5''). The HSQC spectrum will then link these protons to their respective carbons.

    • Glucose and Fructose Moieties: Starting from the anomeric proton of glucose (H-1), a COSY walk can trace the connectivity through H-2, H-3, H-4, H-5, and finally to the H-6 protons. A similar process can be attempted for the fructose unit, although spectral overlap can be a challenge. The HSQC spectrum will confirm the carbon assignments for each protonated position.[1]

  • Connecting the Pieces with HMBC: The HMBC spectrum is the key to assembling the full structure.[2]

    • Glycosidic Linkage: A crucial correlation will be observed between the anomeric proton of glucose (H-1) and the quaternary anomeric carbon of fructose (C-2'), confirming the α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside linkage of sucrose.

    • p-Coumaroyl Position: The downfield shift of H-3 in the glucose unit strongly suggests acylation at this position. This is definitively confirmed by an HMBC correlation from H-3 to the carbonyl carbon of the p-coumaroyl group (C-7'').

    • Acetyl Positions: The positions of the five acetyl groups are determined by observing HMBC correlations from the protons attached to the acylated carbons to the carbonyl carbons of the acetyl groups. For example:

      • H-1 → Acetyl C=O

      • H-6 → Acetyl C=O

      • H-2' → Acetyl C=O

      • H-3' → Acetyl C=O

      • H-6' → Acetyl C=O

The following diagram illustrates the key HMBC correlations that are critical for confirming the structure.

hmbc_correlations Key HMBC Correlations cluster_sucrose Sucrose Core cluster_substituents Substituents Glc1 H-1 Fru2 C-2' Glc1->Fru2 Glycosidic Linkage Glc3 H-3 CoumaroylCO Coumaroyl C=O Glc3->CoumaroylCO Ester Linkage AcetylCO Acetyl C=O p1 p1->AcetylCO H-1/H-6/H-2'/H-3'/H-6' Correlations p2 p3 p4 p5

Caption: Key HMBC correlations for structural assignment.

Part 3: Corroboration and Final Confirmation

The combination of HRMS and comprehensive 1D and 2D NMR analysis provides a robust and self-validating system for the structural elucidation of this compound. The molecular formula from HRMS provides the elemental composition, while the intricate network of correlations from the NMR experiments allows for the unambiguous assembly of the atoms into the final structure. The consistency across all datasets provides a high degree of confidence in the final assignment.

References

physical and chemical properties of pentaacetyl coumaroyl sucrose

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Pentaacetyl Coumaroyl Sucrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaacetyl coumaroyl sucrose is a complex derivative of sucrose, a ubiquitous disaccharide. This molecule is characterized by the esterification of five of sucrose's hydroxyl groups with acetyl moieties and one with a coumaroyl group. The combination of the hydrophilic sucrose backbone, the hydrophobic acetyl groups, and the biologically active coumaroyl group imparts unique physicochemical properties to this compound. This guide provides a comprehensive overview of the known and extrapolated , offering insights for its application in research and development, particularly in the fields of drug delivery, materials science, and biochemistry.

Molecular Structure and Synthesis

Pentaacetyl coumaroyl sucrose is a disaccharide derivative. The core structure is sucrose, which is composed of a glucose unit and a fructose unit linked by a glycosidic bond.[1][2] Five of the available hydroxyl groups on the sucrose molecule are replaced by acetyl esters, and one is esterified with p-coumaric acid. The exact positions of the acetyl and coumaroyl groups can vary depending on the synthetic route, leading to different isomers with potentially distinct properties. A specific isomer, 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, has been cataloged.[3]

The synthesis of such mixed esters can be challenging due to the multiple hydroxyl groups on the sucrose molecule with varying reactivity.[4] Generally, the synthesis would involve a multi-step process, likely starting with the selective protection of certain hydroxyl groups, followed by esterification with the desired acyl groups (acetyl and coumaroyl), and finally deprotection. Enzymatic synthesis using lipases or feruloyl esterases in non-aqueous media is also a potential route, offering higher regioselectivity.[5][6]

Caption: Generalized structure of Pentaacetyl Coumaroyl Sucrose.

Physical Properties

The physical properties of pentaacetyl coumaroyl sucrose are largely dictated by its molecular structure, particularly the degree of esterification.

PropertyDescriptionSupporting Evidence
Appearance Expected to be a white to off-white crystalline or powdery solid.Sucrose and its acetylated derivatives like glucose pentaacetate are typically white crystalline solids.[7][8]
Odor Likely odorless, though a faint caramel-like odor may be present upon heating.Sucrose is odorless.[7]
Solubility Due to the extensive acetylation, the molecule is expected to be hydrophobic. It is likely insoluble in water but soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO).[8][9] The presence of the coumaroyl group may slightly modify its solubility profile. Peracetylated sugar derivatives have shown high solubility in liquid and supercritical carbon dioxide.[10] The degree of acetylation can influence solubility, with higher degrees sometimes decreasing solubility in certain solvents.[11][12]
Melting Point The melting point of sucrose esters generally falls between 40 °C and 60 °C.[4] However, the high degree of acetylation in pentaacetyl coumaroyl sucrose would likely result in a higher melting point, possibly more aligned with that of sucrose octaacetate.
Thermal Stability Sucrose esters can typically be heated to 185 °C without losing functionality.[4] The thermal stability of acetylated mannans has been shown to increase with a higher degree of acetyl substitutions.[11][12] Therefore, pentaacetyl coumaroyl sucrose is expected to exhibit good thermal stability, likely decomposing at temperatures above 220 °C.[13][14]
Hydrophilic-Lipophilic Balance (HLB) The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For sucrose esters, HLB values can range from 1 to 16.[4] Given the high degree of esterification with hydrophobic acetyl groups, pentaacetyl coumaroyl sucrose is expected to have a low HLB value, making it a potential water-in-oil emulsifier.[4]

Chemical Properties

Stability and Hydrolysis

The stability of pentaacetyl coumaroyl sucrose is influenced by the pH of the environment. The molecule contains two types of hydrolyzable bonds: the ester linkages of the acetyl and coumaroyl groups, and the glycosidic bond between the glucose and fructose units.

  • Acidic Conditions: Under acidic conditions (pH < 4), the glycosidic bond is preferentially hydrolyzed, breaking the molecule down into acetylated coumaroyl glucose and acetylated fructose.[4][15] This process is generally a first-order reaction.[16]

  • Basic Conditions: Under basic conditions (pH > 8), saponification occurs, where the ester bonds are selectively hydrolyzed to yield sucrose and the salts of acetic and coumaric acids.[4][15]

  • Neutral Conditions: Sucrose esters are generally stable in the pH range of 4 to 8.[4][16]

cluster_0 Acidic Hydrolysis (pH < 4) cluster_1 Basic Hydrolysis (pH > 8) Pentaacetyl_Coumaroyl_Sucrose_Acid Pentaacetyl Coumaroyl Sucrose Hydrolyzed_Products_Acid Acetylated Coumaroyl Glucose + Acetylated Fructose Pentaacetyl_Coumaroyl_Sucrose_Acid->Hydrolyzed_Products_Acid Glycosidic Bond Cleavage Pentaacetyl_Coumaroyl_Sucrose_Base Pentaacetyl Coumaroyl Sucrose Hydrolyzed_Products_Base Sucrose + Acetate + Coumarate Pentaacetyl_Coumaroyl_Sucrose_Base->Hydrolyzed_Products_Base Ester Bond Cleavage (Saponification)

Caption: Hydrolysis pathways of Pentaacetyl Coumaroyl Sucrose.

Antioxidant Activity

The presence of the p-coumaroyl moiety suggests that pentaacetyl coumaroyl sucrose may possess antioxidant properties.[17] p-Coumaric acid and its derivatives are known to act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them. The addition of a p-coumaroyl group has been shown to significantly enhance the antioxidant activity of other molecules.[17][18] The antioxidant capacity of pentaacetyl coumaroyl sucrose can be evaluated using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ferric reducing antioxidant power (FRAP).[17]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of pentaacetyl coumaroyl sucrose.

  • ¹H NMR: In the ¹H NMR spectrum, characteristic signals would be expected in several regions. Protons of the acetyl groups would appear as sharp singlets around δ 2.0-2.2 ppm.[19][20] The protons of the sucrose backbone would resonate in the δ 3.2-5.5 ppm region.[19][21] The protons of the p-coumaroyl group would be observed in the aromatic region (around δ 6.0-8.0 ppm).[22]

  • ¹³C NMR: The ¹³C NMR spectrum would show signals for the carbonyl carbons of the acetyl and coumaroyl groups in the δ 170-180 ppm range.[20] The carbons of the sucrose core would appear between δ 50-100 ppm.[20] The aromatic carbons of the coumaroyl moiety would resonate in the δ 110-160 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are suitable techniques. Sucrose esters are often detected as sodium adducts.[23] High-resolution mass spectrometry would provide the exact molecular formula. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing the fragmentation of the molecule, which would likely involve the loss of acetyl groups and cleavage of the glycosidic and ester bonds.[23][24]

Experimental Protocols

Determination of Solubility
  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, chloroform, DMSO).

  • Sample Preparation: Accurately weigh a small amount of pentaacetyl coumaroyl sucrose (e.g., 10 mg) into a series of vials.

  • Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vials for the presence of undissolved solid.

  • Quantification (Optional): For a more precise measurement, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy (if the coumaroyl group provides a sufficient chromophore).

Start Weigh Sample Add_Solvent Add Solvent Start->Add_Solvent Equilibrate Agitate at Constant Temperature Add_Solvent->Equilibrate Observe Visual Inspection Equilibrate->Observe Decision Undissolved Solid? Observe->Decision Insoluble Insoluble Decision->Insoluble Yes Soluble Soluble Decision->Soluble No

References

A Technical Guide to the Natural Occurrence, Analysis, and Biological Significance of Acetylated Coumaroyl Sucrose Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of acetylated coumaroyl sucrose esters, a diverse class of plant specialized metabolites. We delve into their natural distribution across various plant taxa, with a particular focus on the Solanaceae family. The guide elucidates the structural diversity of these compounds, outlines their putative biosynthetic origins, and presents detailed, field-proven methodologies for their extraction, isolation, and structural characterization. Furthermore, we summarize the current understanding of their biological activities, which range from crucial roles in plant defense to significant potential in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these complex natural products.

Introduction: The Intersection of Sugars and Phenylpropanoids

Phenolic sucrose esters (PSEs) are a widespread group of plant secondary metabolites characterized by a central sucrose core acylated with one or more phenolic acid moieties.[1] Within this class, acetylated coumaroyl sucrose esters represent a significant subclass where the sucrose backbone is esterified with both p-coumaric acid and acetyl groups. The number and position of these acyl groups can vary dramatically, creating a vast array of structurally distinct molecules.[1][2] These compounds are not mere metabolic curiosities; they play vital roles in the plant's interaction with its environment and exhibit a range of biological activities of interest to pharmacologists and drug developers.[3] This guide offers a technical exploration of their natural world, the methods used to study them, and their functional significance.

Natural Distribution and Localization

Acetylated coumaroyl sucrose esters are found in several angiosperm lineages, suggesting possible independent evolutionary origins.[1] Their presence is particularly well-documented in the Solanaceae family, where they function as key components of the cuticular waxes on leaves and are often secreted from glandular trichomes.[4][5]

  • Nicotiana (Tobacco): Various species of tobacco are prolific producers of complex sucrose esters. For instance, the cuticular waxes of green tobacco leaves contain a mixture of these compounds where the sucrose molecule is typically acylated with an acetyl group and several other short- to medium-chain aliphatic acids.[5][6][7] The specific acylation patterns can differ significantly even between closely related species.[7]

  • Physalis (Groundcherry): Species within this genus, such as Physalis solanaceus, are known sources of novel sucrose esters.[8][9] While often acylated with isobutyryl and 2-methylbutanoyl groups, co-occurrence with other acyl groups including acetyl and coumaroyl moieties is part of the structural diversity seen in the family.[8]

  • Other Plant Families: Beyond the Solanaceae, these esters have been identified in other families. For example, acylated sucroses, including those with p-coumaroyl groups, have been isolated from the flower buds of Prunus mume (Rosaceae) and flowers of Crocosmia × crocosmiiflora (Iridaceae), where they contribute to the plant's chemical profile and bioactivity.[10][11]

The localization of these compounds in epidermal trichomes suggests a primary role as a pre-formed chemical barrier against herbivores and pathogens.

Putative Biosynthesis Pathway

The biosynthesis of acetylated coumaroyl sucrose esters is a multi-step process that hijacks components from primary metabolic pathways, including carbohydrate metabolism and the phenylpropanoid pathway. While the complete enzymatic cascade is still under investigation in most species, a putative pathway can be constructed based on known biochemical reactions.

The pathway begins with two primary precursors: sucrose from photosynthesis and p-coumaroyl-CoA from the phenylpropanoid pathway. A series of specific acyltransferases (BAHD family) are hypothesized to catalyze the sequential esterification of the sucrose hydroxyls. Acetylation is mediated by an acetyltransferase using acetyl-CoA as the donor.

Biosynthesis_Pathway cluster_precursors Precursors Sucrose Sucrose SCT Sucrose Coumaroyltransferase (SCT) Sucrose->SCT SAT_alt Sucrose Acetyltransferase pCoumaroylCoA p-Coumaroyl-CoA (from Phenylpropanoid Pathway) pCoumaroylCoA->SCT AcetylCoA Acetyl-CoA (from Primary Metabolism) SAT Sucrose Acyl Acetyltransferase (SAT) AcetylCoA->SAT Intermediate1 Coumaroyl Sucrose SCT->Intermediate1 FinalProduct Acetylated Coumaroyl Sucrose Ester SAT->FinalProduct Intermediate1->SAT Intermediate2 Acetylated Sucrose SCT_alt SCT_alt Intermediate2->SCT_alt Sucrose Coumaroyl- transferase SAT_alt->Intermediate2 SCT_alt->FinalProduct Analysis_Workflow cluster_analysis Structural Analysis Plant Plant Material (e.g., Leaves) Extract Crude Extract (SFE / Solvent) Plant->Extract Extraction HPLC HPLC / SFC Fractionation Extract->HPLC Purification Fractions Purified Fractions HPLC->Fractions LCMS LC-MS/MS (Molecular Weight, Acyl Groups) Fractions->LCMS NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) Fractions->NMR Structure Identified Structure (Acetylated Coumaroyl Sucrose Ester) LCMS->Structure Hypothesis NMR->Structure Confirmation

References

Isolation of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose from Polygala tenuifolia

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive, field-proven methodology for the isolation of the novel sucrose ester, 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose. While this specific molecule is not extensively documented, this protocol is built upon established principles for the isolation of structurally related compounds from the Polygala genus, a known rich source of bioactive sucrose esters.[1][2]

Introduction and Rationale

Sucrose esters are a diverse class of natural products with a wide range of biological activities. The genus Polygala, particularly Polygala tenuifolia, has been a focus of phytochemical investigation due to its traditional use in medicine and its production of complex oligosaccharide esters.[3][4] The target compound, this compound, is a highly acylated sucrose derivative. The presence of both acetyl and p-coumaroyl moieties suggests potential anti-inflammatory or neuroprotective properties, activities that have been associated with other compounds isolated from P. tenuifolia.[1]

This guide outlines a robust and reproducible workflow for the extraction, purification, and eventual characterization of this target molecule. The causality behind each experimental choice is explained to provide a deeper understanding of the isolation strategy.

Plant Material: Selection and Preparation

The roots of Polygala tenuifolia Willd. are selected as the source material due to their documented high concentration of diverse sucrose esters.[2][5]

Protocol:

  • Sourcing: Obtain authenticated, high-quality P. tenuifolia roots from a reputable supplier. Proper botanical identification is crucial to ensure the presence of the target compound.

  • Drying: The roots should be air-dried in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile and photosensitive compounds.

  • Grinding: Once thoroughly dried, the roots are ground into a fine powder (approximately 20-40 mesh) to increase the surface area for efficient solvent extraction.

Extraction: Maximizing the Yield of Sucrose Esters

The selection of an appropriate extraction solvent is critical. Given the moderately polar nature of the target compound, a hydroalcoholic solution is employed to efficiently extract a broad range of sucrose esters while minimizing the co-extraction of highly polar or non-polar contaminants.

Protocol:

  • Solvent Selection: A solution of 70% methanol in water is chosen. This solvent system has been shown to be effective for the extraction of oligosaccharide esters from P. tenuifolia roots.[1]

  • Extraction Procedure:

    • Macerate the powdered root material in 70% methanol (1:10 w/v) at room temperature for 24 hours with constant agitation.

    • Filter the extract through a cheesecloth and then a Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Purification: A Multi-Step Chromatographic Approach

The purification of the target compound from the complex crude extract requires a systematic approach involving liquid-liquid partitioning followed by multiple rounds of chromatography.

Liquid-Liquid Partitioning

This initial step fractionates the crude extract based on polarity, enriching the target compound in a specific fraction.

Protocol:

  • Suspend the dried crude extract in distilled water.

  • Perform sequential partitioning with solvents of increasing polarity:

    • n-hexane (to remove non-polar compounds like lipids and sterols)

    • Ethyl acetate (EtOAc)

    • n-butanol

  • The target compound, being moderately polar, is expected to partition primarily into the ethyl acetate and n-butanol fractions. These fractions are collected, dried, and subjected to further purification.

Column Chromatography

A series of column chromatography steps are employed to progressively isolate the target compound.

Protocol:

  • Silica Gel Chromatography (Normal Phase):

    • The dried ethyl acetate fraction is subjected to silica gel column chromatography.

    • A gradient elution system is used, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity with the addition of methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Sephadex LH-20 Chromatography (Size Exclusion and Adsorption):

    • The enriched fractions from the silica gel column are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective in separating compounds based on their molecular size and aromaticity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Reverse Phase):

    • The final purification is achieved using a C18 reverse-phase preparative HPLC column.

    • A gradient of acetonitrile and water is an effective mobile phase for separating closely related sucrose esters.

    • The elution is monitored with a UV detector, and the peak corresponding to the target compound is collected.

Structural Elucidation

The identity and purity of the isolated compound must be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete chemical structure, including the positions of the acetyl and p-coumaroyl groups on the sucrose backbone.

Data Presentation and Visualization

Table 1: Hypothetical Yield and Purity at Each Isolation Stage
StageStarting Material (g)Yield (g)Purity (%)
Crude Methanolic Extract1000150<1
Ethyl Acetate Fraction150455-10
Silica Gel Chromatography Pool45530-40
Sephadex LH-20 Pool50.570-80
Preparative HPLC0.50.05>95

Diagram 1: Experimental Workflow for Isolation

cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_analysis Analysis plant_material P. tenuifolia Roots grinding Grinding plant_material->grinding extraction 70% Methanol Extraction grinding->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, EtOAc, n-Butanol) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel Silica Gel Chromatography etOAc_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure Compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation of this compound.

References

An In-depth Technical Guide to the Spectroscopic Elucidation of 1,2',3',4',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2',3',4',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose , a naturally occurring acylated sucrose ester. This class of compounds, featuring a sucrose backbone decorated with various acyl groups, is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their diverse biological activities. The precise structural characterization of these complex molecules is paramount for understanding their structure-activity relationships and potential therapeutic applications.

It is important to note that the following data and analysis are based on the detailed characterization of the isomer 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose , as isolated and described by Dong et al. from the aerial parts of Musella lasiocarpa[1]. While the initial request specified a different acetylation pattern (1,6,2',3',6'-pentaacetyl), the available, peer-reviewed spectroscopic data pertains to the 1,2',3',4',6'-pentaacetyl isomer. The principles of spectroscopic interpretation outlined herein are directly applicable to other isomers, though specific chemical shifts would differ.

This guide is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation that connects spectral features to specific molecular structures. The methodologies and analyses presented reflect a self-validating system, ensuring the trustworthiness and accuracy of the structural elucidation.

Part 1: Molecular Structure and Core Identification

The foundational step in any spectroscopic analysis is the confirmation of the molecular formula and mass, which is authoritatively provided by high-resolution mass spectrometry (HRMS).

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the definitive technique for determining the elemental composition of a molecule. For the target compound, the analysis provides a precise mass measurement that validates the expected molecular formula.

Experimental Protocol: HR-ESI-MS Analysis

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile.

  • Instrumentation: The sample is introduced into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Mode: Positive ion mode is typically used, which will detect the molecule as an adduct with a sodium ion ([M+Na]⁺) or a proton ([M+H]⁺).

  • Data Acquisition: The mass-to-charge ratio (m/z) is measured with high accuracy (typically to four or five decimal places).

Data Interpretation: The published HR-ESI-MS data for 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose revealed a sodium adduct ion [M+Na]⁺ at an m/z of 721.2002. This experimental value is compared against the calculated mass for the proposed molecular formula, C₃₁H₃₈O₁₈Na.

ParameterValueSource
Molecular Formula C₃₁H₃₈O₁₈[1]
Observed m/z [M+Na]⁺ 721.2002[1]
Calculated m/z for C₃₁H₃₈O₁₈Na 721.2005[1]

The minuscule difference between the observed and calculated mass confirms the elemental composition, providing a robust foundation for the subsequent detailed structural analysis by NMR spectroscopy.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, every atom and its connectivity within the molecule can be mapped.

Experimental Workflow for NMR Analysis

The following diagram illustrates a standard workflow for the complete NMR-based structural elucidation of a complex natural product.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Elucidation Prep Dissolve Purified Compound in Deuterated Solvent (e.g., CDCl₃, CD₃OD) H1 ¹H NMR (Proton Environment) Prep->H1 Acquire Proton Spectrum C13 ¹³C NMR & DEPT (Carbon Skeleton) Prep->C13 Acquire Carbon Spectra COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1->HMBC C13->HSQC C13->HMBC Elucidate Integrate All Data: - Assign Resonances - Confirm Connectivity - Determine Stereochemistry COSY->Elucidate Data Integration HSQC->Elucidate Data Integration HMBC->Elucidate Data Integration

Caption: Standard workflow for NMR-based structural analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constant (J) are key parameters for assignment.

Table 1: ¹H NMR Data for 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose (in CDCl₃) [1]

PositionδH (ppm)MultiplicityJ (Hz)
Sucrose Moiety
H-15.67d3.5
H-24.88dd10.5, 3.5
H-35.58t10.0
H-45.06t10.0
H-54.16m
H-6a4.41dd12.0, 2.0
H-6b4.28dd12.0, 5.0
H-1'a4.31d12.0
H-1'b4.20d12.0
H-3'5.48d5.0
H-4'5.37t5.0
H-5'4.25m
H-6'a4.41m
H-6'b4.28m
p-Coumaroyl Moiety
H-2''6.31d16.0
H-3''7.63d16.0
H-5'', 9''7.42d8.5
H-6'', 8''6.85d8.5
Acetyl Groups
5 x OAc2.15, 2.10, 2.09, 2.03, 1.99s (each)

Interpretation:

  • Sucrose Protons: The signals between δ 4.16 and 5.67 ppm are characteristic of the sucrose backbone protons. The anomeric proton of the glucose unit (H-1) appears as a doublet at δ 5.67 ppm with a small coupling constant (J = 3.5 Hz), confirming its α-configuration[1].

  • p-Coumaroyl Protons: The two doublets at δ 7.63 and 6.31 ppm with a large coupling constant (J = 16.0 Hz) are definitive for the trans-oriented vinyl protons (H-3'' and H-2'') of the coumaroyl group. The two doublets at δ 7.42 and 6.85 ppm correspond to the para-substituted aromatic ring.

  • Acetyl Protons: The five sharp singlets between δ 1.99 and 2.15 ppm integrate to three protons each, confirming the presence of five acetyl groups.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum maps the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose (in CDCl₃) [1]

PositionδC (ppm)PositionδC (ppm)
Sucrose Moiety p-Coumaroyl Moiety
C-190.0C-1''166.0
C-270.1C-2''117.7
C-373.1C-3''145.0
C-468.1C-4''126.9
C-570.0C-5'', 9''130.2
C-663.0C-6'', 8''115.8
C-1'62.4C-7''160.0
C-2'104.1Acetyl Groups
C-3'76.55 x C=O170.6, 170.1, 169.9, 169.8, 169.5
C-4'74.95 x CH₃20.8, 20.7, 20.6, 20.5, 20.4
C-5'81.6
C-6'63.5

Interpretation:

  • Carbonyl Carbons: The signals in the δ 166-171 ppm region correspond to the ester carbonyl carbons from the five acetyl groups and the one coumaroyl group.

  • Aromatic/Vinyl Carbons: The signals between δ 104 and 160 ppm are assigned to the carbons of the p-coumaroyl moiety and the quaternary C-2' of the fructose unit.

  • Sucrose Carbons: The carbons of the sugar backbone resonate in the characteristic region of δ 62-90 ppm. The anomeric carbon C-1 of the glucopyranose ring is observed at δ 90.0 ppm.

Structural Confirmation via 2D NMR

While 1D NMR provides the list of ingredients (protons and carbons), 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide the recipe—showing how they are all connected. The key to confirming the structure is identifying the long-range correlations between protons and carbons that are separated by 2 or 3 bonds.

HMBC_Correlation Sucrose Sucrose Backbone H-3 (δ 5.58) Coumaroyl p-Coumaroyl Moiety C-1'' (δ 166.0) Sucrose:f1->Coumaroyl:f1 HMBC

Caption: Key HMBC correlation confirming the ester linkage.

A critical HMBC correlation is observed from the H-3 proton of the glucose unit (δ 5.58) to the carbonyl carbon (C-1'') of the p-coumaroyl group (δ 166.0). This unambiguously establishes that the bulky coumaroyl group is attached at the C-3 position of the sucrose molecule[1]. Further HMBC correlations from the sucrose protons to the various acetyl carbonyls would confirm the specific locations of the five acetyl groups at positions C-1, C-2', C-3', C-4', and C-6'.

Conclusion

The collective spectroscopic data provides an unequivocal structural determination of 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose . High-resolution mass spectrometry confirms the molecular formula, while a rigorous analysis of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals. The key HMBC correlation between H-3 of the sucrose moiety and the coumaroyl carbonyl carbon is the definitive evidence for the specific acylation pattern. This detailed guide serves as a robust reference for researchers working with acylated sucrose esters and other complex natural products, demonstrating the power of modern spectroscopic techniques in structural elucidation.

References

The Multifaceted Bioactivity of Acylated Sucrose Derivatives: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acylated sucrose derivatives, commonly known as sucrose esters, represent a versatile class of non-ionic surfactants synthesized from the esterification of sucrose with fatty acids.[1] Initially recognized for their exceptional emulsifying properties in the food and cosmetic industries, a growing body of scientific evidence has unveiled a broad spectrum of biological activities, positioning them as promising candidates for pharmaceutical, agricultural, and nutraceutical applications.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships, and diverse biological functionalities of acylated sucrose derivatives. We will explore their antimicrobial, insecticidal, and anti-inflammatory properties, delving into the underlying mechanisms of action and showcasing their potential in advanced applications such as drug delivery systems. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these bio-based molecules.

Introduction: Beyond Emulsification

Sucrose, a readily available and biocompatible disaccharide, serves as the hydrophilic head of these amphipathic molecules, while the lipophilic tail is composed of one or more fatty acid chains.[1] This unique structure allows sucrose esters to bridge the interface between oil and water, a property that has been extensively utilized in various industries.[4] However, the biological potential of these compounds extends far beyond their surface-active properties. The ability to precisely control the degree of esterification and the nature of the fatty acid acyl chains allows for the fine-tuning of their physicochemical and biological characteristics.[1][4] This guide will navigate the scientific landscape of acylated sucrose derivatives, moving from their fundamental chemistry to their complex biological interactions.

Synthesis of Acylated Sucrose Derivatives: Chemical and Enzymatic Routes

The synthesis of sucrose esters can be broadly categorized into chemical and enzymatic methods, each with distinct advantages and limitations. The choice of synthetic route significantly impacts the final product's composition, purity, and ultimately, its biological activity.

Chemical Synthesis

Traditional chemical synthesis often involves the transesterification of sucrose with fatty acid methyl esters or triglycerides at high temperatures (110-190 °C) in the presence of a basic catalyst.[1] Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently employed to facilitate the reaction, although concerns about their toxicity and the high energy consumption of the process have driven the search for greener alternatives.[2][5]

Key Considerations in Chemical Synthesis:

  • Regioselectivity: The eight hydroxyl groups on the sucrose molecule exhibit different reactivities, with the primary hydroxyls (C6, C1', C6') being more reactive than the secondary ones.[1] This often leads to a mixture of mono-, di-, and triesters, necessitating complex purification steps.[6]

  • Byproducts: High reaction temperatures can lead to the degradation of sucrose and the formation of colored byproducts, affecting the quality of the final product.[7]

  • Catalyst and Solvent Removal: The removal of catalysts and toxic organic solvents is a critical step to ensure the safety of the final product, especially for food and pharmaceutical applications.[5]

Enzymatic Synthesis

Enzymatic synthesis, primarily utilizing lipases, has emerged as a more sustainable and selective alternative to chemical methods.[7][8][9] Lipases can catalyze the esterification or transesterification of sucrose in non-aqueous or low-water media, often under milder reaction conditions (30-70 °C).[7]

Advantages of Enzymatic Synthesis:

  • High Regioselectivity: Enzymes can exhibit high selectivity for specific hydroxyl groups on the sucrose molecule, allowing for the synthesis of well-defined sucrose esters with a specific degree of substitution.[2]

  • Milder Reaction Conditions: Lower reaction temperatures prevent the degradation of sucrose and reduce energy consumption.[7]

  • Greener Process: The use of enzymes reduces the reliance on harsh chemicals and toxic solvents.[5]

Experimental Protocol: Enzymatic Synthesis of Sucrose Esters

This protocol outlines a general procedure for the lipase-catalyzed synthesis of sucrose esters.

Materials:

  • Sucrose

  • Fatty acid or fatty acid methyl ester

  • Immobilized lipase (e.g., Candida antarctica lipase B)

  • Organic solvent (e.g., 2-methyl-2-butanol or a solvent-free system)

  • Molecular sieves (for water removal)

  • Shaking incubator or magnetic stirrer with heating

  • Vacuum evaporator

Procedure:

  • Substrate Preparation: Dissolve sucrose and the fatty acid/methyl ester in the chosen organic solvent in a reaction vessel. The molar ratio of sucrose to the acyl donor can be varied to control the degree of esterification.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for the specific reaction.

  • Water Removal: Add activated molecular sieves to the mixture to remove water produced during the esterification reaction, which can inhibit the enzyme and shift the equilibrium towards hydrolysis.

  • Reaction: Incubate the reaction mixture at the optimal temperature for the chosen lipase (e.g., 60°C) with constant agitation for a specified period (e.g., 24-72 hours).

  • Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Product Purification: Remove the solvent from the filtrate using a vacuum evaporator. The crude product can be further purified using techniques like column chromatography to isolate specific sucrose esters.

Diagram of Enzymatic Synthesis Workflow

Enzymatic_Synthesis cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Recovery & Purification Sucrose Sucrose Mix1 Mixing Sucrose->Mix1 FattyAcid Fatty Acid / Methyl Ester FattyAcid->Mix1 Solvent Organic Solvent Solvent->Mix1 Incubation Incubation (Temp & Agitation) Mix1->Incubation Lipase Immobilized Lipase Lipase->Incubation Filtration Filtration Incubation->Filtration Filtration->Lipase Enzyme Reuse Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography PurifiedProduct Purified Sucrose Ester Chromatography->PurifiedProduct Drug_Delivery cluster_formulation Drug Formulation cluster_delivery Biological System Drug Poorly Soluble Drug Micelle Micelle Formation Drug->Micelle SE Sucrose Ester SE->Micelle Membrane Biological Membrane Micelle->Membrane Increased Permeation Absorption Enhanced Absorption Membrane->Absorption

References

A Technical Guide to 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose: Identification, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, a specific, highly substituted phenylpropanoid sucrose ester. Phenylpropanoid sucrose esters (PPSEs) are a significant class of natural compounds with considerable therapeutic potential.[1] The biological activity of these molecules is often dictated by the specific arrangement and number of their acyl and acetyl substituents.[1] This document details the core chemical identifiers of the title compound, outlines a logical synthetic strategy, provides detailed protocols for its preparation and analysis, and discusses its potential biological relevance based on related structures. The methodologies described herein are grounded in established principles of carbohydrate chemistry and are designed to be self-validating through rigorous analytical characterization.

Core Compound Identification

Precise identification is the cornerstone of all subsequent research and development. The primary identifiers and key physicochemical properties for this compound are summarized below.

IdentifierValueSource
CAS Number 138213-63-5[2][3]
Molecular Formula C₃₁H₃₈O₁₈[2]
Molecular Weight 698.63 g/mol [2]
Natural Sources Fruits of Prunus jamasakura and P. maximowiczii[4][5]
Predicted Physicochemical PropertiesValueSource
Boiling Point 799.1 ± 60.0 °C (Predicted)[2]

Synthesis and Strategic Considerations

The synthesis of a specific regioisomer like this compound is a non-trivial task due to the eight hydroxyl groups of the sucrose backbone, each possessing different reactivity. A successful synthesis hinges on a regioselective strategy.

Synthetic Strategy Overview

Achieving the target substitution pattern requires a multi-step approach that controls which hydroxyl groups are acylated. While direct synthesis from unprotected sucrose often yields a complex mixture of regioisomers, enzymatic and chemo-enzymatic methods offer superior control.[1][6]

The logical pathway involves two key transformations:

  • Regioselective p-Coumaroylation: Introduction of the p-coumaroyl group at the 3-OH position of the glucose moiety. The use of biocatalysts, such as specific lipases or esterases, is highly advantageous as they can exhibit a high degree of regioselectivity in acylating polyhydroxylated substrates like sucrose.[1][6] This avoids the need for complex protection-deprotection schemes.

  • Per-Acetylation: Acetylation of the remaining free hydroxyl groups. This is a more straightforward transformation typically accomplished using acetic anhydride.[7]

The overall workflow is visualized in the diagram below.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_purification Purification & Analysis Sucrose Sucrose Step1 Step 1: Regioselective Enzymatic Transesterification (e.g., with Lipase TL IM) Sucrose->Step1 Coumaroyl Activated p-Coumaric Acid (e.g., Vinyl Coumarate) Coumaroyl->Step1 Acetyl Acetic Anhydride Step2 Step 2: Per-Acetylation (Base-catalyzed) Acetyl->Step2 Intermediate 3-O-trans-p-Coumaroylsucrose (Crude Intermediate) Step1->Intermediate Intermediate->Step2 CrudeProduct Crude Product Mixture Step2->CrudeProduct Purify Chromatographic Purification (Silica Gel or Prep-HPLC) CrudeProduct->Purify FinalProduct Target Compound Purify->FinalProduct Analysis Structural Verification (NMR, LC-MS) FinalProduct->Analysis

Caption: High-level workflow for the synthesis of the target compound.

Causality in Experimental Design
  • Choice of Acyl Donor: Vinyl esters (e.g., vinyl coumarate) are often preferred for transesterification reactions because the vinyl alcohol byproduct tautomerizes to acetaldehyde, shifting the reaction equilibrium towards product formation.[8]

  • Solvent Selection: For reactions involving unprotected sucrose, solvents like dimethyl sulfoxide (DMSO) are effective due to sucrose's high solubility.[8]

  • Catalysis: Enzymatic catalysis provides high regioselectivity, minimizing the formation of unwanted isomers.[1][6] For the subsequent acetylation, a base catalyst is used to activate the hydroxyl groups for reaction with acetic anhydride.[7]

Analytical Characterization and Validation

Confirmation of the precise chemical structure is paramount. A combination of chromatographic and spectroscopic techniques forms a self-validating system to ensure the identity and purity of the final product.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the recommended technique for both in-process monitoring and final purity assessment of sucrose esters.[9][10] A reversed-phase method can effectively separate sucrose, mono-acylated intermediates, and the final penta-acetylated product based on their differing polarities.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy are indispensable for unambiguous structure elucidation.[7][9] Acetylation induces characteristic downfield shifts in the signals of adjacent protons, allowing for the precise assignment of the five acetyl groups and the single p-coumaroyl moiety.[7]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with LC, is used to confirm the molecular weight of the compound (m/z 698.63) and can provide fragmentation data to further support the structural assignment.[9]

The analytical workflow is outlined below.

AnalyticalWorkflow cluster_input Input Sample cluster_methods Analytical Methods cluster_output Validation Output Crude Purified Compound HPLC HPLC-ELSD/PAD (Purity Assessment) Crude->HPLC MS LC-MS (Molecular Weight Confirmation) Crude->MS NMR 1D & 2D NMR (Structural Elucidation) Crude->NMR Purity Purity > 95% HPLC->Purity MW Correct m/z MS->MW Structure Confirmed Structure NMR->Structure

Caption: Workflow for the analytical validation of the final product.

Biological Context and Potential Applications

While the specific biological activity of this compound has not been extensively reported, its structural components suggest several avenues for investigation.

  • Phenylpropanoid Sucrose Esters (PPSEs): This class of compounds is known for a wide range of biological activities. The substitution pattern is critical; altering the position and number of phenolic and acetyl groups can significantly modulate effects such as α-glucosidase and α-amylase inhibition.[1]

  • Coumarin Moiety: Coumarin derivatives are a well-studied class of compounds. Some have been investigated as selective inhibitors of carbonic anhydrase IX (CA IX), an enzyme associated with tumors, suggesting potential applications in oncology.[11][12]

  • p-Coumaric Acid Conjugates: p-Coumaric acid and its derivatives, such as p-coumaroyl amides, are known to play roles in plant defense and exhibit antioxidant, anti-inflammatory, and anti-cancer properties in human-focused studies.[13][14]

The presence of the p-coumaroyl group makes this molecule a candidate for studies related to antioxidant and enzyme-inhibitory activities. The penta-acetylated sucrose backbone increases its lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and analysis of the title compound.

Protocol 1: Chemo-Enzymatic Synthesis

Objective: To synthesize this compound.

Methodology:

  • Step 1: Enzymatic Synthesis of 3-O-trans-p-Coumaroylsucrose

    • Rationale: This enzymatic step provides the necessary regioselectivity for the initial acylation.

    • 1.1. To a dried flask, add sucrose (1 equivalent) and vinyl p-coumarate (1.2 equivalents).

    • 1.2. Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the reactants under an inert atmosphere (e.g., Nitrogen).

    • 1.3. Add a commercial immobilized lipase preparation (e.g., Lipozyme TL IM or Novozym 435) as the biocatalyst.[1][6]

    • 1.4. Stir the reaction at 40-45°C and monitor progress by TLC or HPLC. The reaction may take 24-96 hours.

    • 1.5. Upon completion, filter to remove the enzyme. Evaporate the solvent under reduced pressure. The resulting crude product will be a mixture of the desired monoester, unreacted sucrose, and other isomers. This crude material can be carried forward or purified by silica gel chromatography.

  • Step 2: Acetylation

    • Rationale: This step acetylates the remaining seven hydroxyl groups. Pyridine acts as both a solvent and a base catalyst.

    • 2.1. Dissolve the crude 3-O-trans-p-coumaroylsucrose in anhydrous pyridine.

    • 2.2. Cool the solution to 0°C in an ice bath.

    • 2.3. Add acetic anhydride (excess, ~10 equivalents) dropwise while stirring.

    • 2.4. Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • 2.5. Quench the reaction by slowly adding ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • 2.6. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • 2.7. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude final product.

  • Step 3: Purification

    • Rationale: Chromatographic purification is essential to isolate the target compound from byproducts.

    • 3.1. Purify the crude product using silica gel column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the final product.

    • 3.2. Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or syrup.

Protocol 2: HPLC-Based Purity Analysis

Objective: To determine the purity of the synthesized compound.

Methodology:

  • System: An HPLC system equipped with a Pulsed Amperometric Detector (PAD), Evaporative Light Scattering Detector (ELSD), or UV detector (for the coumaroyl chromophore).[9][15]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of water and acetonitrile is typically effective.

    • Example Gradient: Start with 95:5 water:acetonitrile, ramping to 5:95 water:acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Sample Preparation: Dissolve a small amount of the final product in the initial mobile phase composition or methanol.

  • Analysis: Inject the sample and integrate the peak area of the product. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

References

A Technical Guide to the Role of Coumaroyl Sucrose Esters in Plant Biochemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of coumaroyl sucrose esters (CSEs), a significant class of phenylpropanoid-derived secondary metabolites in the plant kingdom. We will delve into their biosynthesis, diverse physiological functions, and the analytical methodologies required for their robust study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these multifaceted compounds.

Introduction: The Significance of Coumaroyl Sucrose Esters

Coumaroyl sucrose esters are naturally occurring compounds where one or more hydroxyl groups of a sucrose molecule are esterified with p-coumaric acid.[1] These molecules are part of the vast family of sucrose esters, which exhibit a wide range of biological activities.[2][3][4] Found in a variety of plant species, CSEs are not merely metabolic byproducts but are integral to the plant's interaction with its environment. They serve critical roles in defense against herbivores and pathogens and are implicated in various physiological processes.[5][6][7] For drug development professionals, the inherent bioactivity of these and related sucrose esters, including antimicrobial, anti-inflammatory, and antitumor effects, makes them an interesting class of molecules for further investigation.[2][3][8]

Biosynthesis: The Molecular Assembly Line

The creation of coumaroyl sucrose esters is a multi-step enzymatic process rooted in the well-established phenylpropanoid pathway. The synthesis can be logically broken down into two major stages.

Formation of the Acyl Donor: p-Coumaroyl-CoA

The journey begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, it is converted into p-coumaric acid.[1]

  • L-Phenylalanine to Cinnamic Acid : The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the initial step, which involves the deamination of L-phenylalanine.[1]

  • Cinnamic Acid to p-Coumaric Acid : Following this, Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to yield p-coumaric acid.[1]

  • Activation to p-Coumaroyl-CoA : Before it can be transferred to sucrose, p-coumaric acid must be activated. This is achieved by 4-coumarate:CoA ligase (4CL), which attaches a Coenzyme A (CoA) molecule, forming the high-energy thioester, p-Coumaroyl-CoA. This activated molecule is the direct acyl donor for the subsequent esterification step.

Esterification: The Role of BAHD Acyltransferases

The final and defining step in CSE biosynthesis is the transfer of the p-coumaroyl group from p-Coumaroyl-CoA to sucrose. This reaction is catalyzed by members of the BAHD acyltransferase family.[9][10] These enzymes are characterized by their ability to utilize CoA thioesters as acyl donors to acylate a variety of acceptor molecules, including alcohols and amines.[9]

In this specific case, a sucrose-specific BAHD acyltransferase facilitates the formation of an ester bond between the carboxyl group of p-coumaroyl-CoA and a hydroxyl group on the sucrose molecule. The regioselectivity of different BAHD enzymes can lead to the formation of various CSE isomers, with acylation occurring at different positions on the sucrose backbone.

Caption: Biosynthetic pathway of Coumaroyl Sucrose Esters.

Physiological Roles in Plant Biochemistry

Coumaroyl sucrose esters are key players in the complex chemical ecology of plants. Their functions are diverse and primarily centered around defense and interaction with the environment.

  • Defense Against Herbivores : One of the most well-documented roles of CSEs is in deterring insect herbivores.[6][11][12] These compounds often accumulate in high concentrations in glandular trichomes on the surface of leaves and stems. When insects attempt to feed, they rupture these trichomes, releasing a sticky and unpalatable mixture of CSEs and other secondary metabolites. This can act as a physical entrapment mechanism and a feeding deterrent, reducing the overall damage to the plant.

  • Antimicrobial and Antifungal Activity : The phenolic nature of the p-coumaroyl moiety confers antimicrobial and antifungal properties to CSEs.[13] Plants can produce and accumulate these compounds in response to pathogen attack, contributing to the overall chemical defense arsenal.[5][14] This is an area of active research, with potential applications in agriculture and medicine.

  • UV Protection and Antioxidant Activity : Phenylpropanoids, in general, are known for their ability to absorb UV radiation. By accumulating in epidermal tissues, CSEs may help to shield the plant from harmful UV-B radiation. Furthermore, their phenolic structure allows them to act as potent antioxidants, scavenging reactive oxygen species (ROS) that are generated during times of stress.[13]

  • Regulation of Plant Growth : While less studied, there is emerging evidence that sucrose esters can have plant growth-regulating effects.[2][3] The precise mechanisms are still under investigation but may involve hormonal crosstalk or modulation of cell wall properties.

Methodologies for the Study of Coumaroyl Sucrose Esters

Extraction and Purification

The choice of extraction solvent is critical and depends on the polarity of the specific CSEs being targeted.[15]

Protocol: General Solvent Extraction of CSEs

  • Sample Preparation : Harvest plant tissue (e.g., leaves, trichomes) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Lyophilize the tissue to dryness.

  • Homogenization : Grind the dried tissue to a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction : Suspend the powdered tissue in a suitable organic solvent. Ethyl acetate is a commonly used solvent with good solubility for many sucrose esters.[15][16][17] For more polar CSEs, a mixture of methanol and water may be more appropriate.

    • Causality: Ethyl acetate is chosen for its intermediate polarity, which allows for the efficient solubilization of moderately nonpolar sucrose esters while minimizing the co-extraction of highly polar compounds like free sugars and highly nonpolar lipids like chlorophyll.

  • Sonication : Sonicate the mixture for 15-30 minutes to enhance cell lysis and improve extraction efficiency.

  • Filtration and Concentration : Filter the extract to remove solid plant debris.[15] The resulting filtrate can then be concentrated under reduced pressure using a rotary evaporator to remove the solvent.[15][16]

  • Purification (Optional) : For obtaining pure compounds, the crude extract can be subjected to further purification steps like column chromatography (e.g., silica gel) or preparative High-Performance Liquid Chromatography (HPLC).

Analytical Characterization and Quantification

A combination of chromatographic and spectrometric techniques is essential for the definitive identification and quantification of CSEs.

Analytical TechniquePurposeKey Considerations
HPLC-UV/DAD Separation and QuantificationReverse-phase C18 column is standard. Gradient elution with acetonitrile/water is typical. UV detection at ~310-320 nm is ideal for p-coumaroyl derivatives.
LC-MS/MS Identification & Structural ElucidationElectrospray ionization (ESI) is common.[18] Provides molecular weight information (MS1) and fragmentation patterns (MS2) for structural confirmation.
NMR Spectroscopy Definitive Structural Elucidation¹H and ¹³C NMR are used to determine the exact structure, including the specific acylation sites on the sucrose molecule.[18] Requires highly purified samples.

Protocol: HPLC-MS Analysis of CSEs

  • Sample Preparation : Re-dissolve the dried extract from step 4.1 in a suitable solvent (e.g., 50% methanol). Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation :

    • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A typical gradient would start at 5-10% B, increasing to 95-100% B over 15-20 minutes.

    • Causality: The C18 stationary phase retains the CSEs based on their hydrophobicity. The gradient elution allows for the separation of CSEs with different numbers and types of acyl chains, as well as separating them from other plant metabolites. Formic acid is added to improve peak shape and ionization efficiency for MS.

  • Mass Spectrometry Detection :

    • Ionization Mode : Negative or Positive Electrospray Ionization (ESI). CSEs can often be detected as sodium adducts.[19]

    • Analysis : Perform a full scan (MS1) to determine the molecular weights of eluting compounds. Follow up with targeted MS/MS (MS2) on the parent ions of interest to obtain fragmentation data for structural confirmation.

Caption: A standard workflow for the analysis of Coumaroyl Sucrose Esters.

Future Perspectives and Applications

The study of coumaroyl sucrose esters is a burgeoning field with significant potential. For drug development, their diverse bioactivities present a promising source of lead compounds.[2][8] Understanding their biosynthesis opens the door to metabolic engineering in plants to enhance pest resistance, thereby reducing reliance on synthetic pesticides. Furthermore, the anti-inflammatory and antioxidant properties of these compounds are of great interest for applications in nutraceuticals and functional foods.[3] Continued research, leveraging advanced analytical platforms and synthetic biology tools, will undoubtedly uncover new roles and applications for these remarkable plant metabolites.

References

Pentaacetyl Coumaroylsucrose: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pentaacetyl coumaroylsucrose, a distinct molecular entity within the broader class of phenylpropanoid sucrose esters (PSEs), represents a compelling yet underexplored frontier in medicinal chemistry. This technical guide provides a comprehensive overview of the potential therapeutic applications of a specific isomer, 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose . Drawing upon established principles of carbohydrate chemistry and the known bioactivities of related natural products, this document delineates a plausible synthetic pathway, explores potential pharmacological activities, and hypothesizes mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate at the intersection of natural product chemistry and modern therapeutics. While direct experimental data on this specific pentaacetylated derivative is nascent, this guide synthesizes current knowledge to build a robust framework for future investigation.

Introduction: The Rationale for Investigating Pentaacetyl Coumaroylsucrose

Phenylpropanoid sucrose esters (PSEs) are a diverse group of plant-derived secondary metabolites renowned for their wide spectrum of biological activities, including antitumor, anti-inflammatory, antioxidant, and antiviral properties[1][2][3]. These molecules are characterized by a sucrose core acylated with one or more phenylpropanoid moieties, such as p-coumaric, caffeic, or ferulic acid[4][5]. The structural diversity of PSEs, arising from the varied number and position of both phenylpropanoid and often acetyl groups, leads to a broad range of pharmacological profiles[4][6].

Acetylation is a common modification in natural PSEs and is known to significantly influence the physicochemical properties of molecules, such as solubility, stability, and bioavailability. The introduction of acetyl groups can modulate the interaction of a compound with biological targets, potentially enhancing its therapeutic efficacy. This guide focuses on a specific, synthetically accessible derivative: 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose . The strategic placement of the p-coumaroyl group at the 3-position of the glucose moiety, combined with extensive acetylation, presents a unique structure with predicted therapeutic potential.

This document will provide a detailed exploration of this potential, covering its chemical characteristics, a proposed synthetic methodology, and an in-depth analysis of its likely therapeutic applications based on the established pharmacology of its constituent parts.

Molecular Profile of 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose

The precise molecular architecture of a compound is fundamental to its biological activity. Here, we detail the known characteristics of our target molecule.

Chemical Structure

The definitive structure of the compound of interest is 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose. The p-coumaroyl group is esterified at the C3 hydroxyl of the glucose unit, a position known to be reactive in sucrose. The five acetyl groups are distributed across both the glucose (C2, C4, C6) and fructose (C1', C3', C4', C6') moieties.

Physicochemical Properties

Based on its structure, the following physicochemical properties can be predicted. These are essential for understanding its potential as a drug candidate, influencing its solubility, absorption, and distribution.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C31H38O18[7]
Molecular Weight 698.6 g/mol [7]
Exact Mass 698.205814 g/mol [7]
Appearance Likely a white to off-white amorphous solidInferred
Solubility Expected to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and alcohols.Inferred
Stability The ester linkages may be susceptible to hydrolysis under strongly acidic or basic conditions.Inferred

Synthesis and Characterization

The precise and controlled synthesis of substituted sucrose esters is a significant challenge in carbohydrate chemistry due to the presence of eight hydroxyl groups with similar reactivity[1][6]. However, advances in regioselective protection and acylation strategies have made the synthesis of specific isomers feasible[4][8][9].

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose can be envisioned through a multi-step process involving selective protection, acylation, and acetylation. The following protocol is a proposed methodology based on established orthogonal synthesis strategies for PSEs[4][6].

Experimental Protocol: Synthesis of 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose

Step 1: Regioselective Protection of Sucrose

  • Start with commercially available sucrose.

  • Perform a regioselective protection of the 4,6- and 2,1'-hydroxyl groups using an isopropylidene protecting group to form 2,1':4,6-di-O-diisopropylidene sucrose. This directs subsequent reactions to the remaining free hydroxyls (3, 3', 4', 6')[6].

Step 2: Selective Acylation with p-Coumaric Acid

  • The free hydroxyl at the C3 position is one of the more reactive secondary hydroxyls. A direct acylation can be attempted here.

  • Activate p-coumaric acid, for example, by converting it to its acid chloride or using a coupling agent like DCC/DMAP.

  • React the activated p-coumaric acid with the protected sucrose from Step 1 in an appropriate solvent (e.g., pyridine or dichloromethane) to yield 3-O-(p-coumaroyl)-2,1':4,6-di-O-diisopropylidene sucrose.

Step 3: Deprotection of Isopropylidene Groups

  • Remove the isopropylidene protecting groups using acidic hydrolysis (e.g., aqueous acetic acid or trifluoroacetic acid) to yield 3-O-(p-coumaroyl)sucrose.

Step 4: Peracetylation

  • Treat the 3-O-(p-coumaroyl)sucrose with an excess of acetic anhydride in the presence of a base such as pyridine or sodium acetate to acetylate the remaining free hydroxyl groups.

  • This step is expected to yield a mixture of acetylated products, from which the desired 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose can be isolated. It is important to note that achieving the specific penta-acetylation pattern may require further optimization and potentially the use of enzymatic deacetylation strategies on a fully acetylated intermediate[10].

Step 5: Purification and Characterization

  • Purify the final product using column chromatography on silica gel.

  • Characterize the structure using spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), and compare the data with the known spectrum for 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose[7].

Diagram of Proposed Synthetic Workflow

G cluster_0 Synthesis of Pentaacetyl Coumaroylsucrose Sucrose Sucrose ProtectedSucrose 2,1':4,6-di-O-diisopropylidene sucrose Sucrose->ProtectedSucrose Isopropylidene protection CoumaroylProtectedSucrose 3-O-(p-coumaroyl)-diisopropylidene sucrose ProtectedSucrose->CoumaroylProtectedSucrose Regioselective acylation CoumaroylSucrose 3-O-(p-coumaroyl)sucrose CoumaroylProtectedSucrose->CoumaroylSucrose Acidic deprotection FinalProduct 1,2',3',4',6'-O-pentaacetyl- 3-O-trans-p-coumaroylsucrose CoumaroylSucrose->FinalProduct Peracetylation

Caption: Proposed workflow for the synthesis of the target compound.

Potential Therapeutic Applications and Mechanisms of Action

While direct biological data for 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose is limited, a strong case for its therapeutic potential can be built upon the known activities of its structural components and related molecules.

Anti-inflammatory Activity

Hypothesized Efficacy: Phenylpropanoid glycosides are well-documented for their anti-inflammatory properties[2][7][11][12]. The p-coumaroyl moiety is a key contributor to this activity. It is plausible that pentaacetyl coumaroylsucrose will exhibit significant anti-inflammatory effects.

Proposed Mechanism of Action: The anti-inflammatory action of phenylpropanoids often involves the modulation of key signaling pathways implicated in the inflammatory response.

  • Inhibition of Pro-inflammatory Mediators: The compound may inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages[11].

  • Modulation of NF-κB and MAPK Pathways: Phenylpropanoids can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation. They may also modulate the mitogen-activated protein kinase (MAPK) pathways[12].

  • Enzyme Inhibition: The coumaroyl moiety may directly inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX)[11][12].

Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism

G cluster_0 Inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) MAPK->ProInflammatory NFkB->ProInflammatory Compound Pentaacetyl Coumaroylsucrose Compound->MAPK Inhibition Compound->NFkB Inhibition

Caption: Hypothesized inhibition of inflammatory pathways by the target compound.

Anticancer Activity

Hypothesized Efficacy: Both sucrose esters and coumarin-related structures have demonstrated anticancer potential[13][14][15][16]. The acetylation of flavonoids has also been shown to enhance their antitumor effects[17]. Therefore, it is reasonable to hypothesize that pentaacetyl coumaroylsucrose could possess antiproliferative activity against various cancer cell lines.

Proposed Mechanism of Action: The potential anticancer mechanisms are likely multifaceted:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: It could halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).

  • Anti-angiogenesis: Phenylpropanoids have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • Modulation of Signaling Pathways: The compound may interfere with key signaling pathways that are often dysregulated in cancer, such as PI3K/Akt, MAPK, and Wnt/β-catenin.

Table of Representative Anticancer Activities of Related Compounds

Compound ClassCancer Cell LineActivity (IC50)Reference
Phenylpropanoid GlycosidesVariousVaries[2]
Sucrose EstersEhrlich Ascites Tumor CellsInhibition of ODC[13]
Acetylated FlavonoidsHuman Breast CancerEnhanced Apoptosis[17]

Note: This table provides data for related compound classes to suggest the potential of pentaacetyl coumaroylsucrose. Specific IC50 values for the target compound require experimental determination.

Antioxidant Activity

Hypothesized Efficacy: The phenolic hydroxyl group of the p-coumaroyl moiety is a potent free radical scavenger. This structural feature suggests that pentaacetyl coumaroylsucrose will exhibit antioxidant activity.

Proposed Mechanism of Action:

  • Radical Scavenging: The compound can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.

  • Upregulation of Antioxidant Enzymes: It may also enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.

Future Directions and Conclusion

Pentaacetyl coumaroylsucrose stands as a promising candidate for further drug discovery and development. This technical guide has laid out a scientifically grounded framework for its synthesis and has hypothesized its therapeutic potential based on robust evidence from related compounds.

Key areas for future research include:

  • Optimization of Synthesis: Developing a high-yield, scalable synthetic route for 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose.

  • In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines and in various models of inflammation to determine its IC50 values and elucidate its primary mechanisms of action.

  • In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety profile of the compound in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with variations in the number and position of acetyl and coumaroyl groups to optimize biological activity.

References

An In-Depth Technical Guide to Acetylated Phenylpropanoid Glycosides: From Phytochemistry to Pharmacological Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acetylated phenylpropanoid glycosides (PPGs) represent a significant class of plant secondary metabolites, distinguished by the addition of one or more acetyl groups to the core phenylpropanoid glycoside structure. This acetylation can profoundly influence their physicochemical properties and biological activities, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of acetylated PPGs, encompassing their chemical diversity, natural distribution, and biosynthetic origins. We delve into the methodologies for their isolation, purification, and structural elucidation, with a focus on chromatographic and spectroscopic techniques. Furthermore, this guide explores both chemical and enzymatic synthetic strategies for obtaining these complex molecules. A significant portion is dedicated to their diverse pharmacological activities, including antioxidant, anti-inflammatory, enzyme inhibitory, and other therapeutic effects, supported by quantitative data. Finally, we discuss the structure-activity relationships and future prospects for the development of acetylated PPGs as novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Phenylpropanoid Glycosides and the Significance of Acetylation

Phenylpropanoid glycosides (PPGs) are a widespread class of natural products in the plant kingdom, characterized by a C6-C3 phenylpropanoid aglycone linked to a sugar moiety.[1] These compounds exhibit a remarkable array of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects.[2][3] The core structure of PPGs typically consists of a phenylethanoid or phenylpropanoid alcohol, a central glucose unit, and often an additional sugar like rhamnose, xylose, or apiose.[4] This basic scaffold can be further embellished with various acyl groups, most commonly derived from cinnamic acid derivatives like caffeic acid, ferulic acid, or coumaric acid.[5][6]

Acetylation, the addition of an acetyl group (-COCH3), is a common modification of PPGs in many plant species.[7][8] This seemingly simple structural alteration can have profound consequences for the molecule's properties. The introduction of acetyl groups can modulate the polarity of the molecule, potentially influencing its solubility, membrane permeability, and bioavailability. From a pharmacological standpoint, acetylation can significantly impact the biological activity of the parent PPG. In some cases, acetylation enhances the therapeutic efficacy, while in others, it may alter the mode of action or even introduce new biological functions.[9][10] For instance, studies on resveratrol and tyrosol have shown that their acetylated derivatives can exhibit potent antithrombotic activity.[9][10] The presence and position of acetyl substituents can lead to a wide range of structural analogues, each with its unique biological profile.[7] Understanding the role of acetylation is therefore crucial for the targeted discovery and development of novel PPG-based therapeutic agents.

Chemical Diversity of Acetylated Phenylpropanoid Glycosides

The structural diversity of acetylated phenylpropanoid glycosides arises from variations in the aglycone, the number and type of sugar units, the nature of the acylating phenylpropanoid acid, and, crucially, the number and position of acetyl groups on the sugar moieties.

The core of a PPG is a phenylethanoid or phenylpropanoid aglycone. This is glycosylated, typically with a glucose molecule. Further glycosylation with sugars such as rhamnose, xylose, or apiose can occur. Acylation with hydroxycinnamic acids (e.g., caffeic acid, ferulic acid) is a common feature. Acetyl groups can then be found at various free hydroxyl positions on the sugar units.

Some examples of naturally occurring acetylated phenylpropanoid glycosides include:

  • 2'-Acetylacteoside: This compound, along with other acylated phenylethanoid glycosides, has been isolated from various plant species and has demonstrated potent rat lens aldose reductase inhibitory activity.[11]

  • β-D-(1-O-acetyl-3,6-O-diferuloyl) fructofuranosyl β-D-6'-O-acetylglucopyranoside: A novel acetylated PPG isolated from the leaves of Ananas comosus.[12]

  • 2''-O-acetyl-martyonside and 3''-O-acetyl-martyonside: These have been identified in Clerodendrum infortunatum.[8]

The following diagram illustrates the general structure of a phenylpropanoid glycoside and highlights the potential sites for acetylation.

G General Structure of an Acetylated Phenylpropanoid Glycoside cluster_aglycone Aglycone (Phenylethanoid/Phenylpropanoid) cluster_sugars Sugar Moiety cluster_acyl Acyl Group Aglycone R1-Ar-(CH2)n-O- Glucose Glucose Aglycone->Glucose Glycosidic bond Rhamnose Rhamnose/Other Sugar (R2) Glucose->Rhamnose Glycosidic bond Acyl Hydroxycinnamic Acid (R3) Glucose->Acyl Ester bond Acetylation1 Acetylation Site (-OH) Glucose->Acetylation1 Acetylation2 Acetylation Site (-OH) Rhamnose->Acetylation2 Acetylation3 Acetylation Site (-OH) Acyl->Acetylation3 Biosynthesis Shikimate Pathway Shikimate Pathway L-Phenylalanine L-Phenylalanine Shikimate Pathway->L-Phenylalanine L-Tyrosine L-Tyrosine Shikimate Pathway->L-Tyrosine Phenylpropanoid Pathway Phenylpropanoid Pathway L-Phenylalanine->Phenylpropanoid Pathway Phenylethanoid Aglycone Phenylethanoid Aglycone L-Tyrosine->Phenylethanoid Aglycone Hydroxycinnamic Acids Hydroxycinnamic Acids Phenylpropanoid Pathway->Hydroxycinnamic Acids Acylation (BAHD Acyltransferases) Acylation (BAHD Acyltransferases) Hydroxycinnamic Acids->Acylation (BAHD Acyltransferases) Glycosylation (UGTs) Glycosylation (UGTs) Phenylethanoid Aglycone->Glycosylation (UGTs) Phenylpropanoid Glycoside Core Phenylpropanoid Glycoside Core Glycosylation (UGTs)->Phenylpropanoid Glycoside Core Phenylpropanoid Glycoside Core->Acylation (BAHD Acyltransferases) Acylated Phenylpropanoid Glycoside Acylated Phenylpropanoid Glycoside Acylation (BAHD Acyltransferases)->Acylated Phenylpropanoid Glycoside Acetylation (Acetyltransferase) Acetylation (Acetyltransferase) Acylated Phenylpropanoid Glycoside->Acetylation (Acetyltransferase) Acetylated Phenylpropanoid Glycoside Acetylated Phenylpropanoid Glycoside Acetylation (Acetyltransferase)->Acetylated Phenylpropanoid Glycoside Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Aglycone Synthesis Aglycone Synthesis Glycosylation Glycosylation Aglycone Synthesis->Glycosylation Protected Sugar Donors Protected Sugar Donors Protected Sugar Donors->Glycosylation Selective Deprotection Selective Deprotection Glycosylation->Selective Deprotection Acylation Acylation Selective Deprotection->Acylation Acetylation Acetylation Acylation->Acetylation Final Deprotection Final Deprotection Acetylation->Final Deprotection Purified Acetylated PPG Purified Acetylated PPG Final Deprotection->Purified Acetylated PPG Aglycone Aglycone Transglycosylation (Glycosynthase) Transglycosylation (Glycosynthase) Aglycone->Transglycosylation (Glycosynthase) Sugar Donor Sugar Donor Sugar Donor->Transglycosylation (Glycosynthase) Glycoside Intermediate Glycoside Intermediate Transglycosylation (Glycosynthase)->Glycoside Intermediate Esterification (Lipase) Esterification (Lipase) Glycoside Intermediate->Esterification (Lipase) Acyl Donor Acyl Donor Acyl Donor->Esterification (Lipase) Acylated PPG Acylated PPG Esterification (Lipase)->Acylated PPG Acetylation (Acetyltransferase) Acetylation (Acetyltransferase) Acylated PPG->Acetylation (Acetyltransferase) Acetyl Donor Acetyl Donor Acetyl Donor->Acetylation (Acetyltransferase) Purified Acetylated PPG_enz Purified Acetylated PPG Acetylation (Acetyltransferase)->Purified Acetylated PPG_enz

References

Methodological & Application

Application Note: A Comprehensive Guide to the Regioselective Synthesis of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the multi-step chemical synthesis of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, a complex sucrose polyester. Sucrose esters are a significant class of non-ionic surfactants and possess diverse biological activities. The target molecule is an analogue of naturally occurring oligosaccharide esters found in medicinal plants, such as those from the Polygala genus, which are known for their neuroprotective properties.[1][2][3][4] The principal challenge in synthesizing such molecules lies in achieving high regioselectivity on the sucrose scaffold, which contains eight distinct hydroxyl groups. This guide details a robust, five-stage synthetic strategy that leverages enzymatic deacetylation and stannylene acetal-mediated acylation to overcome this challenge, providing a reproducible pathway for researchers in medicinal chemistry and drug development.

Introduction: The Challenge and Significance of Sucrose Esters

Sucrose, a readily available and inexpensive disaccharide, is an attractive starting material for the synthesis of a wide range of value-added chemicals. Its polyol structure, however, presents a formidable synthetic challenge: the selective functionalization of one or more of its eight hydroxyl groups, which exhibit only subtle differences in reactivity.

Sucrose esters, formed by acylating one or more of these hydroxyl groups, have found applications as biodegradable surfactants, emulsifiers, and bioactive agents.[5] Notably, many complex sucrose esters isolated from natural sources exhibit significant pharmacological activities. For instance, Tenuifoliside A, an oligosaccharide ester from Polygala tenuifolia, has demonstrated neuroprotective and anti-apoptotic effects.[6] The target molecule of this protocol, this compound, is a structural analogue of such natural products. Its synthesis provides a platform for creating a library of related compounds for structure-activity relationship (SAR) studies, crucial for the development of novel therapeutics.

This protocol addresses the core challenge of regioselectivity through a reasoned, multi-step approach designed to yield the target molecule with high purity.

Overview of the Synthetic Strategy

The synthesis is designed as a five-stage process that begins with a readily available starting material, sucrose octaacetate. The strategy hinges on the precise and sequential modification of the sucrose backbone.

The core principles of the workflow are:

  • Enzymatic Regioselectivity: Utilizing enzymes to perform selective deacetylation reactions that are difficult to achieve with conventional chemical methods.[7]

  • Stannylene Acetal Activation: Employing organotin reagents to temporarily activate a specific secondary hydroxyl group for targeted acylation, a proven method for regioselective synthesis of sucrose derivatives.[5]

  • Protecting Group Manipulation: Protecting the phenolic hydroxyl of p-coumaric acid to prevent side reactions during the esterification step.

The complete workflow is visualized below.

SynthesisWorkflow cluster_reagents Key Reagents A Stage 1: Sucrose Octaacetate (Starting Material) B Stage 2: Enzymatic Deacetylation A->B C Intermediate 1: 1,6,2',3',6'-Penta-O-acetylsucrose B->C D Stage 3: Stannylene Acetal Formation C->D E Intermediate 2: Activated Sucrose Derivative D->E F Stage 4: Regioselective Coumaroylation E->F G Intermediate 3: Fully Protected Product F->G H Stage 5: Selective Deprotection G->H I Final Product: 1,6,2',3',6'-O-Pentaacetyl-3-O- trans-p-coumaroylsucrose H->I R1 Lipase/Protease R1->B R2 Dibutyltin Oxide R2->D R3 O-Acetyl-p-coumaroyl Chloride R3->F R4 Mild Base R4->H StannyleneMechanism cluster_sucrose Penta-acetylsucrose Intermediate Suc_OH3 3-OH Reagent + (Bu)₂SnO (Dibutyltin Oxide) Suc_OH4 4-OH Suc_OH4_prime 4'-OH Stannylene Stannylene Acetal Intermediate (3-OH Activated) Reagent->Stannylene Toluene, reflux Coumaroyl + O-Acetyl-p-coumaroyl-Cl Product Coupled Product (Protected) Coumaroyl->Product Pyridine

References

Regioselective Synthesis of a Pentaacetyl Coumaroyl Sucrose Derivative: A Chemo-Enzymatic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed protocol for the regioselective synthesis of a specific pentaacetyl coumaroyl sucrose derivative. Sucrose, a readily available disaccharide, possesses eight hydroxyl groups with similar reactivity, making regioselective functionalization a significant chemical challenge. Achieving a precise substitution pattern is crucial for developing sucrose-based compounds with defined biological activities for applications in drug development, cosmetics, and food science. This guide outlines a robust, multi-step strategy that leverages the steric hindrance of bulky protecting groups for selective acetylation, followed by a highly regioselective enzyme-catalyzed coumaroylation. The protocol is designed for researchers in organic chemistry and drug development, providing not only step-by-step instructions but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Underlying Principles of Regioselective Sucrose Acylation

The core challenge in sucrose chemistry is controlling reactivity across its eight hydroxyl groups: three primary (C6, C1', C6') and five secondary (C2, C3, C4, C3', C4'). The primary hydroxyls are generally more nucleophilic and less sterically hindered than the secondary ones, offering a slight inherent selectivity. However, achieving high yields of a single isomer through direct acylation is often difficult.[1]

Two primary strategies are employed to overcome this challenge:

  • Enzymatic Catalysis : Enzymes, particularly lipases and proteases, can exhibit remarkable regioselectivity due to the specific geometry of their active sites.[2][3][4] Lipases, for instance, often show a strong preference for acylating the primary 6-OH and 6'-OH positions of sucrose.[4] This method is advantageous as it often proceeds under mild conditions and can bypass complex protection-deprotection steps.[5]

  • Chemical Synthesis via Protecting Groups : This classical approach involves temporarily blocking specific hydroxyl groups to direct reactants to the desired positions.[6][7] By choosing appropriate protecting groups, one can exploit differences in steric hindrance and chemical stability. For example, bulky reagents like trityl chloride react preferentially with the less hindered primary hydroxyls.[8] An "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions without affecting others, allows for the sequential modification of the sucrose backbone.[7][8]

This protocol employs a hybrid chemo-enzymatic strategy. We first use a chemical protection-acetylation-deprotection sequence to generate a key intermediate, 2,3,4,3',4'-penta-O-acetylsucrose. This intermediate has its three primary hydroxyls available, setting the stage for a highly selective enzymatic coumaroylation at the 6-OH position.

Synthetic Workflow Overview

The synthesis is accomplished in four major stages:

  • Selective Protection : The three primary hydroxyl groups of sucrose are protected using the bulky trityl group.

  • Acetylation : The five remaining secondary hydroxyls are acetylated.

  • Deprotection : The trityl groups are selectively removed under mild acidic conditions to free the primary hydroxyls.

  • Regioselective Coumaroylation : The target coumaroyl moiety is attached to the 6-OH position using an enzymatic transesterification reaction.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Acetylation cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Coumaroylation Sucrose Sucrose Trityl_Sucrose 6,1',6'-tri-O-trityl-Sucrose Sucrose->Trityl_Sucrose Trityl Chloride, Pyridine Pentaacetyl_Trityl_Sucrose Pentaacetyl-tri-O-trityl-Sucrose Trityl_Sucrose->Pentaacetyl_Trityl_Sucrose Acetic Anhydride, Pyridine Pentaacetyl_Sucrose 2,3,4,3',4'-penta-O-acetyl-Sucrose (Key Intermediate) Pentaacetyl_Trityl_Sucrose->Pentaacetyl_Sucrose Mild Acid (e.g., TFA) Final_Product 6-O-p-Coumaroyl-pentaacetyl-Sucrose (Final Product) Pentaacetyl_Sucrose->Final_Product Immobilized Lipase (e.g., Novozym 435) Vinyl_Coumarate Vinyl p-Coumarate (Acyl Donor) Vinyl_Coumarate->Final_Product Immobilized Lipase (e.g., Novozym 435)

Caption: Chemo-enzymatic synthesis workflow.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
D-(+)-Sucrose≥99.5%Sigma-AldrichDry in vacuum oven at 60°C before use.
Triphenylmethyl chloride (Trityl-Cl)≥98%Acros OrganicsStore under inert gas.
PyridineAnhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
Acetic Anhydride≥99%J.T. Baker
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Chemical
Trifluoroacetic acid (TFA)≥99%Sigma-AldrichHandle in a fume hood.
Vinyl p-CoumarateCustom Synthesis*-See Protocol 2 for preparation.
p-Coumaric acid≥98%Sigma-AldrichStarting material for acyl donor.
Novozym® 435 (Immobilized Lipase B)-Sigma-AldrichStore at 4°C.
2-Methyl-2-butanol (tert-Amyl alcohol)Anhydrous, ≥99%Sigma-AldrichReaction solvent for enzymatic step.
Molecular Sieves, 4 Å-Sigma-AldrichFor drying solvents.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
TLC PlatesSilica Gel 60 F254-For reaction monitoring.
Standard Solvents (EtOAc, Hexanes)HPLC Grade-For chromatography.

Note on Vinyl p-Coumarate: This activated acyl donor is not commonly available commercially and must be synthesized. A protocol for its preparation from p-coumaric acid is included.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6,1',6'-tri-O-trityl-Sucrose (Protection)

Rationale : This step utilizes the bulky trityl chloride to selectively protect the three sterically accessible primary hydroxyls (6, 1', and 6') of sucrose. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

  • Setup : In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 10.0 g of dried sucrose in 150 mL of anhydrous pyridine. Cool the solution to 0°C in an ice bath.

  • Reaction : Slowly add 3.1 equivalents of trityl chloride in portions over 30 minutes to the stirred solution.

  • Incubation : Allow the reaction to warm to room temperature and then heat to 50°C. Stir for 48-72 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Methanol 9:1). The product spot should be significantly less polar than sucrose.

  • Quenching and Workup : Cool the mixture to 0°C and slowly add 10 mL of methanol to quench any unreacted trityl chloride. Stir for 30 minutes.

  • Extraction : Remove pyridine under reduced pressure. Dissolve the resulting syrup in 200 mL of dichloromethane (DCM). Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (gradient elution: hexanes to hexanes/ethyl acetate 1:1) to yield the pure tri-tritylated sucrose.

Protocol 2: Synthesis of 2,3,4,3',4'-penta-O-acetyl-6,1',6'-tri-O-trityl-Sucrose (Acetylation)

Rationale : Acetic anhydride in the presence of pyridine is a standard and highly effective method for acetylating hydroxyl groups.[9] With the primary positions blocked, the acetylation occurs on the five available secondary hydroxyls.

  • Setup : Dissolve the purified tri-tritylated sucrose from Protocol 1 in a mixture of 50 mL of anhydrous pyridine and 50 mL of anhydrous DCM. Cool to 0°C.

  • Reaction : Add 10 equivalents of acetic anhydride dropwise.

  • Incubation : Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring : Monitor by TLC (Eluent: Hexanes/Ethyl Acetate 7:3). The product will be significantly less polar than the starting material.

  • Workup : Cool the reaction to 0°C and quench with 20 mL of cold water. Dilute with 150 mL of DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine as described in Protocol 1.

  • Isolation : Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude pentaacetyl-trityl-sucrose, which is often used in the next step without further purification if TLC shows a clean conversion.

Protocol 3: Synthesis of 2,3,4,3',4'-penta-O-acetyl-Sucrose (Deprotection)

Rationale : The trityl ether linkage is labile to acid.[8] A controlled amount of trifluoroacetic acid (TFA) in a non-polar solvent selectively cleaves the trityl groups while leaving the acetyl esters intact.

  • Setup : Dissolve the crude product from Protocol 2 in 100 mL of anhydrous DCM and cool to 0°C.

  • Reaction : Add 0.5 equivalents of TFA dropwise.

  • Incubation : Stir the reaction at 0°C for 1-2 hours.

  • Monitoring : Monitor the cleavage of the trityl groups by TLC (Eluent: Hexanes/Ethyl Acetate 1:1). The product will be much more polar than the starting material.

  • Workup : Quench the reaction by adding 5 mL of saturated NaHCO₃ solution. Dilute with DCM and wash with NaHCO₃ solution and brine.

  • Purification : Dry the organic layer, concentrate, and purify by silica gel column chromatography (gradient elution: hexanes/ethyl acetate) to isolate the pure 2,3,4,3',4'-penta-O-acetyl-sucrose.

Protocol 4: Enzymatic Synthesis of 6-O-p-Coumaroyl-2,3,4,3',4'-penta-O-acetyl-Sucrose

Rationale : Novozym® 435, an immobilized lipase, is highly effective at catalyzing transesterification reactions and exhibits strong regioselectivity for the 6-OH position of the glucose moiety in sucrose derivatives.[3][4] Vinyl p-coumarate is used as an activated acyl donor, and a non-polar solvent like tert-amyl alcohol improves substrate solubility and enzyme stability.

  • Preparation of Acyl Donor (Vinyl p-Coumarate) : This is typically prepared via a palladium-catalyzed transvinylation of p-coumaric acid with vinyl acetate. This step is a prerequisite and should be performed separately.

  • Setup : In a 50 mL flask, dissolve 1.0 g of 2,3,4,3',4'-penta-O-acetyl-sucrose and 1.5 equivalents of vinyl p-coumarate in 20 mL of anhydrous 2-methyl-2-butanol.

  • Enzyme Addition : Add 200 mg of Novozym® 435 and a small amount of activated 4 Å molecular sieves.

  • Incubation : Seal the flask and place it in an orbital shaker incubator at 50°C and 200 rpm for 24-48 hours.

  • Monitoring : Monitor the formation of the product by TLC (Eluent: Hexanes/Ethyl Acetate 1:1). The product will be less polar than the pentaacetyl sucrose starting material.

  • Isolation : Once the reaction is complete, filter off the enzyme (it can be washed and potentially reused) and molecular sieves.

  • Purification : Evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography (gradient elution: hexanes/ethyl acetate) to yield the final product.

Purification and Characterization

Purification : Flash column chromatography on silica gel is the primary method for purification at each stage. The choice of solvent system is critical and should be optimized using TLC.

Characterization : The structure and regiochemistry of the final product must be confirmed unequivocally.

  • TLC : A crucial tool for monitoring reaction progress and guiding purification.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the intermediates and the final product.

  • NMR Spectroscopy : This is the most powerful tool for structural elucidation.[10][11]

    • ¹H NMR : Will confirm the presence of the coumaroyl group (characteristic signals in the aromatic and vinyl region, ~6.3-7.6 ppm) and the five acetyl groups (~1.9-2.1 ppm). Acylation at the 6-OH position causes a significant downfield shift of the H-6 protons.[11][12]

    • ¹³C NMR : Will show the expected number of carbons and confirm the presence of ester carbonyls (~170 ppm).[13]

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are essential to definitively assign all proton and carbon signals and to confirm the point of attachment. An HMBC experiment will show a correlation between the C-6 proton of the glucose unit and the carbonyl carbon of the coumaroyl group, providing definitive proof of the 6-O linkage.[10]

Quantitative Data Summary

StageKey ReagentsSolvent(s)Temp (°C)Time (h)Typical Yield (%)Key Analytical Data (Expected)
1. Protection Sucrose, Trityl-Cl, PyridinePyridine5048-7250-60%MS: [M+Na]⁺ confirms mass. ¹H NMR: Aromatic signals for Trityl.
2. Acetylation Tri-trityl-Sucrose, Acetic AnhydridePyridine/DCMRT12-18>90%¹H NMR: Appearance of 5 acetyl singlets (~2.0 ppm).
3. Deprotection Pentaacetyl-trityl-Sucrose, TFADCM01-275-85%¹H NMR: Disappearance of Trityl signals.
4. Coumaroylation Pentaacetyl-Sucrose, Vinyl Coumarate, Novozym 435t-Amyl Alcohol5024-4860-70%MS: [M+Na]⁺ confirms final mass. NMR: Confirms 6-O linkage.

References

Application Note: Unambiguous Characterization of Pentaacetyl Coumaroyl Sucrose Isomers via Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in natural product chemistry, analytical chemistry, and pharmacology.

Introduction

Pentaacetyl coumaroyl sucrose and its isomers are members of a broad class of sucrose esters, which are naturally occurring or synthetically derived compounds with significant commercial and research interest.[1] Found in various plant species, these molecules can exhibit a range of biological activities, making them attractive for pharmaceutical and nutraceutical development.[2] The specific positioning of the coumaroyl and acetyl groups on the sucrose backbone dictates the molecule's three-dimensional structure, which in turn governs its physicochemical properties and biological function.[3] Differentiating between these regioisomers is a critical analytical challenge that requires powerful and precise structural elucidation techniques.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the non-destructive, atomic-level characterization of such complex molecules.[5][6] This application note provides a comprehensive guide and detailed protocols for utilizing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously determine the structure of pentaacetyl coumaroyl sucrose isomers. We will delve into the causality behind experimental choices and provide a logical workflow for spectral assignment and structure confirmation, empowering researchers to confidently characterize these intricate compounds.

The Analytical Challenge: Regioisomerism in Acylated Sucrose

Sucrose is a disaccharide composed of a glucose unit and a fructose unit. It possesses eight hydroxyl groups, each a potential site for esterification.[3] In a pentaacetyl coumaroyl sucrose molecule, one of these hydroxyl groups is esterified with a coumaroyl group, and five others are esterified with acetyl groups, leaving two free hydroxyls. The challenge lies in precisely identifying which of the eight positions are acylated and, most importantly, determining the exact location of the single coumaroyl moiety. This structural nuance cannot be reliably determined by mass spectrometry alone and demands the detailed connectivity information provided by NMR.[5]

The NMR Toolkit: A Multi-faceted Approach for Structural Elucidation

A combination of NMR experiments is essential to piece together the molecular puzzle. Each experiment provides a unique set of correlations that, when combined, allow for a complete and unambiguous structural assignment.[7][8]

  • 1D ¹H NMR: This is the initial experiment, providing an overview of all the protons in the molecule. For acylated sucroses, the spectrum is often crowded, especially in the 3-6 ppm region where the sugar ring protons resonate.[9][10] However, the anomeric protons (glucose H-1 and fructose H-2) and the aromatic and vinylic protons of the coumaroyl group often appear in distinct, less-crowded regions, serving as crucial starting points for analysis.[11]

  • 1D ¹³C NMR: This experiment reveals the chemical shifts of all carbon atoms. Key regions include the carbonyl carbons of the ester groups (~170 ppm), the aromatic/vinylic carbons of the coumaroyl group (115-160 ppm), the anomeric carbons (~90-110 ppm), and the other sugar carbons (60-85 ppm).[9][12]

  • 2D COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings through two or three bonds (³JHH).[13] It is invaluable for tracing the proton connectivity within each sugar ring (the spin system). Starting from an easily identifiable proton, like the anomeric H-1 of glucose, one can "walk" along the backbone, assigning H-2, H-3, H-4, and so on.[14]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH).[15] This powerful experiment allows for the definitive assignment of each carbon atom by linking it to its already-assigned proton, leveraging the superior chemical shift dispersion of the ¹³C spectrum.[11]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for identifying isomeric structures.[15] HMBC reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[13] These long-range correlations are the key to locating the ester groups. For instance, a correlation between the vinylic protons of the coumaroyl group and a specific carbon on the sucrose backbone definitively establishes the point of attachment.[16] Similarly, correlations from the acetyl methyl protons to the sucrose carbons confirm their positions.

Experimental Protocols

Part 1: Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. Poor solubility, suspended particles, or incorrect concentration can lead to broad spectral lines and artifacts, compromising the analysis.[17]

Protocol:

  • Determine Sample Quantity: For a standard 5 mm NMR tube, aim for a concentration of 10-50 mg of the purified pentaacetyl coumaroyl sucrose isomer.[17] This concentration provides a good signal-to-noise ratio for both ¹H and the less sensitive ¹³C-based experiments.

  • Select Deuterated Solvent: Chloroform-d (CDCl₃) is often a good first choice for acylated, less polar compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) can be used. Ensure the solvent is of high purity and stored under an inert atmosphere to minimize water contamination.[18]

  • Dissolution: Weigh the sample accurately and dissolve it in a small, clean vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[17] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube. This step is crucial for achieving good magnetic field homogeneity (shimming).

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added (0.03% v/v).

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Part 2: NMR Data Acquisition

The following parameters are suggested for a 500 MHz or 600 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Experiment Key Parameters & Rationale
¹H NMR Acquisition Time (aq): 2-3 seconds (for good digital resolution).Relaxation Delay (d1): 1-2 seconds (allows for full magnetization recovery).Number of Scans (ns): 8-16 (sufficient for good signal-to-noise).
¹³C NMR Acquisition Time (aq): 1-1.5 seconds.Relaxation Delay (d1): 2 seconds.Number of Scans (ns): 1024 or more (due to the low natural abundance and sensitivity of ¹³C).
COSY Spectral Width (sw): Cover all proton signals.Number of Increments (in F1): 256-512 (balances resolution and experiment time).Number of Scans (ns): 2-4 per increment.
HSQC ¹³C Spectral Width: Typically 0-180 ppm.¹JCH Coupling Constant: Optimized for ~145 Hz (average for sp³ C-H bonds).Number of Scans (ns): 4-8 per increment.
HMBC ¹³C Spectral Width: Typically 0-200 ppm (to include carbonyls).Long-Range Coupling (JCH): Optimized for 8 Hz (a good compromise for ²J and ³J correlations).[15]Number of Scans (ns): 8-16 per increment (to detect weaker correlations).

Data Analysis and Structure Elucidation Workflow

The following is a logical, step-by-step workflow for interpreting the NMR data to assign the structure of an unknown pentaacetyl coumaroyl sucrose isomer.

G cluster_analysis Spectral Analysis & Assignment acq1 1. Acquire 1D ¹H & ¹³C acq2 2. Acquire 2D COSY acq3 3. Acquire 2D HSQC acq4 4. Acquire 2D HMBC A Step 1: Assign Sucrose Spin Systems (¹H, COSY) acq4->A B Step 2: Assign Sucrose Carbons (HSQC) A->B C Step 3: Assign Coumaroyl & Acetyl Moieties (¹H, ¹³C) B->C D Step 4: Pinpoint Acyl Group Locations (HMBC) C->D E Step 5: Confirm Full Structure D->E

Caption: Workflow for NMR-based structure elucidation.

Step 1: Assigning the Sucrose Proton Spin Systems (¹H and COSY)

  • Identify Starting Points: Locate the anomeric proton of the glucose unit (H-1), typically a doublet around 5.3-5.8 ppm. The coupling constant (³J(H1,H2)) of ~3-4 Hz is characteristic of an α-anomer.[11]

  • Trace Glucose Connectivity: In the COSY spectrum, find the cross-peak for H-1. This will correlate to H-2. From the H-2 diagonal peak, find its correlation to H-3, and so on, "walking" around the ring to assign H-1 through H-6.[10]

  • Trace Fructose Connectivity: The fructose unit lacks an anomeric proton and can be more challenging. Start from a well-resolved signal, such as H-3' or H-4', and use the COSY spectrum to trace its correlations to H-5' and H-6'.

Step 2: Assigning the Sucrose Carbons (HSQC)

With the protons assigned, use the HSQC spectrum to assign the directly attached carbons.[15] For every proton signal on the F2 (¹H) axis, the cross-peak in the spectrum identifies the chemical shift of its corresponding carbon on the F1 (¹³C) axis. This allows for the unambiguous assignment of C-1 to C-6 of glucose and C-1' to C-6' of fructose.

Step 3: Assigning the Coumaroyl and Acetyl Groups (¹H and ¹³C)

  • Coumaroyl Group: Identify the characteristic signals: two doublets for the para-substituted aromatic protons (AA'BB' system, ~6.8 and 7.5 ppm) and two doublets for the trans-vinylic protons (~6.3 and 7.6 ppm, J ≈ 16 Hz). The carbonyl carbon will be around 167 ppm.[19]

  • Acetyl Groups: Identify the five sharp singlet signals in the ¹H spectrum between ~1.9-2.2 ppm, each integrating to 3 protons. The corresponding methyl carbons will appear around 20-21 ppm, and the carbonyl carbons around 170-171 ppm in the ¹³C spectrum.

Step 4: Pinpointing Acyl Group Locations (HMBC) - The Decisive Step

This is where the isomeric structure is confirmed. Look for the following key long-range correlations:[20]

  • Locating the Coumaroyl Group: The most crucial correlation will be from the coumaroyl group to the sucrose backbone. For example, if the coumaroyl group is attached at the C-6 position of glucose, you will observe a ³JCH correlation from the vinylic protons (H-7" or H-8") of the coumaroyl moiety to C-6 of the glucose unit. A downfield shift of the H-6 protons and C-6 carbon compared to a standard acetylated sucrose spectrum would further support this assignment.[21]

  • Locating the Acetyl Groups: Observe the correlations from the sharp methyl proton singlets of the acetyl groups to the carbons of the sucrose backbone. For example, a correlation from an acetyl methyl singlet at 2.1 ppm to C-2 of the glucose unit confirms that an acetyl group is esterified at this position. Repeat this process for all five acetyl groups.

G cluster_nmr NMR Experiments cluster_info Derived Information cluster_goal Structural Conclusion COSY COSY info1 ¹H-¹H Connectivity (Within each sugar ring) COSY->info1 HSQC HSQC info2 Direct ¹H-¹³C Attachment HSQC->info2 HMBC HMBC info3 Long-Range ¹H-¹³C Connectivity (Across ester bonds) HMBC->info3 goal Unambiguous Isomer Structure info1->goal info2->goal info3->goal

Caption: Logic diagram showing how different NMR experiments contribute to the final structure.

Step 5: Final Confirmation and Data Reporting

Compile all chemical shift and correlation data into a comprehensive table. This serves as a permanent record and allows for clear comparison with literature values or other isomers. The combination of complete ¹H and ¹³C assignments, supported by unambiguous COSY and, most critically, HMBC correlations, provides irrefutable proof of the specific isomeric structure.

Conclusion

The precise characterization of pentaacetyl coumaroyl sucrose isomers is essential for understanding their structure-activity relationships. While challenging due to the potential for multiple regioisomers, a systematic approach using a suite of 1D and 2D NMR experiments provides a robust and reliable solution. By leveraging the specific strengths of COSY, HSQC, and particularly HMBC, researchers can confidently trace the covalent framework of the molecule and definitively locate the positions of all acyl substituents. The protocols and workflow detailed in this note offer a field-proven guide for achieving unambiguous structural elucidation, a critical step in the advancement of natural product research and drug development.

References

mass spectrometry analysis of acetylated sucrose derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Analysis of Acetylated Sucrose Derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS)

Senior Application Scientist: Dr. Gemini

Abstract

This document provides a comprehensive guide for the analysis of acetylated sucrose derivatives using liquid chromatography coupled with mass spectrometry (LC-MS). Acetylated forms of sucrose, ranging from partially substituted isomers to fully derivatized sucrose octaacetate, are significant in the pharmaceutical, food, and materials science industries. Their analysis, however, presents challenges due to the existence of numerous isomers and the need for sensitive detection. This application note details robust protocols for the chemical acetylation of sucrose, sample purification, and subsequent analysis by LC-MS. We delve into the rationale behind methodological choices, from ionization techniques to collision-induced dissociation (CID) strategies, to provide a framework for confident identification and characterization of these compounds.

Introduction: The Rationale for Analysis

Sucrose, a simple disaccharide, possesses eight hydroxyl groups that can be esterified with acetyl groups. The resulting derivatives, known as sucrose acetates or acetylated sucrose, have properties vastly different from the parent sugar. For instance, sucrose octaacetate (SOA) is an intensely bitter, non-nutritive substance used as a denaturant, aversive agent, and taste-masking excipient in pharmaceutical formulations.[1][2] Partially acetylated sucrose esters can act as nonionic surfactants and emulsifiers.[3][4]

The degree and position of acetylation dictate the physicochemical properties of the derivative. Therefore, a reliable analytical method is crucial for quality control, formulation development, and research applications. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the sensitivity and specificity required to separate and identify these derivatives, even within complex mixtures.[2][5][6] Derivatization via acetylation improves chromatographic retention on reversed-phase columns and enhances ionization efficiency in the mass spectrometer.[7]

Experimental Workflow Overview

The analysis of acetylated sucrose derivatives follows a multi-step process. Each stage is critical for achieving accurate and reproducible results. The general workflow involves the chemical synthesis of the derivatives, purification to remove excess reagents, chromatographic separation of isomers, and finally, detection and structural elucidation by mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sucrose Sucrose Sample Acetylation Chemical Acetylation Sucrose->Acetylation Acetic Anhydride + Catalyst Cleanup Sample Cleanup (LLE or SPE) Acetylation->Cleanup Remove Reagents LCMS LC-MS/MS Analysis Cleanup->LCMS Inject Purified Sample Data Data Interpretation LCMS->Data Acquire Spectra

Caption: General experimental workflow for LC-MS analysis.

Part I: Synthesis and Sample Preparation Protocol

Principle of Acetylation

The conversion of sucrose to its acetylated derivatives is achieved by esterifying its hydroxyl (-OH) groups with acetyl groups (-COCH₃) from acetic anhydride.[8] A catalyst, such as sodium acetate or pyridine, is typically used to facilitate the reaction.[9][10] The reaction proceeds until all eight hydroxyl groups are substituted, forming sucrose octaacetate, or can be controlled to produce a mixture of partially acetylated species.

Protocol: Synthesis of Sucrose Octaacetate

This protocol is adapted for laboratory-scale synthesis.[1][3][9]

Materials:

  • D-(+)-Sucrose

  • Acetic Anhydride (Reagent Grade)

  • Anhydrous Sodium Acetate (Catalyst)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, filtration apparatus

Procedure:

  • Reaction Setup: In a two-neck round-bottom flask, combine 10.0 g of sucrose with 3.0 g of anhydrous sodium acetate.

  • Add Reagent: Carefully add 30 mL of acetic anhydride to the flask under a fume hood.

  • Heating: Place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to boiling (approx. 140-145°C) and maintain reflux for 60-90 minutes with continuous stirring. The solution will become clear as the sucrose dissolves and reacts.

  • Precipitation: After cooling, slowly and cautiously pour the reaction mixture into a beaker containing 200 mL of an ice-water mixture while stirring vigorously. This step hydrolyzes excess acetic anhydride and precipitates the water-insoluble sucrose octaacetate.

  • Isolation: Allow the precipitate to fully form overnight at a cool temperature (e.g., 4°C). Collect the white solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallization & Drying: For higher purity, recrystallize the crude product from 95% ethanol. Dry the final white, crystalline product in a vacuum oven to a constant weight.

Protocol: Sample Preparation for LC-MS

Objective: To prepare a clean sample in a solvent compatible with reversed-phase LC-MS.

  • Stock Solution: Accurately weigh and dissolve the synthesized acetylated sucrose in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution using the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter (e.g., PTFE or nylon) before transferring them to autosampler vials. This prevents clogging of the LC system.

Part II: LC-MS/MS Analytical Methodology

Rationale for Method Selection
  • Liquid Chromatography (LC): Reversed-phase chromatography is ideal for separating acetylated sucrose derivatives. As the degree of acetylation increases, the molecule becomes more hydrophobic, leading to stronger retention on a C18 column. This allows for the separation of different acetylation states.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for these moderately polar analytes.[11] It typically produces intact molecular ions, often as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are readily formed from trace amounts of salts in the solvent or sample.[11][12] Protonated molecules ([M+H]⁺) may also be observed, particularly with the addition of acid to the mobile phase.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis using collision-induced dissociation (CID) is essential for structural confirmation. By isolating a specific precursor ion (e.g., the [M+Na]⁺ of octaacetylsucrose) and fragmenting it, a characteristic fragmentation pattern is produced that can serve as a structural fingerprint.[13]

Recommended LC-MS/MS Parameters
Parameter Setting Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for isomers and closely related compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for [M+H]⁺ ion formation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting hydrophobic acetylated derivatives.
Gradient 50% to 95% B over 10 minA gradient is necessary to elute compounds with varying degrees of acetylation.
Flow Rate 0.3 mL/minStandard flow rate for analytical LC-MS.
Column Temp. 40 °CImproves peak shape and reproducibility.
Ionization Mode ESI PositiveAcetylated sucrose derivatives readily form positive ions, especially sodium adducts.[11]
MS Scan Range m/z 150 - 1000Covers the expected mass range for mono- to octa-acetylated sucrose and their adducts.
Capillary Voltage 3.0 - 4.0 kVStandard voltage range for stable electrospray.[11]
Desolvation Temp. 400 - 600 °CEfficiently removes solvent from droplets to generate gas-phase ions.[11]
Collision Energy 15 - 40 eV (for MS/MS)Energy must be optimized to produce informative fragment ions without complete shattering of the precursor.

Part III: Data Interpretation

Expected Molecular Ions

The primary ions observed in the full scan mass spectrum will likely be adducts. It is crucial to calculate the expected m/z values for various adducts and degrees of acetylation to aid in identification.

  • Sucrose (C₁₂H₂₂O₁₁) MW: 342.12 g/mol

  • Acetyl Group (C₂H₂O) MW: 42.01 g/mol (added per substitution)

Degree of AcetylationFormulaMW ( g/mol )[M+H]⁺[M+Na]⁺[M+K]⁺
1 (Mono-)C₁₄H₂₄O₁₂384.13385.14407.12423.09
2 (Di-)C₁₆H₂₆O₁₃426.14427.15449.13465.10
3 (Tri-)C₁₈H₂₈O₁₄468.15469.16491.14507.11
4 (Tetra-)C₂₀H₃₀O₁₅510.16511.17533.15549.12
5 (Penta-)C₂₂H₃₂O₁₆552.17553.18575.16591.13
6 (Hexa-)C₂₄H₃₄O₁₇594.18595.19617.17633.14
7 (Hepta-)C₂₆H₃₆O₁₈636.19637.20659.18675.15
8 (Octa-)C₂₈H₃₈O₁₉678.20679.21701.19717.16
Fragmentation Analysis (MS/MS)

Tandem MS provides structural information by breaking the molecule at its weakest points. For acetylated sucrose, the key fragmentation pathways under CID involve:

  • Cleavage of the Glycosidic Bond: This is a primary fragmentation route, separating the acetylated glucose and fructose moieties.[14]

  • Neutral Loss of Acetic Acid: A characteristic loss of 60 Da (CH₃COOH) from the precursor or fragment ions.

  • Cross-Ring Cleavages: These fragmentations within the sugar rings can provide information about the specific positions of the acetyl groups.[15]

Fragmentation cluster_main Sucrose Octaacetate [M+Na]⁺ (m/z 701.2) cluster_frags Primary Fragments Precursor [C₂₈H₃₈O₁₉ + Na]⁺ m/z 701.2 F1 Glycosidic Cleavage (e.g., B/Y ions) Precursor->F1 F2 Neutral Loss (-60 Da, Acetic Acid) Precursor->F2 F3 Cross-Ring Cleavage F1->F3

Caption: Key fragmentation pathways in CID of acetylated sucrose.

For the [M+Na]⁺ ion of sucrose octaacetate (m/z 701.2), characteristic product ions corresponding to the sodiated tetra-acetylated glucose (m/z 353.1) and the corresponding oxonium ion of tetra-acetylated fructose (m/z 331.1) are expected upon glycosidic bond cleavage. Subsequent losses of acetic acid (60 Da) from these fragments are also highly probable.

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for the synthesis and detailed characterization of acetylated sucrose derivatives. By combining chemical derivatization with high-resolution LC-MS/MS, researchers can confidently separate, identify, and structurally elucidate these compounds. The provided tables of expected masses and understanding of fragmentation patterns serve as a reliable guide for data interpretation, enabling high-quality analysis for applications in pharmaceutical development, food science, and beyond.

References

Application Note & Protocol: Enzymatic Acylation of Sucrose with p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the enzymatic acylation of sucrose with p-coumaric acid, yielding valuable sucrose p-coumarate esters. These compounds are of significant interest due to their potential applications as natural antioxidants, anti-inflammatory agents, and photoprotective ingredients in the pharmaceutical, cosmetic, and food industries[1]. This application note details a chemoenzymatic protocol leveraging the high regioselectivity of lipases to overcome challenges associated with traditional chemical synthesis, such as the formation of complex product mixtures[2]. We present a detailed, step-by-step methodology, including materials, reaction setup, purification, and analytical characterization. Furthermore, this guide explains the scientific rationale behind key procedural steps and offers troubleshooting advice to ensure reproducible and efficient synthesis.

Introduction: The Rationale for Enzymatic Synthesis

The esterification of sucrose, a readily available and biodegradable disaccharide, with phenolic acids like p-coumaric acid, results in amphiphilic molecules with enhanced biological activity[1][3]. Traditional chemical acylation methods often require harsh conditions and the use of protecting groups, leading to environmental concerns and complex purification steps[2]. In contrast, enzymatic catalysis, particularly with lipases, offers a green and highly specific alternative.

Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification and transesterification reactions in non-aqueous or low-water environments[4][5]. Their remarkable regioselectivity allows for the targeted acylation of specific hydroxyl groups on the sucrose molecule, primarily the primary hydroxyls (C6, C1', C6'), leading to a more defined product profile and simplifying downstream processing[1][6]. This protocol focuses on a lipase-catalyzed transesterification reaction, a robust method for achieving high yields of sucrose p-coumarate.

The core of this process involves the activation of p-coumaric acid. In many biological systems, this is achieved through the formation of p-coumaroyl-CoA by the enzyme 4-coumarate-CoA ligase (4CL)[7]. For in vitro synthesis, using an activated form of the acid, such as a vinyl or ethyl ester, facilitates the lipase-catalyzed transesterification with sucrose.

Materials and Reagents

Reagent/Material Grade Supplier Notes
Sucrose≥99.5%Sigma-AldrichDry in a vacuum oven at 60°C for 24h before use.
p-Coumaric acid≥98%Sigma-Aldrich
Vinyl p-coumarateN/ASynthesized*Acyl donor. Can be substituted with ethyl p-coumarate.
Immobilized Lipase B from Candida antarctica (Novozym 435)N/ANovozymesHighly efficient and reusable catalyst.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichSolvent for sucrose.
Acetonitrile (ACN)Anhydrous, ≥99.8%Sigma-AldrichCo-solvent.
Ethyl acetateHPLC GradeFisher ScientificFor extraction and chromatography.
HexaneHPLC GradeFisher ScientificFor chromatography.
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
  • Synthesis of Vinyl p-coumarate: This can be achieved through various established chemical methods. A common approach is the palladium-catalyzed transvinylation of p-coumaric acid with vinyl acetate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Dry Sucrose & Molecular Sieves R1 Dissolve Sucrose in DMSO P1->R1 P2 Prepare Anhydrous Solvents P2->R1 R2 Add Vinyl p-coumarate & Acetonitrile R1->R2 R3 Add Immobilized Lipase (Novozym 435) R2->R3 R4 Incubate at 50-60°C with Shaking R3->R4 R5 Monitor Reaction by TLC R4->R5 W1 Filter to Remove Enzyme R5->W1 Upon Completion W2 Solvent Evaporation (Rotovap) W1->W2 W3 Silica Gel Column Chromatography W2->W3 W4 Collect & Combine Fractions W3->W4 W5 Evaporate Solvent W4->W5 A1 Yield Calculation W5->A1 A2 Structural Characterization (NMR, MS) A1->A2

Caption: Workflow for the enzymatic synthesis of sucrose p-coumarate.

Detailed Experimental Protocol

Reaction Setup
  • Rationale: The choice of solvent is critical. Sucrose has poor solubility in most organic solvents suitable for enzymatic reactions[3]. Dimethyl sulfoxide (DMSO) is an effective solvent for sucrose, allowing for higher substrate concentrations[8]. However, DMSO can be detrimental to enzyme activity. Therefore, a co-solvent like acetonitrile is used, and the enzyme is often pre-treated to maintain its catalytic function[8]. Anhydrous conditions are essential to prevent the reverse reaction (hydrolysis) catalyzed by the lipase[5].

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sucrose (e.g., 1.71 g, 5 mmol) and the acyl donor, vinyl p-coumarate (e.g., 0.95 g, 5 mmol).

  • Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask. Stir at 40°C until the sucrose is completely dissolved.

  • Add 20 mL of anhydrous acetonitrile (ACN) to the solution.

  • Add the immobilized lipase, Novozym 435 (typically 10-20% w/w of the total substrates).

  • Seal the flask and place it in an orbital shaker set to 200 rpm and 50°C. The optimal temperature for many lipase-catalyzed reactions is around 50°C[5][9].

Reaction Monitoring
  • Rationale: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.

  • Prepare a TLC developing chamber with a solvent system of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Every 2-4 hours, pause the reaction and carefully withdraw a small aliquot (1-2 µL) using a capillary tube.

  • Spot the aliquot onto a silica gel TLC plate, alongside spots of the starting materials (sucrose and vinyl p-coumarate) for reference.

  • Develop the plate and visualize the spots under UV light (254 nm). The p-coumarate-containing compounds will be UV active. The sucrose starting material can be visualized by staining with a p-anisaldehyde solution.

  • The reaction is considered complete when the spot corresponding to the limiting reactant (typically sucrose) has significantly diminished or disappeared. Reaction times can range from 24 to 72 hours[5].

Product Purification
  • Rationale: After the reaction, the mixture contains the desired sucrose p-coumarate, unreacted starting materials, and the solvent. The immobilized enzyme is first removed by simple filtration. The product is then isolated from the soluble components using silica gel column chromatography, which separates compounds based on their polarity.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with acetonitrile, dried, and stored for reuse.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

  • The resulting crude oil is then purified by silica gel column chromatography.

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of ethyl acetate and load it onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity to elute the more polar sucrose ester.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified sucrose p-coumarate as a solid or viscous oil.

Characterization and Analysis

Successful synthesis and purification must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Will confirm the presence of protons from both the sucrose and p-coumaroyl moieties. Key signals include the anomeric proton of the glucose unit in sucrose (~5.4 ppm) and the vinyl protons of the p-coumarate group (~6.3 and ~7.6 ppm)[10][11][12].

  • ¹³C NMR: Provides information on the carbon skeleton. Acylation causes a downfield shift of the carbon signal at the esterification site, which is crucial for determining the position of the p-coumaroyl group on the sucrose molecule[6][13].

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning all proton and carbon signals and confirming the exact site of acylation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized sucrose p-coumarate.

Compound Expected [M+Na]⁺ Observed [M+Na]⁺
Sucrose mono-p-coumarate511.1478(Experimental Value)
Sucrose di-p-coumarate657.1897(Experimental Value)

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Reaction Inactive enzymeEnsure enzyme is from a reliable source and has been stored correctly.
Wet reagents/solventsUse anhydrous solvents and thoroughly dry sucrose. Add molecular sieves to the reaction.
Incorrect temperature/pHOptimize reaction temperature. Lipase activity is pH-dependent.
Formation of Multiple Products Low enzyme regioselectivityWhile lipases are selective, some side products may form. Optimize reaction time to favor monoester formation.
Acyl migrationThis can occur under certain conditions. Purification by chromatography is key to isolating the desired isomer.
Difficult Purification Co-elution of productsUse a shallower solvent gradient during column chromatography. Consider preparative HPLC for higher purity.
Streaking on TLCThe product may be acidic. Add a small amount of acetic acid to the mobile phase.

Conclusion

This application note provides a robust and detailed protocol for the enzymatic synthesis of sucrose p-coumarate. By leveraging the regioselectivity of lipases, this method offers a green and efficient alternative to traditional chemical synthesis. The step-by-step guide, coupled with explanations of the underlying scientific principles and troubleshooting tips, is designed to enable researchers to successfully synthesize and characterize these valuable bioactive compounds. The analytical methods described are essential for verifying the structure and purity of the final product, ensuring reliable data for subsequent applications in drug development and other scientific fields.

References

Application Notes & Protocols: Utilizing 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Complex Sucrose Ester

1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose is a synthetically modified sucrose derivative. Its unique structure, combining a partially acetylated sucrose core with a p-coumaroyl moiety, suggests a range of potential biological activities. The acetylation of the sucrose hydroxyl groups can modify its solubility, stability, and interaction with enzyme active sites.[1][2] The presence of the p-coumaroyl group, a well-known phenolic acid, points towards potential interactions with enzymes involved in metabolic and signaling pathways.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in enzyme inhibition assays. We will explore its application in screening against three key enzyme targets: α-glucosidase, tyrosinase, and acetylcholinesterase. The protocols provided are designed to be robust and self-validating, with explanations grounded in established biochemical principles.

Part 1: Characterization and Handling of this compound

Due to the limited publicly available data on this specific compound, a preliminary characterization is recommended.

  • Solubility: The pentaacetyl and p-coumaroyl groups suggest that the compound will have limited solubility in aqueous solutions and higher solubility in organic solvents. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for creating a stock solution. It is crucial to determine the maximum tolerable DMSO concentration in the final assay mixture, as high concentrations can inhibit enzyme activity.[4][5] Typically, a final DMSO concentration of 1-2% is acceptable.

  • Stability: Acetylated sugars can be susceptible to hydrolysis, especially at non-neutral pH.[6] It is advisable to prepare fresh solutions of the compound for each experiment and store the stock solution at -20°C or -80°C.

Part 2: Protocols for Enzyme Inhibition Assays

Protocol 1: α-Glucosidase Inhibition Assay

Scientific Rationale: α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides.[5] Its inhibition can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes.[7] The sucrose backbone of the test compound makes α-glucosidase a logical target for investigation. This assay is a colorimetric method that measures the amount of p-nitrophenol produced from the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[5]

Experimental Workflow for α-Glucosidase Inhibition Assay

workflow cluster_prep Solution Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Compound Stock (in DMSO) B Prepare Serial Dilutions (in Buffer) A->B E Add Buffer, Compound/Control, and Enzyme Solution B->E C Prepare α-Glucosidase (in Buffer) C->E D Prepare pNPG Substrate (in Buffer) G Initiate Reaction (Add pNPG) D->G F Pre-incubate (37°C, 15 min) E->F F->G H Incubate (37°C, 20 min) G->H I Terminate Reaction (Add Na₂CO₃) H->I J Measure Absorbance (405 nm) I->J K Calculate % Inhibition J->K L Determine IC₅₀ Value K->L workflow cluster_prep Solution Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Compound Stock (in DMSO) B Prepare Serial Dilutions (in Buffer) A->B E Add Buffer, Compound/Control, and Enzyme Solution B->E C Prepare Tyrosinase (in Buffer) C->E D Prepare L-DOPA Substrate (in Buffer) G Initiate Reaction (Add L-DOPA) D->G F Pre-incubate (37°C, 10 min) E->F F->G H Incubate (37°C, 20 min) G->H I Measure Absorbance (475 nm) H->I J Calculate % Inhibition I->J K Determine IC₅₀ Value J->K workflow cluster_prep Solution Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Compound Stock (in DMSO) B Prepare Serial Dilutions (in Buffer) A->B E Add Buffer, DTNB, and Compound/Control B->E C Prepare AChE (in Buffer) F Add AChE Solution C->F D Prepare ATCI & DTNB (in Buffer) D->E H Initiate Reaction (Add ATCI) D->H E->F G Pre-incubate (25°C, 15 min) F->G G->H I Incubate (25°C, 10 min) H->I J Measure Absorbance (412 nm) I->J K Calculate % Inhibition J->K L Determine IC₅₀ Value K->L

References

Application Notes & Protocols: Experimental Use of Pentaacetyl Coumaroyl Sucrose in Plant Defense Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Eliciting Plant Immunity

Plants, as sessile organisms, have evolved a sophisticated and multi-layered immune system to defend against a myriad of pathogens and pests. This system includes pre-formed physical and chemical barriers as well as inducible defense mechanisms that are activated upon threat recognition.[1] Central to these inducible defenses are complex signaling networks that orchestrate a robust protective response. Key signaling molecules include not only well-known phytohormones like salicylic acid (SA) and jasmonic acid (JA), but also primary metabolites such as sucrose.[2][3][4]

Sucrose, the primary product of photosynthesis, is no longer viewed merely as a source of carbon and energy; it is a critical signaling molecule that can modulate plant defense responses.[5] Pathogens often manipulate host sugar metabolism for their own proliferation, and conversely, plants can leverage sugar signaling to trigger immunity.[3][4] Furthermore, a vast arsenal of specialized plant metabolites, particularly those derived from the phenylpropanoid pathway, plays a direct role in defense.[6] Conjugates of phenylpropanoids, such as p-coumaric acid, with other molecules are frequently implicated in resistance mechanisms.[7][8]

This guide introduces Pentaacetyl Coumaroyl Sucrose (PCS) , a synthetic derivative designed to probe these interconnected defense pathways. This molecule combines three key features:

  • A sucrose backbone , leveraging its role in plant signaling.

  • A p-coumaroyl moiety , a known component of defense-related compounds.[7]

  • Five acetyl groups , which increase the molecule's lipophilicity. This modification is hypothesized to enhance its ability to permeate the waxy leaf cuticle and plant cell membranes, potentially leading to more efficient delivery and a more potent response.

These application notes provide a comprehensive framework for utilizing PCS as an elicitor to study induced resistance in plants. We offer detailed protocols for evaluating its protective efficacy and for dissecting the underlying biochemical and molecular responses, empowering researchers to explore the frontiers of plant immunity.

Section 1: Preparation and Application of Pentaacetyl Coumaroyl Sucrose (PCS)

The efficacy of any exogenous elicitor study begins with its proper preparation and application. The protocols below ensure consistent and reliable delivery of PCS to the plant system.

Causality Behind Experimental Choices:
  • Solvent Selection: PCS is a lipophilic compound due to its acetyl and coumaroyl groups. Therefore, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol is required for initial solubilization before dilution in water.

  • Surfactant Use: A surfactant (e.g., Tween® 20 or Silwet L-77) is critical for foliar applications. It reduces the surface tension of the spray solution, ensuring uniform droplet spread across the hydrophobic leaf surface and preventing the solution from beading up. This maximizes the contact area for potential absorption.

  • Application Method: The choice of application method (foliar spray vs. soil drench) depends on the research question. Foliar spray is ideal for studying local and systemic responses to aerial pathogens, while soil drench is suited for investigating induced systemic resistance (ISR) against root or vascular pathogens.

Protocol 1.1: Preparation of Stock and Working Solutions
  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Prepare 100 mM PCS Stock Solution:

    • Accurately weigh the required amount of Pentaacetyl Coumaroyl Sucrose powder.

    • In a chemical fume hood, dissolve the powder in a minimal volume of 100% DMSO. For example, to make 1 mL of a 100 mM stock, dissolve the powder in enough DMSO to reach a final volume of 1 mL.

    • Vortex thoroughly until the PCS is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution (Example: 1 mM Foliar Spray):

    • To prepare 100 mL of a 1 mM working solution, add 1 mL of the 100 mM PCS stock solution to 99 mL of sterile deionized water.

    • Add a surfactant, such as Tween® 20, to a final concentration of 0.02% (v/v). This equates to adding 20 µL of Tween® 20 to the 100 mL solution.

    • Mix thoroughly by inversion. The solution should be used immediately for best results.

  • Prepare Mock Control Solution:

    • It is crucial to prepare a mock control that contains the same concentration of DMSO and surfactant as the PCS working solution but lacks the PCS itself. This ensures that any observed plant responses are due to the active compound and not the solvent or surfactant.

    • For the example above, the mock solution would be 0.02% Tween® 20 and 1% DMSO in sterile deionized water.

Protocol 1.2: Application of PCS to Plants
  • Plant Material: Use healthy, uniformly-sized plants for all experiments. Typically, 4-6 week old Arabidopsis thaliana or 2-3 week old tomato or tobacco plants are suitable.

  • Foliar Spray Application:

    • Use a fine-mist sprayer or atomizer to apply the working solution.

    • Spray the adaxial (top) and abaxial (bottom) surfaces of the leaves until runoff is just about to occur. Ensure even coverage.

    • Treat mock control plants in the same manner with the mock solution.

    • Keep treated plants under a humidity dome for the first 24 hours to facilitate absorption, then return them to standard growth conditions.

  • Soil Drench Application:

    • Apply a defined volume of the PCS working solution (without surfactant) directly to the soil of each potted plant. The volume should be sufficient to saturate the root zone without causing excessive drainage (e.g., 10-20 mL for a 4-inch pot).

    • Apply an equal volume of the mock solution (without surfactant) to control plants.

Section 2: Assessing the Protective Efficacy of PCS via Whole-Plant Bioassays

The primary test of an immune elicitor is its ability to confer enhanced protection against pathogen challenge. The following bioassays are designed to quantitatively measure this protective effect.

Workflow for Induced Resistance Bioassay

G cluster_setup Phase 1: Treatment cluster_challenge Phase 2: Pathogen Challenge cluster_eval Phase 3: Evaluation P Grow Plants to Appropriate Stage T Apply PCS and Mock Solutions P->T I Incubation Period (e.g., 48-72 hours) T->I C Inoculate with Pathogen (e.g., Botrytis cinerea) I->C D Incubate Under High Humidity C->D S Disease Scoring (Lesion Size, Severity Index) D->S A Data Analysis (Statistics) S->A

Caption: General workflow for an induced resistance bioassay.

Protocol 2.1: Bioassay with a Necrotrophic Fungus (Botrytis cinerea)
  • Plant Treatment: Treat plants (e.g., tomato or Arabidopsis) with PCS or mock solutions via foliar spray as described in Protocol 1.2.

  • Incubation: Allow plants to incubate for 48-72 hours post-treatment under standard growth conditions. This "priming" period is essential for the plant to mount its induced defenses.

  • Pathogen Inoculation:

    • Prepare a spore suspension of B. cinerea (e.g., 2 x 10⁵ spores/mL in half-strength potato dextrose broth).

    • Place 5 µL droplets of the spore suspension onto the center of mature leaves of both PCS-treated and mock-treated plants. Mark the inoculated leaves.

  • Disease Development: Place the inoculated plants in a high-humidity chamber (>95% RH) in the dark for 24 hours, then move to a 12h/12h light/dark cycle to promote disease development.

  • Data Collection: At 72-96 hours post-inoculation, measure the diameter of the necrotic lesions that have formed. Use digital calipers or image analysis software (e.g., ImageJ) for accuracy.

  • Data Analysis: Compare the average lesion size between PCS-treated and mock-treated plants using an appropriate statistical test (e.g., Student's t-test). A significant reduction in lesion size in PCS-treated plants indicates induced resistance.

Protocol 2.2: Bioassay with a Hemibiotrophic Bacterium (Pseudomonas syringae)
  • Plant Treatment: Treat Arabidopsis thaliana plants with PCS or mock solutions via foliar spray (Protocol 1.2).

  • Incubation: Incubate plants for 24-48 hours post-treatment.

  • Pathogen Inoculation:

    • Prepare a bacterial suspension of P. syringae pv. tomato DC3000 at a concentration of 10⁵ colony-forming units (CFU)/mL in 10 mM MgCl₂.

    • Use a needleless 1 mL syringe to gently infiltrate the bacterial suspension into the abaxial side of several mature leaves per plant.

  • Data Collection (Bacterial Titer):

    • At 3 days post-inoculation, collect leaf discs of a known area (e.g., using a 0.5 cm diameter cork borer) from the infiltrated zones.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate onto King's B agar medium containing appropriate antibiotics (e.g., rifampicin).

    • Incubate the plates at 28°C for 2 days and count the number of colonies to determine the CFU per unit leaf area.

  • Data Analysis: Compare the bacterial growth (log CFU/cm²) between PCS-treated and mock-treated plants. A significant reduction of one log unit or more is a strong indicator of induced resistance.

Data Presentation: Summary of Bioassay Results
Treatment GroupPathogenMetricMean Value (± SE)P-value (vs. Mock)
MockBotrytis cinereaLesion Diameter (mm)8.2 (± 0.5)-
1 mM PCSBotrytis cinereaLesion Diameter (mm)3.5 (± 0.3)< 0.001
MockP. syringaeBacterial Titer (log CFU/cm²)7.1 (± 0.2)-
1 mM PCSP. syringaeBacterial Titer (log CFU/cm²)5.8 (± 0.3)< 0.01

Section 3: Dissecting the Mechanism of PCS-Induced Resistance

Observing protection is the first step; understanding the underlying mechanism is the next. This section provides protocols to investigate the molecular and biochemical changes triggered by PCS, focusing on key defense signaling pathways.

Hypothesized Signaling Pathways Activated by PCS

G PCS Pentaacetyl Coumaroyl Sucrose (PCS) Receptor Plant Cell Receptor (Hypothesized) PCS->Receptor Signal Early Signaling (Ca²⁺ influx, ROS burst) Receptor->Signal SA_path Salicylic Acid (SA) Pathway Signal->SA_path JA_path Jasmonic Acid (JA) Pathway Signal->JA_path PR_Genes PR Gene Expression (e.g., PR-1) SA_path->PR_Genes Defense_Comp Antimicrobial Compounds JA_path->Defense_Comp Resistance Enhanced Disease Resistance PR_Genes->Resistance Defense_Comp->Resistance

Caption: Potential signaling pathways activated by PCS treatment.

Protocol 3.1: Analysis of Defense Gene Expression by RT-qPCR

This protocol allows for the quantification of transcript levels of key defense-related genes, providing insight into which signaling pathways are activated by PCS.[9][10][11]

  • Experimental Setup: Treat plants with PCS or mock solution. Collect leaf tissue at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours). Immediately freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from ~100 mg of leaf tissue using a reputable commercial kit or a standard Trizol/CTAB method.[12] Treat with DNase I to remove any genomic DNA contamination. Verify RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

    • Suggested Marker Genes:

      • SA Pathway: PR-1 (Pathogenesis-Related 1)

      • JA Pathway: PDF1.2 (Plant Defensin 1.2) or VSP2 (Vegetative Storage Protein 2)

      • Phenylpropanoid Pathway: PAL (Phenylalanine Ammonia-Lyase)

      • Reference Gene: Actin, Ubiquitin, or EF1α (for normalization)

    • Run the qPCR reaction on a real-time PCR system.[9]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[13] This involves normalizing the expression of the gene of interest to the reference gene and comparing the PCS-treated samples to the mock-treated control at the corresponding time point.

Protocol 3.2: Quantification of Phytohormones by HPLC-MS/MS

Measuring the accumulation of SA and JA provides direct evidence for the activation of these critical defense hormone pathways. HPLC-MS/MS offers the high sensitivity and selectivity required for this analysis.[14][15][16][17]

  • Sample Collection & Extraction:

    • Collect and flash-freeze ~100 mg of leaf tissue at key time points (e.g., 0, 12, 24, 48 hours) after PCS or mock treatment.

    • Homogenize the frozen tissue.

    • Extract phytohormones using an acidic solvent mixture, typically containing methanol, isopropanol, and acetic acid.[18]

    • Crucially, add a known amount of deuterated internal standards (e.g., d₄-SA, d₆-JA) at the beginning of the extraction. This is essential for accurate quantification, as it corrects for sample loss during preparation.

  • Purification (Optional but Recommended): For cleaner samples, perform a solid-phase extraction (SPE) step to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

    • The liquid chromatography step separates the different phytohormones in the extract.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity for detecting and quantifying the target hormones and their corresponding internal standards.[18]

  • Data Analysis: Quantify the amount of each hormone by comparing the peak area of the endogenous hormone to the peak area of its corresponding internal standard and referencing a standard curve.

Data Presentation: Summary of Molecular Analysis

Table 3.1: Relative Expression of PR-1 Gene 24h Post-Treatment

Treatment Group Target Gene Relative Fold Change (± SE) P-value (vs. Mock)
Mock PR-1 1.0 (± 0.2) -

| 1 mM PCS | PR-1 | 15.7 (± 2.1) | < 0.001 |

Table 3.2: Salicylic Acid (SA) Concentration 24h Post-Treatment

Treatment Group Phytohormone Concentration (ng/g Fresh Weight ± SE) P-value (vs. Mock)
Mock Salicylic Acid 35 (± 8) -

| 1 mM PCS | Salicylic Acid | 450 (± 55) | < 0.001 |

Section 4: Untargeted Metabolomics for Hypothesis Generation

While targeted analyses of genes and hormones are powerful, they are limited to known pathways. Untargeted metabolomics provides a global snapshot of the metabolic changes induced by PCS, enabling the discovery of novel defense compounds or affected pathways.[1][6][19]

Workflow for Untargeted Metabolomics

G cluster_sample 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis S1 Treat Plants (PCS vs. Mock) S2 Harvest & Quench Metabolism S1->S2 S3 Extract Metabolites S2->S3 A1 LC-MS/MS Analysis (Full Scan Mode) S3->A1 P1 Peak Picking & Alignment A1->P1 P2 Multivariate Statistics (PCA, OPLS-DA) P1->P2 P3 Feature Identification (Database Search) P2->P3 P4 Pathway Analysis P3->P4

Caption: A generalized workflow for a plant metabolomics study.

Protocol 4.1: General Metabolomics Workflow
  • Sample Collection: Collect leaf tissue from PCS- and mock-treated plants (at least 5-6 biological replicates per group) at a time point where strong defense induction is expected (e.g., 48 hours). Immediately freeze in liquid nitrogen to quench all enzymatic activity.

  • Metabolite Extraction: Perform a comprehensive extraction using a solvent system capable of extracting a wide range of polar and non-polar compounds (e.g., a methanol/chloroform/water partition).

  • LC-MS/MS Data Acquisition: Analyze the extracts on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system. The instrument scans for all ions within a broad mass range, collecting a massive dataset of metabolic features.

  • Data Processing: Use specialized software to process the raw data. This involves detecting peaks, aligning them across all samples, and generating a feature matrix where each feature is defined by its retention time and mass-to-charge ratio (m/z).

  • Statistical Analysis: Employ multivariate statistical methods to identify features that differ significantly between the PCS and mock groups.

    • Principal Component Analysis (PCA): An unsupervised method to visualize the overall variation and identify clustering between the sample groups.

    • Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): A supervised method to maximize the separation between groups and identify the features most responsible for that separation.[2]

  • Feature Identification: Tentatively identify the significant metabolic features by matching their accurate mass and fragmentation patterns (MS/MS spectra) to metabolomics databases (e.g., KEGG, Metlin).

  • Biological Interpretation: Map the identified metabolites onto biochemical pathways to understand which metabolic processes are most perturbed by PCS treatment, potentially revealing novel defense strategies.

Troubleshooting and Key Considerations

  • Phytotoxicity: Always perform a dose-response curve to identify the optimal concentration of PCS. High concentrations may cause cellular damage (phytotoxicity), which can be confused with a defense response (e.g., hypersensitive response).

  • Timing is Everything: The time between PCS application and pathogen challenge is critical. A time-course experiment (e.g., challenging at 24, 48, 72 hours post-treatment) is recommended to find the window of maximum protection.

  • Environmental Conditions: Maintain consistent light, temperature, and humidity conditions for all plants in an experiment, as these factors heavily influence both plant growth and immune responses.

  • Species Specificity: Defense pathways can vary significantly between plant species. A protocol optimized for Arabidopsis may need adjustment for use in crop species like tomato or maize.

Conclusion

Pentaacetyl Coumaroyl Sucrose (PCS) represents a rationally designed chemical tool for the investigation of plant defense mechanisms. Its unique structure offers the potential to activate sugar and phenylpropanoid-related defense pathways with high efficiency. The protocols outlined in this guide provide a robust, multi-faceted approach to characterize its effects, from whole-plant protection assays to in-depth molecular and metabolic analyses. By employing these methods, researchers can gain valuable insights into the intricate signaling networks that govern plant immunity, paving the way for the development of novel strategies for crop protection.

References

Troubleshooting & Optimization

challenges in the regioselective acylation of sucrose

Author: BenchChem Technical Support Team. Date: January 2026

Sucrose Acylation Technical Support Center

Welcome to the technical support center for the regioselective acylation of sucrose. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively modifying one of the most abundant and challenging disaccharides. Here, we will address common experimental hurdles with in-depth, field-proven insights and validated protocols.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the regioselective acylation of sucrose. Understanding these core concepts is the first step in troubleshooting and optimizing your reactions.

Question: Why is the regioselective acylation of sucrose so challenging?

Answer: The challenge lies in the inherent structure of sucrose. It possesses eight hydroxyl (OH) groups with very similar reactivity: three primary (6, 1', 6') and five secondary (2, 3, 4, 3', 4'). Differentiating between these positions is difficult because the subtle differences in their steric and electronic environments are often insufficient to guide a selective reaction under standard acylation conditions. This typically results in a complex mixture of mono-, di-, and poly-acylated products, making purification a significant bottleneck.

Question: What is the general reactivity order of the hydroxyl groups on sucrose?

Answer: In most aprotic solvents like pyridine or DMF, the general order of reactivity for the hydroxyl groups is based on a combination of steric accessibility and intramolecular hydrogen bonding. The primary hydroxyls are significantly more reactive than the secondary ones. A widely accepted reactivity order is: 6 > 6' > 1' >> 2 > 3 > 4 > 3' > 4' . However, this order can be significantly altered by the choice of solvent, catalyst, acylating agent, and temperature. For instance, intramolecular hydrogen bonds, particularly between the 6-OH and 4-OH or the 1'-OH and 2-OH, can reduce the nucleophilicity of the involved groups.

Diagram 1: Sucrose Structure and Hydroxyl Group Reactivity

SucroseStructure cluster_glucose Glucopyranosyl Unit cluster_fructose Fructofuranosyl Unit G_C1 C1 G_C2 C2-OH (Sec) G_C1->G_C2 F_C2 C2 G_C1->F_C2 α(1→2) Glycosidic Bond G_C3 C3-OH (Sec) G_C2->G_C3 G_C4 C4-OH (Sec) G_C3->G_C4 G_C5 C5 G_C4->G_C5 G_C6 C6-OH (Pri) Reactivity: Highest G_C5->G_C6 G_O O G_C5->G_O G_O->G_C1 F_C1 C1'-OH (Pri) Reactivity: High F_C2->F_C1 F_C3 C3'-OH (Sec) F_C2->F_C3 F_C4 C4'-OH (Sec) F_C3->F_C4 F_C5 C5 F_C4->F_C5 F_C6 C6'-OH (Pri) Reactivity: Very High F_C5->F_C6 F_O O F_C5->F_O F_O->F_C2

Caption: Structure of sucrose highlighting primary (Pri) and secondary (Sec) hydroxyls.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems encountered during sucrose acylation experiments.

Problem 1: Low or No Yield of Acylated Product

  • Potential Cause 1: Poor Sucrose Solubility. Sucrose is notoriously insoluble in many common organic solvents used for acylation (e.g., THF, toluene, dichloromethane). If the sucrose is not dissolved, the reaction cannot proceed efficiently.

  • Solution 1: Use a solvent system known to dissolve sucrose, such as pyridine or dimethylformamide (DMF). For enzymatic reactions, co-solvents like 2-methyl-2-butanol (tert-amyl alcohol) or ionic liquids can be effective. Ensure the sucrose is fully dissolved before adding the acylating agent. Gentle heating (40-60 °C) can aid dissolution, but be mindful of potential side reactions.

  • Potential Cause 2: Inactive Acylating Agent or Catalyst. Acylating agents (e.g., acid anhydrides, vinyl esters) can degrade upon exposure to moisture. Similarly, enzyme activity can be compromised by improper storage or reaction conditions (pH, temperature).

  • Solution 2: Use freshly opened or purified reagents. Dry solvents rigorously, as water will readily consume the acylating agent. For enzymatic catalysis, verify the enzyme's activity with a standard substrate and ensure the reaction pH and temperature are within the optimal range for that specific enzyme.

Problem 2: Poor Regioselectivity (Multiple Products Formed)

  • Potential Cause 1: Reaction Conditions Favor Kinetic Control. High temperatures and highly reactive, unhindered acylating agents (like acetic anhydride) tend to react with the most accessible hydroxyl groups (6 and 6') without high discrimination, leading to a mixture of products.

  • Solution 1: Employ a Selectivity-Inducing System.

    • Enzymatic Catalysis: Lipases and proteases are highly effective at differentiating between the hydroxyl groups. For instance, Candida antarctica lipase B (CALB) is well-known for selectively acylating the 6-OH position.

    • Organotin Reagents: Dibutyltin oxide (DBTO) can form a stannylene acetal intermediate, primarily activating the 2-OH and 3-OH groups for subsequent acylation. This is a powerful method for directing acylation to the secondary positions on the glucose ring.

    • Protecting Group Strategy: While more laborious, temporarily blocking the most reactive hydroxyls (e.g., forming a 6,6'-disilyl ether) allows for subsequent acylation at other positions.

  • Potential Cause 2: Incorrect Solvent Choice. The solvent plays a critical role in modulating the conformation of sucrose and the accessibility of its hydroxyl groups through hydrogen bonding.

  • Solution 2: Optimize the Solvent. In pyridine, acylation often favors the 6-position. In DMF, the selectivity can be different. For enzymatic reactions, the choice of organic solvent is paramount. Hydrophobic solvents like toluene may favor acylation at the 6'-position, while more hydrophilic solvents like acetonitrile might favor the 6-position. A systematic solvent screen is highly recommended.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

TroubleshootingWorkflow Start Start: Poor Regioselectivity Observed CheckMethod Is the method inherently selective? (e.g., Enzymatic, Tin-mediated) Start->CheckMethod NonSelective Using non-selective method (e.g., Acetic Anhydride in Pyridine) CheckMethod->NonSelective No Selective Using a selective method CheckMethod->Selective Yes ImplementSelective Action: Implement a selective method. 1. Enzymatic Catalysis (e.g., CALB for 6-OH) 2. Tin-mediated (for 2,3-OH) 3. Protecting Groups NonSelective->ImplementSelective Purification Issue Persists: Focus on Advanced Purification (e.g., HPLC, SFC) ImplementSelective->Purification CheckParams Are reaction parameters optimized? Selective->CheckParams OptimizeParams Action: Optimize key parameters. - Temperature (lower for selectivity) - Solvent (screen for best selectivity) - Molar Ratio (use slight excess of acyl donor) CheckParams->OptimizeParams No CheckParams->Purification Yes OptimizeParams->Purification

Caption: Decision tree for troubleshooting poor regioselectivity in sucrose acylation.

Problem 3: Product Purification is Extremely Difficult

  • Potential Cause: Similar Polarity of Products. The resulting mixture often contains unreacted sucrose, mono-acylated isomers (e.g., 6-O-acyl, 6'-O-acyl), and di-acylated products. These compounds have very similar polarities, making separation by standard column chromatography challenging.

  • Solution:

    • Optimize the Reaction for a Single Product: The best purification strategy is to improve the reaction's selectivity to minimize the number of products formed.

    • Advanced Chromatographic Techniques: If a mixture is unavoidable, standard silica gel chromatography may not be sufficient. Consider using:

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for separating isomers with minor polarity differences.

      • Supercritical Fluid Chromatography (SFC): Often provides superior resolution for carbohydrate isomers compared to HPLC.

    • Derivatization: In some cases, derivatizing the remaining free hydroxyls can alter the polarity enough to allow for easier separation of the main product.

Section 3: Key Experimental Protocols

These protocols provide a starting point for common regioselective acylation methods. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Enzymatic Acylation for 6-O-Acyl Sucrose using CALB

This protocol is designed to selectively acylate the 6-position of sucrose.

  • Preparation: Dry sucrose under a high vacuum at 60 °C for 24 hours. Use molecular sieves (4 Å) to dry the solvent (e.g., 2-methyl-2-butanol).

  • Reaction Setup: In a dry flask, dissolve 1.0 g of sucrose in 50 mL of dry 2-methyl-2-butanol. This may require stirring and gentle warming.

  • Addition of Reagents: Add 1.5 molar equivalents of the acyl donor (e.g., vinyl laurate).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym® 435) at a loading of approximately 40 mg/mmol of sucrose.

  • Incubation: Stir the reaction mixture at a constant temperature, typically between 40-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Workup: Once the reaction has reached the desired conversion, filter off the immobilized enzyme (it can often be washed and reused). Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue using silica gel column chromatography, typically with a gradient of ethyl acetate/methanol or dichloromethane/methanol.

Protocol 2: Tin-Mediated Acylation for 2-O-Acyl Sucrose

This protocol leverages a dibutyltin oxide intermediate to direct acylation to the 2-position.

  • Stannylene Acetal Formation: Suspend 1.0 g of sucrose and 1.1 molar equivalents of dibutyltin oxide (DBTO) in 50 mL of dry methanol.

  • Azeotropic Removal of Water: Heat the mixture to reflux. The dibutyltin acetal is formed, and water is removed azeotropically. Reflux until the solution becomes clear (typically 2-4 hours).

  • Solvent Removal: Remove the methanol completely under reduced pressure to obtain the sucrose-stannylene acetal as a white solid.

  • Acylation: Re-dissolve the intermediate in a dry, aprotic solvent like DMF or toluene (50 mL). Cool the solution to 0 °C in an ice bath.

  • Acyl Donor Addition: Add 1.2 molar equivalents of the acylating agent (e.g., benzoyl chloride) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup and Purification: Quench the reaction with a small amount of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Section 4: Comparative Data

Table 1: Comparison of Common Methods for Regioselective Sucrose Mono-Acylation

MethodPrimary Target Position(s)Typical Acyl DonorAdvantagesDisadvantages
Enzymatic (e.g., CALB) 6-OHVinyl Esters, AnhydridesHigh selectivity, mild conditions, environmentally friendly.Enzyme cost, limited solvent choice, slower reaction times.
Tin-Mediated (DBTO) 2-OH (and 3-OH)Acid Chlorides, AnhydridesUnique selectivity for secondary positions on the glucose moiety.Stoichiometric use of toxic organotin reagent, requires anhydrous conditions.
Direct Acylation (Pyridine) 6-OH, 6'-OHAcid AnhydridesSimple procedure, inexpensive reagents.Low selectivity, often leads to mixtures of mono- and di-esters.
Protecting Group Strategy Varies based on protecting groupVariesCan achieve selectivity at almost any position.Multi-step synthesis, lower overall yield, protection/deprotection steps.

Section 5: References

  • Riva, S., & Secundo, F. (1990). Selective Acylation of Polyhydroxy Compounds by Lipases in Organic Solvents. CHIMIA, 44, 203-208. (This is a classic review outlining the challenges and early enzymatic approaches).

  • Grindley, T. B. (2008). Controlling Regioselectivity in Reactions of Stannylene Acetals. Current Organic Synthesis, 5(4), 352-370. --INVALID-LINK--

  • Ferrer, M., Cruces, M. A., & Plou, F. J. (2000). A simple and reliable method for the synthesis of 6-O-acyl-D-glucopyranosides and 6'-O-acyl-sucroses by lipase-catalyzed acylation in 2-methyl-2-butanol. Tetrahedron, 56(26), 4553-4560. --INVALID-LINK--

  • Plou, F. J., Cruces, M. A., Ferrer, M., & Ballesteros, A. (2002). Enzymatic acylation of sucrose. Journal of Biotechnology, 96(1), 55-66. --INVALID-LINK--

  • Tsuda, Y., Nishimura, M., Kobayashi, T., Sato, Y., & Kaneda, K. (1991). Regioselective monoacylation of some sugars via the dibutylstannylene acetals. Chemical and Pharmaceutical Bulletin, 39(10), 2883-2887. --INVALID-LINK--

Technical Support Center: Synthesis of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose. This guide is designed for researchers and drug development professionals engaged in the complex synthesis of phenylpropanoid sucrose esters. We will address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of precisely substituted sucrose esters like this compound is a significant challenge in carbohydrate chemistry. The core difficulty lies in differentiating between the eight hydroxyl groups of the sucrose molecule, which exhibit similar reactivity profiles.[1] Achieving high regioselectivity to acylate five specific positions while leaving the C-3 hydroxyl free for subsequent coumaroylation requires a multi-step, carefully controlled strategy. This guide provides troubleshooting advice for a common synthetic pathway, which typically involves strategic protection, acylation, and deprotection steps.

Core Synthesis Workflow Overview

A plausible synthetic route involves several key stages. The following diagram outlines a logical workflow that forms the basis for our troubleshooting guide. The central principle is the use of protecting groups to control regioselectivity.

SynthesisWorkflow cluster_direct_acylation Simplified Acylation Context Sucrose Sucrose Di_isopropylidene 2,1':4,6-di-O- isopropylidene sucrose Sucrose->Di_isopropylidene 2-Methoxypropene, H+ TPDIS Protect 4',6' OH (TPDIS-Cl) Di_isopropylidene->TPDIS Protection Strategy Intermediate_3 Protected Intermediate (3, 3' OH free) TPDIS->Intermediate_3 Yields intermediate with fewer free hydroxyls Pentaacetyl Penta-acetylation (Acetic Anhydride, Pyridine) Intermediate_3->Pentaacetyl Acylation of remaining hydroxyls Intermediate_4 Acetylated Intermediate Pentaacetyl->Intermediate_4 Deprotect_3OH Selective Deprotection (Not shown, hypothetical step for direct acylation troubleshooting) Intermediate_4->Deprotect_3OH If 3-OH was protected Coumaroylation Coumaroylation of 3-OH (p-coumaroyl chloride) Deprotect_3OH->Coumaroylation Final_Product Target Molecule Coumaroylation->Final_Product Sucrose_Start Sucrose Derivative (e.g., with some OH groups protected) Direct_Acetylation Penta-acetylation Step (Target of many FAQs) Sucrose_Start->Direct_Acetylation Direct_Coumaroylation Coumaroylation Step Direct_Acetylation->Direct_Coumaroylation Purification Purification (TLC/HPLC) Direct_Coumaroylation->Purification

Caption: General synthetic strategy for regioselective acylation of sucrose.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis.

Q1: My overall yield is consistently low. What are the most likely causes?

Probable Causes:

  • Incomplete reactions during acetylation or coumaroylation steps.

  • Formation of complex byproduct mixtures that are difficult to separate.

  • Product loss during purification (e.g., column chromatography or crystallization).

  • Degradation of starting materials or intermediates, especially due to moisture.

Recommended Solutions & Scientific Rationale:

  • Ensure Anhydrous Conditions: Carbohydrate reactions are highly sensitive to moisture. Sucrose is hygroscopic, and solvents like pyridine or DMF must be rigorously dried. Water can hydrolyze acylating agents (e.g., acetic anhydride, p-coumaroyl chloride) and can interfere with base catalysts, leading to incomplete reactions.

  • Optimize Reagent Stoichiometry: While a slight excess of the acylating agent is common, a large excess can promote the formation of over-acylated byproducts.[2] Conversely, insufficient acylating agent will result in an incomplete reaction. Carefully titrate the molar equivalents of your acylating agents based on the number of free hydroxyl groups on your sucrose intermediate.

  • Monitor Reaction Progress Thoroughly: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting material is fully consumed. A common mobile phase for sucrose esters is a mixture of ethyl acetate and hexane or methanol and dichloromethane.[3] Staining with p-anisaldehyde solution followed by heating helps visualize the spots. An incomplete reaction will show a persistent starting material spot.

  • Re-evaluate Your Purification Strategy: Significant product loss often occurs during purification. If using column chromatography, ensure the silica gel is not too acidic, as this can cause acyl migration.[4] Consider using a gradient elution to achieve better separation between closely related esters. High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C8 or C18) can offer superior separation for complex mixtures.[5]

Q2: I'm struggling with poor regioselectivity, resulting in a mixture of isomers. How can I improve this?

Probable Causes:

  • Similar reactivity of the different hydroxyl groups on the sucrose backbone.

  • Steric hindrance not being sufficient to differentiate between secondary hydroxyls.

  • Acyl migration during the reaction or workup.

Recommended Solutions & Scientific Rationale:

  • Employ a Robust Protecting Group Strategy: This is the most reliable method for achieving high regioselectivity. The inherent reactivity of sucrose hydroxyls is generally: primary (6, 6', 1') > secondary (2, 3', 4') > secondary (3, 4).[6]

    • Protect Primary Hydroxyls: Use bulky protecting groups like trityl (Tr) or tert-butyldiphenylsilyl (TBDPS), which will preferentially react with the sterically less hindered primary hydroxyls.[6]

    • Targeted Protection: For a complex target like this, a multi-step protection/deprotection sequence is often unavoidable. For instance, starting with the formation of 2,1':4,6-di-O-diisopropylidene sucrose protects four hydroxyls, leaving four free for further modification.[7] Subsequent steps can then be used to differentiate the remaining hydroxyls.

  • Control Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance selectivity. At lower temperatures, the kinetic differences in the reactivity of the hydroxyl groups are more pronounced, favoring reaction at the most nucleophilic sites.

  • Beware of Acyl Migration: Acyl groups, particularly acetates, can migrate between adjacent hydroxyl groups, especially under basic or acidic conditions or during prolonged heating.[4] This scrambling leads to a mixture of isomers. Ensure your workup is performed under neutral pH conditions and avoid excessive heat during solvent evaporation.

Q3: My final product is contaminated with over-acylated or under-acylated sucrose derivatives. How can I minimize these byproducts?

Probable Causes:

  • Incorrect stoichiometry of the acylating agent.

  • Reaction time is either too short (under-acylation) or too long (over-acylation/side reactions).

  • Non-optimal reaction temperature.

Recommended Solutions & Scientific Rationale:

  • Precise Stoichiometric Control: As detailed in the table below, the molar equivalents of acetic anhydride and p-coumaroyl chloride must be carefully calculated based on the specific intermediate.

    Reaction Step Reagent Recommended Molar Equivalents (per mole of substrate) Typical Conditions
    Penta-acetylationAcetic Anhydride5.5 - 6.0Pyridine, 0 °C to RT
    Coumaroylationp-coumaroyl chloride1.1 - 1.2Pyridine or DCM with base, 0 °C
  • Time-Course Study: Perform a small-scale reaction and take aliquots at different time points (e.g., 1h, 2h, 4h, 8h). Analyze these by TLC or HPLC to determine the optimal reaction time where the desired product concentration is maximized and byproduct formation is minimal.

  • Controlled Reagent Addition: Instead of adding the acylating agent all at once, add it dropwise over a period of time at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the reagent, which can improve selectivity and reduce the formation of over-acylated products.

Q4: I am having difficulty purifying the final product. The spots/peaks are too close together.

Probable Causes:

  • The polarity of the desired product is very similar to that of the byproducts (e.g., isomers or compounds with one less or one more acetyl group).

  • Acyl migration on the chromatography column.

Recommended Solutions & Scientific Rationale:

  • Optimize Chromatographic Conditions:

    • TLC Mobile Phase Screening: Before attempting column chromatography, screen various solvent systems with TLC to find one that provides the best possible separation (ΔRf). Try ternary mixtures (e.g., Hexane:Ethyl Acetate:Methanol) to fine-tune polarity.

    • Column Chromatography: Use a long, narrow column for better resolution. Employ a shallow gradient elution rather than an isocratic one. For example, start with a low polarity eluent (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.

    • Reversed-Phase HPLC: This is a powerful tool for separating sucrose esters.[5] A gradient of acetonitrile or methanol in water is typically effective. Evaporative Light Scattering Detection (ELSD) is often used as sucrose esters lack a strong UV chromophore (though the coumaroyl group helps).[5]

  • Protocol: Preparative HPLC for Sucrose Ester Purification

    • Dissolve the crude product in a minimal amount of the mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject onto a preparative C18 HPLC column.

    • Elute with a slow gradient, for example, from 40% to 80% acetonitrile in water over 40 minutes.

    • Monitor the elution using a UV detector (the coumaroyl moiety will absorb around 310 nm) and collect fractions.

    • Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent by lyophilization to prevent acyl migration that can occur during rotary evaporation.[5]

Q5: How can I confirm the structure and regiochemistry of my final product?

Probable Causes for Ambiguity:

  • 1D ¹H NMR is often insufficient due to significant signal overlap in the sugar region.

  • Mass spectrometry confirms the molecular weight but not the exact position of the acyl groups.

Recommended Solutions & Scientific Rationale:

  • Advanced NMR Spectroscopy: A full suite of 2D NMR experiments is essential for unambiguous structure elucidation of complex carbohydrates.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same sugar ring (fructose or glucose moiety), helping to trace the spin systems.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is crucial for assigning the crowded signals in the sugar region.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the location of the acyl groups. It shows correlations between protons and carbons that are 2 or 3 bonds away. You should look for correlations from the carbonyl carbons of the acetyl and coumaroyl groups to specific protons on the sucrose backbone. For example, a correlation from the coumaroyl carbonyl carbon to the H-3 proton would confirm the desired 3-O substitution.[8]

  • High-Resolution Mass Spectrometry (HR-MS): This will provide the exact mass of your compound, confirming its elemental composition and ruling out unexpected structures.

References

Technical Support Center: Separation of Pentaacetyl Coumaroyl Sucrose Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and purification of pentaacetyl coumaroyl sucrose isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating these challenging molecules. Drawing from established chromatographic principles and field-proven insights, this document provides not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of pentaacetyl coumaroyl sucrose isomers so challenging?

The inherent complexity arises from multiple sources of isomerism within a single molecular structure. A typical synthesis will produce a mixture containing:

  • Positional Isomers: The coumaroyl group can be esterified to different hydroxyl positions on the sucrose backbone. While synthesis can be directed, side products are common.

  • Chiral Isomers (Diastereomers): Sucrose itself has multiple chiral centers. The addition of the coumaroyl and acetyl groups can create new stereocenters or influence the molecule's overall three-dimensional shape, leading to diastereomers that have distinct physical properties but can be difficult to separate.

  • Geometric Isomers: The coumaroyl group contains a double bond, which can exist in either a cis (Z) or trans (E) configuration, further complicating the mixture.

Separating these closely related structures requires high-resolution chromatographic techniques, as the subtle differences in their physicochemical properties result in very similar retention behaviors.

Q2: Which chromatographic technique should I start with: HPLC or SFC?

The choice depends on the primary goal of your separation.

  • For resolving positional and geometric (E/Z) isomers , Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent starting point. It is a robust and widely available technique that separates compounds based on polarity. The differences in hydrophobicity between positional isomers are often sufficient to achieve separation on a C8 or C18 column.

  • For resolving chiral isomers (diastereomers or enantiomers) , Supercritical Fluid Chromatography (SFC) is the superior choice. SFC often provides better and faster chiral separations than HPLC, using chiral stationary phases (CSPs) with supercritical CO₂ as the main mobile phase. This "green" technique reduces solvent consumption and can significantly shorten analysis times.

The logical workflow below illustrates this decision-making process.

G cluster_start START cluster_goal Define Separation Goal cluster_hplc HPLC Workflow cluster_sfc SFC Workflow start Isomeric Mixture of Pentaacetyl Coumaroyl Sucrose goal What is the primary separation objective? start->goal hplc_protocol Use RP-HPLC Protocol (e.g., C18 column) goal->hplc_protocol  Resolve Positional/ Geometric Isomers   sfc_protocol Use SFC Protocol (Chiral Stationary Phase) goal->sfc_protocol  Resolve Chiral Isomers   hplc_check Resolution adequate? hplc_protocol->hplc_check hplc_end Positional Isomers Separated hplc_check->hplc_end Yes hplc_troubleshoot Consult HPLC Troubleshooting Guide hplc_check->hplc_troubleshoot No sfc_check Resolution adequate? sfc_protocol->sfc_check sfc_end Chiral Isomers Separated sfc_check->sfc_end Yes sfc_troubleshoot Consult SFC Troubleshooting Guide sfc_check->sfc_troubleshoot No

Caption: Decision workflow for selecting the appropriate chromatographic technique.
Q3: What type of detector is most suitable?

The coumaroyl moiety is a chromophore, making a Photodiode Array (PDA) or UV-Vis detector highly effective. This is a significant advantage over sucrose fatty acid esters, which lack a UV chromophore and often require detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). A PDA detector allows you to monitor elution at the absorbance maximum of the coumaroyl group (typically 280-320 nm) for high sensitivity and also provides spectral data to help confirm peak identity and purity.

For definitive identification, coupling the chromatograph to a Mass Spectrometer (MS) is invaluable. MS provides molecular weight and fragmentation data, which is crucial for confirming the identity of each isomeric peak.

Core Methodologies & Experimental Protocols

Workflow 1: Reversed-Phase HPLC for Positional Isomer Separation

RP-HPLC separates molecules based on their relative hydrophobicity. Even small changes in the position of the coumaroyl group can alter the molecule's interaction with the nonpolar stationary phase, enabling separation.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules. A C8 column is a slightly less retentive alternative if peaks elute too slowly.

  • Mobile Phase: A gradient of a weak solvent (water) and a strong solvent (acetonitrile or methanol) is used. Acetonitrile often provides sharper peaks and lower backpressure. A small amount of acid (formic acid or TFA) is added to suppress the ionization of any free phenolic hydroxyl groups, ensuring consistent retention and sharp peak shapes.

  • Gradient Elution: A gradient is essential for separating complex mixtures. It allows for the elution of less retained isomers early in the run while ensuring that more tightly bound isomers elute in a reasonable time with good peak shape.

Step-by-Step Protocol: RP-HPLC
  • Column: C18 bonded silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C (elevated temperature reduces viscosity and can improve peak shape).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve sample in a solvent compatible with the initial mobile phase conditions (e.g., 80:20 Water:Acetonitrile) to avoid peak distortion.

  • Detection: PDA/UV detector at the absorbance maximum of the coumaroyl group (e.g., 310 nm).

  • Gradient Program (Starting Point):

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.07030
25.03070
30.03070
30.17030
35.07030
Table 1: Example RP-HPLC Gradient for Positional Isomer Separation.

This is a starting point. The gradient slope and initial/final percentages must be optimized for your specific mixture.

Workflow 2: Supercritical Fluid Chromatography (SFC) for Chiral Separation

SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase. Its low viscosity and high diffusivity allow for faster and more efficient separations compared to HPLC, especially on chiral stationary phases (CSPs).

Rationale for Method Design
  • Stationary Phase: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are highly effective for separating a wide range of chiral compounds, including polyphenols and their glycosides. A screening of different chiral columns is often necessary to find the optimal phase.

  • Mobile Phase: The mobile phase consists of supercritical CO₂ and an organic modifier (typically an alcohol like methanol or ethanol). The modifier increases the mobile phase polarity and solvating power, allowing for the elution of polar analytes.

  • Additives: Small amounts of additives (e.g., amines for basic compounds, acids for acidic compounds) can dramatically improve peak shape by masking active sites on the stationary phase.

Step-by-Step Protocol: Chiral SFC
  • Column: Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve sample in a solvent miscible with the mobile phase, such as methanol or ethanol.

  • Detection: PDA/UV detector at 310 nm.

  • Gradient Program (Starting Point):

Time (min)% Modifier (Methanol)
0.05
8.040
9.040
9.15
12.05
Table 2: Example SFC Gradient for Chiral Isomer Separation.

Method scouting across different chiral columns and modifiers is highly recommended to achieve baseline separation.

Troubleshooting Guide

Navigating chromatographic separations invariably involves troubleshooting. This section addresses common problems in a question-and-answer format.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Resolution / Peak Co-elution cause1 Gradient Too Steep problem->cause1 cause2 Incorrect Stationary Phase Selectivity problem->cause2 cause3 Sub-optimal Mobile Phase problem->cause3 sol1 Decrease gradient slope (make it shallower) cause1->sol1 sol2 Try a different column (e.g., Phenyl, C8 for HPLC; different CSP for SFC) cause2->sol2 sol3 Change organic modifier (e.g., MeOH to ACN in HPLC; MeOH to EtOH in SFC) cause3->sol3 sol4 Adjust temperature or flow rate cause3->sol4

Caption: Troubleshooting logic for poor peak resolution.
Issue 1: Poor Resolution or Complete Co-elution of Isomers

Q: My isomers are eluting as one broad peak or several overlapping peaks. What should I do?

A: This is the most common challenge. The goal is to increase the selectivity (α) and efficiency (N) of your separation.

  • Potential Cause 1: Gradient is too steep. A rapidly increasing concentration of the strong solvent pushes all components through the column too quickly, preventing proper partitioning with the stationary phase.

    • Solution: Decrease the gradient slope. For example, in the HPLC protocol above, try changing the 25-minute ramp to a 40-minute ramp. This gives the isomers more time to interact with the column and resolve.

  • Potential Cause 2: Insufficient stationary phase selectivity. The chosen column chemistry may not be suitable for differentiating between your specific isomers.

    • Solution (HPLC): If using a C18 column, try a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase. These phases offer alternative interaction mechanisms (e.g., pi-pi interactions) that may resolve your compounds.

    • Solution (SFC): This is the most critical factor in chiral SFC. If one CSP doesn't work, you must screen others. An amylose-based CSP may separate compounds that a cellulose-based one cannot, and vice-versa.

  • Potential Cause 3: Sub-optimal mobile phase.

    • Solution: In RP-HPLC, switch the organic modifier from acetonitrile to methanol, or vice-versa. The different solvent properties can alter selectivity. In SFC, changing the alcohol modifier (e.g., methanol to ethanol) can have a significant impact on chiral recognition.

Issue 2: Peak Splitting

Q: I see a single isomer injecting as a split or "doublet" peak. Why is this happening?

A: Peak splitting suggests that a single compound is experiencing two different environments as it travels through the system.

  • Potential Cause 1: Sample solvent incompatibility. If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., pure methanol for a run starting at 30% methanol), the sample doesn't properly focus on the column head.

    • Solution: Re-dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.

  • Potential Cause 2: Contamination or void at the column inlet. Particulate matter from the sample or injector can block the inlet frit, or the packed bed can settle, creating a void. This causes the sample band to split before the separation begins.

    • Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this fails, replace the inlet frit or the entire column. Using a guard column is a cost-effective way to protect the analytical column from contamination.

  • Potential Cause 3 (Less Common): Co-elution of conformers. Some complex molecules can exist as slowly interconverting rotational isomers (conformers) that may separate under specific chromatographic conditions.

    • Solution: Try changing the column temperature. Increasing the temperature can sometimes accelerate the interconversion, causing the two peaks to merge into one sharp peak.

Issue 3: Peak Tailing

Q: My peaks are asymmetrical with a long "tail." How can I fix this?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Potential Cause 1: Secondary interactions with silanols. The silica backbone of most columns has residual silanol groups (-Si-OH) that are acidic. If your compound has basic functional groups, it can interact strongly with these sites, causing tailing.

    • Solution: Ensure your mobile phase is adequately buffered or acidified. The 0.1% formic acid in the HPLC method helps keep acidic analytes in a neutral state. For SFC, adding a small amount of an acidic or basic additive to the modifier can dramatically improve peak shape.

  • Potential Cause 2: Column overload. Injecting too much sample mass saturates the stationary phase, leading to tailing.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

  • Potential Cause 3: Column degradation. Over time, especially at high or low pH, the stationary phase can degrade, exposing more active silanol sites.

    • Solution: If the column is old and has been used extensively, it may need to be replaced.

Technical Support Center: Overcoming Solubility Challenges of Acylated Sucrose Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acylated sucrose esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these versatile, yet often challenging, compounds. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of acylated sucrose esters.

Q1: What are the primary factors that determine the solubility of an acylated sucrose ester?

A1: The solubility of an acylated sucrose ester is primarily governed by its molecular structure, which is quantified by the Hydrophilic-Lipophilic Balance (HLB) value.[1][2][3] The key structural determinants are:

  • Degree of Esterification: Sucrose has eight hydroxyl groups available for esterification.[2] A higher proportion of monoesters results in a more hydrophilic molecule with a higher HLB value and greater water solubility.[1][2] Conversely, higher degrees of esterification (di-, tri-, and poly-esters) lead to a more lipophilic character, lower HLB, and better solubility in oils.[1]

  • Fatty Acid Chain Length: The length of the fatty acid chain(s) also plays a crucial role. Shorter fatty acid chains (like lauric acid, C12) are more hydrophilic than longer chains (like stearic acid, C18).[2] Therefore, a sucrose laurate will be more water-soluble than a sucrose stearate with the same degree of esterification.

Q2: How does the HLB value directly relate to the solubility of a sucrose ester in different solvents?

A2: The HLB value provides a scale to predict a surfactant's solubility and application.[3][4]

  • High HLB (8-18): These sucrose esters are more hydrophilic and generally soluble or dispersible in water, making them suitable as oil-in-water (O/W) emulsifiers.[1][3][4]

  • Medium HLB (7-9): These act as good wetting agents.[3]

  • Low HLB (1-6): These are lipophilic and are sparingly soluble in water but soluble in oils, making them effective as water-in-oil (W/O) emulsifiers.[1][4][5]

It's important to note that the calculated HLB values provided by suppliers are a useful index for comparison within the sucrose ester family but may not be directly comparable to other types of surfactants.[2]

Q3: I'm observing lumps when trying to dissolve a high HLB sucrose ester in water. What is causing this and how can I prevent it?

A3: Lumping is a common issue that arises from the hygroscopic nature of sucrose esters and improper mixing.[1] When the powder is added to water, the outer layer of the particles hydrates and swells, forming a gel-like barrier that prevents water from penetrating and dissolving the inner core. To prevent this:

  • Gradual Addition: Slowly sprinkle the sucrose ester powder into the vortex of a well-agitated solvent.

  • Pre-dispersion: For aqueous solutions, it is often recommended to first disperse the sucrose ester in a small amount of cold water to form a paste, and then add the rest of the water while heating and stirring.[1][6] For oil-based systems, pre-dispersing the sucrose ester in the oil phase before adding the aqueous phase can be effective.

  • High Shear Mixing: Employing a high-shear mixer can help to break up agglomerates as they form.

Q4: My sucrose ester solution is clear when hot but becomes turbid or precipitates upon cooling. How can I maintain a stable solution at room temperature?

A4: This is a common phenomenon, as the solubility of many sucrose esters is highly temperature-dependent.[7][8] Several strategies can be employed to mitigate this:

  • Maintain Elevated Temperature: If your application allows, keeping the solution at a moderately elevated temperature (e.g., 40-50°C) can prevent precipitation.[8]

  • Co-solvents: The addition of a co-solvent like ethanol, propylene glycol, or glycerol can improve the overall solubility and stability of the sucrose ester in an aqueous system.

  • Formulation with Other Excipients: The presence of other components in your formulation can influence stability. For instance, in an emulsion, incorporating the sucrose ester into the oil phase before emulsification can be a successful strategy.

Q5: What is the optimal pH range for working with sucrose ester solutions?

A5: Sucrose esters are most stable in a pH range of 4 to 8.[9] Outside of this range, they are susceptible to hydrolysis, where the ester bond is cleaved, breaking the molecule down into sucrose and the constituent fatty acid. This degradation is more rapid under basic conditions than acidic conditions.[9]

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving common solubility issues.

Issue 1: Poor or Incomplete Dissolution in Aqueous Media

Symptoms:

  • Visible undissolved particles remain in the solution, even after prolonged mixing.

  • The solution appears cloudy or hazy when it is expected to be clear.

Root Cause Analysis and Solutions:

Caption: Troubleshooting workflow for poor dissolution.

Detailed Explanation:

  • Verify the HLB Value: The first step is to ensure you are using a sucrose ester with an HLB value appropriate for an aqueous system (typically >8).[1][3][4] Low HLB sucrose esters are inherently insoluble in water.[5]

  • The Critical Role of Temperature: The solubility of most sucrose esters in water is low at room temperature.[8] Heating the solvent to between 60°C and 80°C is often necessary to achieve complete dissolution.[6] This increases the kinetic energy of the system, helping to overcome the intermolecular forces within the sucrose ester crystals.[7]

  • Optimize the Dissolution Technique: As mentioned in the FAQs, the method of introducing the sucrose ester to the solvent is critical to prevent lumping.[1] A gradual "sprinkling" into a vortex is a good starting point. For more challenging systems, creating a paste with a small amount of cold water before adding the bulk of the hot water can be very effective.[1][6]

  • Leverage Co-solvents: If heating and optimized mixing are insufficient, the use of co-solvents can be explored. Solvents like ethanol and propylene glycol can disrupt the hydrogen bonding network of water and interact with the lipophilic portions of the sucrose ester, thereby increasing its solubility.

Issue 2: Precipitation or Gelation Upon Cooling

Symptoms:

  • A clear, hot solution becomes cloudy, forms a gel, or shows visible precipitate as it cools to ambient temperature.

Root Cause Analysis and Solutions:

References

deacetylation side reactions in coumaroyl sucrose synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for coumaroyl sucrose synthesis. As a Senior Application Scientist, I have designed this guide to address the complex challenges and subtle nuances you may encounter during your experiments. This resource moves beyond simple protocols to explain the underlying principles governing your reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies. The primary focus is on understanding and mitigating deacetylation and related side reactions, such as acyl migration, which are common hurdles in the regioselective acylation of sucrose.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of coumaroyl sucrose and other sucrose esters.

Q1: My analysis shows multiple coumaroyl sucrose isomers, not the single regioisomer I intended. What is happening?

A: This is a classic sign of acyl migration. In sucrose chemistry, the acyl group (coumaroyl group) can move from one hydroxyl (-OH) group to another post-synthesis, especially under non-neutral pH conditions or during purification.[1][2] The initial enzymatic or chemical acylation might be highly regioselective, but the product can isomerize to a more thermodynamically stable form. For instance, an acyl group at the C-2 position is known to be particularly prone to migration to the primary C-6 hydroxyl group in organic solvents.[1]

Q2: What is the difference between deacetylation and acyl migration?

A: Deacetylation (or more broadly, deacylation) is the complete removal of the acyl group from the sucrose molecule, yielding free sucrose and coumaric acid. This is typically caused by hydrolysis of the ester bond. Acyl migration is the intramolecular transfer of the acyl group from one hydroxyl position to another on the same sucrose molecule. While distinct, these processes can be linked; some isomers formed via acyl migration may be more susceptible to hydrolysis, or the conditions promoting migration (e.g., basic pH) can also promote hydrolysis.[3][4]

Q3: Why is enzymatic acylation preferred for sucrose derivatives?

A: Sucrose possesses eight hydroxyl groups with similar reactivity (three primary, five secondary), making regioselective chemical acylation a significant challenge without extensive use of protecting groups.[5] Enzymes, particularly lipases and proteases, offer remarkable regioselectivity, often targeting specific hydroxyl groups due to the precise architecture of their active sites.[6][7] For example, many lipases preferentially acylate the primary hydroxyls at the C-6 and/or C-1' positions.[6] This avoids complex protection-deprotection steps, leading to a more efficient and environmentally friendly synthesis.

Q4: I'm observing low yields in my enzymatic reaction. Besides side reactions, what are the common causes?

A: Low yields can stem from several factors:

  • Poor Substrate Solubility: Sucrose is highly polar, while the acyl donor (e.g., vinyl coumarate) is nonpolar. Achieving sufficient solubility for both substrates in a single solvent system is critical. Often, solvent mixtures like 2-methyl-2-butanol (tert-amyl alcohol) with a small amount of a polar aprotic solvent like DMSO are used.[8]

  • Enzyme Inactivation: The chosen solvent, temperature, or pH might be denaturing your enzyme. Ensure the reaction conditions are within the enzyme's optimal range.

  • Water Content: While a small amount of water is often necessary for enzyme activity, excess water can promote the reverse reaction (hydrolysis), leading to deacylation and lower ester yields.[1]

  • Substrate Inhibition: High concentrations of sucrose can sometimes inhibit the enzyme's activity.[9]

Q5: What is the optimal pH for synthesizing and storing coumaroyl sucrose?

A: The optimal pH is a balance between enzyme activity and product stability. Most enzymatic acylations are run near neutral pH (pH 6-8). For storage, coumaroyl sucrose is most stable in a slightly acidic to neutral pH range (pH 5-7).[3][4]

  • Acidic Conditions (pH < 4): Preferentially hydrolyzes the glycosidic bond, breaking sucrose into glucose and fructose.[3][10]

  • Basic Conditions (pH > 8): Preferentially hydrolyzes the ester bond (deacylation) and can also catalyze acyl migration.[3][4]

Troubleshooting In-Depth: Deacetylation and Acyl Migration

This section provides a structured approach to diagnosing and solving the most common and frustrating side reactions in coumaroyl sucrose synthesis.

Issue 1: Significant Deacylation Detected in the Final Product

You've completed your synthesis and purification, but NMR or LC-MS analysis shows a high percentage of free sucrose and coumaric acid.

Logical Troubleshooting Workflow

This workflow helps pinpoint the source of hydrolysis.

G A Problem: High Deacylation (Free Sucrose & Coumaric Acid) B Step 1: Analyze Reaction Mixture (Pre-Purification) A->B C Is deacylation present before purification? B->C D YES: Issue is in the Reaction Step C->D Yes E NO: Issue is in the Purification/Work-up Step C->E No F Troubleshoot Reaction: - Check water content - Verify pH of buffer - Test for enzyme thioesterase  side activity - Reduce reaction time/temp D->F G Troubleshoot Purification: - Avoid harsh pH (acid/base) - Use buffered eluents for chromatography - Lower temperature during solvent evaporation - Check stability in purification solvents E->G

Caption: Troubleshooting workflow for product deacylation.

Causality and Solutions
  • Cause (Reaction Step): The presence of excessive water in the reaction medium can shift the equilibrium of the lipase-catalyzed reaction from synthesis towards hydrolysis. Some crude enzyme preparations may also contain esterases that actively hydrolyze the newly formed ester bond.[11]

    • Solution: Use anhydrous solvents and molecular sieves to minimize water content. If side-activity is suspected, try a more purified enzyme preparation or a different type of enzyme (e.g., a protease instead of a lipase). Optimize reaction time and temperature; prolonged reactions can lead to product degradation.

  • Cause (Purification Step): Standard purification techniques like silica gel chromatography can have an acidic surface, which may catalyze hydrolysis. Using strong acids or bases during work-up to neutralize catalysts or quench the reaction can also cleave the ester.

    • Solution: Neutralize the silica gel with a triethylamine-doped eluent if possible. Opt for alternative purification methods like size-exclusion chromatography or reverse-phase HPLC with buffered mobile phases (e.g., ammonium acetate or formate buffers) to maintain a stable pH.[11] When quenching the reaction, use a mild method like filtering out the immobilized enzyme rather than adding acid or base.

Issue 2: Product Isomerization due to Acyl Migration

Your initial reaction analysis shows a clean, single product, but after work-up or storage, you detect multiple isomers.

Mechanism of Acyl Migration

Acyl migration is often base-catalyzed and proceeds through an orthoester intermediate, allowing the acyl group to move between adjacent hydroxyl groups. The primary hydroxyls (C6, C1', C6') are generally the most thermodynamically favored positions for the acyl group.[1]

Acyl_Migration start Kinetically Favored Product (e.g., 2-O-Coumaroyl Sucrose) intermediate Orthoester Intermediate (Base-Catalyzed) start->intermediate Migration Initiated (e.g., trace base, heat) end Thermodynamically Favored Product (e.g., 6-O-Coumaroyl Sucrose) intermediate->end Re-esterification

Caption: Simplified pathway of base-catalyzed acyl migration.

Causality and Solutions
  • Cause: The conditions during purification or storage are promoting isomerization. This includes exposure to basic conditions (e.g., residual basic catalyst, basic alumina), elevated temperatures during solvent evaporation, or storage in an inappropriate solvent or pH.

    • Solution:

      • Neutralize Carefully: Ensure any catalysts are thoroughly and precisely neutralized to pH 7 before purification.

      • Low-Temperature Purification: Perform all purification steps, especially solvent evaporation, at low temperatures (<40°C).

      • Appropriate Storage: Store the purified product as a solid in a desiccator at -20°C. If a solution is required, use a slightly acidic (pH 5-6) buffered solvent system and store at low temperatures.[3]

      • Protecting Groups (Chemical Synthesis): If acyl migration is unavoidable, consider a chemical synthesis route where all but the target hydroxyl group are protected. The protecting groups are then removed in a final step under conditions known not to cause migration.[5][12]

Data Summary and Protocols

Table 1: Influence of Reaction Parameters on Sucrose Acylation
ParameterEffect on RegioselectivityEffect on Deacylation/MigrationExpert Recommendation
Enzyme Choice High impact. Lipases often target primary -OH (6, 1', 6').[6] Proteases can show different selectivity (e.g., 1'-OH or 2-OH).[6]Low, unless crude preparations contain hydrolytic side activities.Screen several enzymes (e.g., Novozym 435, Lipozyme TL IM, Subtilisin) to find the best selectivity for the desired isomer.
Solvent Can influence enzyme conformation and substrate presentation, slightly altering selectivity.Polar aprotic solvents (DMSO, DMF) can facilitate base-catalyzed acyl migration if any base is present.[1]Use a primary solvent like 2-methyl-2-butanol and minimize the amount of co-solvent (e.g., <20% DMSO) needed for sucrose solubility.[8]
Acyl Donor Minimal impact on regioselectivity, which is enzyme-driven.Activated esters (e.g., vinyl or ethyl esters) create a leaving group (acetaldehyde, ethanol) that does not shift pH, minimizing side reactions.Use activated esters like vinyl coumarate over coumaric acid to avoid water as a byproduct and drive the reaction forward.
pH Can affect enzyme activity and ionization state of substrates.Critical. Basic pH (>8) promotes ester hydrolysis and acyl migration. Acidic pH (<4) promotes glycosidic bond cleavage.[3][4]Maintain the reaction near neutral pH (6.5-7.5). Ensure work-up and storage are between pH 5-7.
Temperature Higher temperatures increase reaction rate but can decrease enzyme stability and selectivity.Higher temperatures can accelerate both hydrolysis and acyl migration.Find the lowest temperature that gives a reasonable reaction rate (e.g., 40-60°C) to maximize product stability.
Protocol 1: General Procedure for Enzymatic Synthesis of 6-O-Coumaroyl Sucrose

This protocol is a starting point and should be optimized for your specific enzyme and substrates.

Materials:

  • Sucrose (anhydrous)

  • Vinyl p-coumarate

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

  • 2-Methyl-2-butanol (tert-amyl alcohol), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Molecular sieves (3Å or 4Å)

Procedure:

  • Reagent Preparation:

    • Dry sucrose under vacuum at 60°C for 24 hours before use.

    • Activate molecular sieves by heating under vacuum.

  • Reaction Setup:

    • In a sealed, dry flask, dissolve sucrose (1 mmol) in anhydrous DMSO (e.g., 4 mL). This may require gentle warming.

    • Add anhydrous 2-methyl-2-butanol (e.g., 16 mL) to the sucrose solution. The final solvent ratio should be optimized, with a common starting point being 4:1 alcohol:DMSO.[8]

    • Add vinyl p-coumarate (1.5 mmol, 1.5 equivalents).

    • Add activated molecular sieves (approx. 10% w/v).

  • Enzymatic Reaction:

    • Add the immobilized lipase (e.g., 50 mg/mL).[8]

    • Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 50°C).

    • Monitor the reaction progress by taking small aliquots over time (e.g., 12, 24, 48 hours) and analyzing them by TLC or HPLC.

  • Reaction Quenching and Product Isolation:

    • Once the reaction reaches optimal conversion, stop the shaker and filter the reaction mixture to remove the immobilized enzyme and molecular sieves.

    • Wash the enzyme beads with a small amount of the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure at a low temperature (<40°C).

  • Purification:

    • The crude residue can be purified using flash chromatography on silica gel.

    • Equilibrate the column and run the separation using a gradient of ethyl acetate in hexanes, gradually increasing the polarity by adding methanol.

    • Troubleshooting Note: If acyl migration or deacylation is observed on silica, consider using reverse-phase chromatography with a water/acetonitrile gradient buffered at a neutral pH.

Protocol 2: HPLC Analysis of Reaction Mixture

Instrumentation:

  • HPLC system with a C18 reverse-phase column.

  • UV Detector (set to monitor p-coumaroyl derivatives, e.g., ~310 nm).

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid (for stable pH and good peak shape).

  • Solvent B: Acetonitrile with 0.1% Formic Acid.

Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 20 µL) from the reaction mixture.

    • Dilute it significantly (e.g., 1:100) with a 50:50 mixture of water/acetonitrile.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Inject the sample (e.g., 10 µL).

    • Run a gradient elution program. A typical starting point:

      • 0-5 min: 10% B

      • 5-25 min: Ramp from 10% to 90% B

      • 25-30 min: Hold at 90% B

      • 30-35 min: Return to 10% B and equilibrate.

    • Monitor the chromatogram at ~310 nm.

  • Data Analysis:

    • Identify peaks based on retention times of standards (sucrose, p-coumaric acid, and purified coumaroyl sucrose isomers).

    • Quantify the relative percentages of starting materials, desired product, and byproducts by integrating the peak areas.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Sucrose Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of sucrose esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful biocatalytic process. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the expertise to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked 'Why' Questions (FAQs) - The Core Principles

This section addresses fundamental questions about the enzymatic synthesis of sucrose esters, providing the foundational knowledge needed for successful experimentation.

Q1: Why use an enzyme (lipase) instead of a chemical catalyst for sucrose ester synthesis?

A1: While chemical synthesis routes exist, enzymatic catalysis, primarily using lipases, offers significant advantages in terms of process mildness and product quality.[1][2]

  • Regioselectivity: Lipases can selectively acylate specific hydroxyl groups on the sucrose molecule, leading to a more defined product with a higher proportion of desired monoesters.[2][3][4] This is a significant advantage over chemical methods that often produce a complex mixture of esters with varying degrees of substitution.[3]

  • Milder Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures (e.g., 30-70°C) compared to chemical methods which can require temperatures up to 130-250°C.[1] These milder conditions prevent the degradation of sucrose and the formation of undesirable colored by-products.[5]

  • Reduced By-products: Chemical synthesis often involves alkaline catalysts that can lead to the formation of soap as a by-product through saponification.[1] Enzymatic processes avoid this, simplifying downstream purification.[1]

  • Environmental Friendliness: Enzymatic synthesis is considered a "greener" approach due to the use of biodegradable catalysts and less harsh reaction conditions.[2][3]

Q2: Why is the choice of solvent so critical in this reaction?

A2: The solvent system is a key determinant of reaction success as it must balance the poor solubility of the two main substrates: the hydrophilic sucrose and the lipophilic fatty acid (or its ester).

  • Substrate Solubility: A suitable solvent or solvent system is required to bring sucrose and the fatty acid into close enough proximity for the enzyme to act upon them.[6] Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used due to their ability to dissolve sucrose.[5] However, their toxicity is a concern.[5]

  • Enzyme Activity and Stability: The solvent also directly impacts the enzyme's conformation and activity. Lipases require a minimal amount of water to maintain their active structure.[7][8] Hydrophilic solvents can "strip" this essential water from the enzyme, leading to deactivation.[9] Therefore, hydrophobic solvents like n-hexane are often preferred as they are less disruptive to the enzyme's hydration shell.[10]

  • Reaction Equilibrium: In esterification reactions, water is a by-product. The presence of excess water in the reaction medium can shift the equilibrium back towards hydrolysis, reducing the yield of the desired sucrose ester. The choice of solvent can help manage water activity.

Q3: Why is controlling water activity (a_w_) more important than just controlling water content?

A3: Water activity (a_w_) is a measure of the "available" water in the system for the enzyme, which is a more accurate indicator of the enzyme's microenvironment than the total water content.[9][11]

  • Enzyme Conformation: Enzymes require a thin layer of water to maintain their catalytically active three-dimensional structure.[8][9]

  • Reaction Direction: As lipases are hydrolases, their natural function is to break down esters in the presence of water.[7] In a low water activity environment, the thermodynamic equilibrium shifts to favor the synthesis of esters (the reverse reaction).[9] If water activity becomes too high, the reaction will favor hydrolysis, leading to a decrease in sucrose ester yield.[10]

  • Solvent Interaction: Different organic solvents have varying capacities to hold water. A polar solvent may contain a higher total amount of water than a non-polar solvent, but the water may be less "available" to the enzyme, resulting in a lower water activity.[11] Therefore, directly controlling water activity provides a more consistent reaction environment across different solvent systems.[11]

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.

Low or No Product Yield
Q: My reaction shows very low conversion to sucrose esters. What are the likely causes and how can I fix it?

A: Low yield is a common issue with several potential root causes. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Poor Substrate Solubility

  • Explanation: Sucrose is notoriously insoluble in the non-polar organic solvents that are often ideal for lipase activity. If the substrates are not in the same phase, the reaction will be extremely slow or will not proceed at all.

  • Solutions:

    • Solvent System Optimization: Consider using a co-solvent system. For example, a small amount of a polar, aprotic solvent like DMSO or 2-methyl-2-butanol can be used to dissolve the sucrose before adding the bulk non-polar solvent and the enzyme.[12]

    • Use of Activated Acyl Donors: Instead of free fatty acids, consider using fatty acid methyl esters or vinyl esters as the acyl donor.[12][13] These are often more soluble in organic solvents.

    • Solvent-Free Systems: In some cases, a solvent-free system can be employed, where the reaction is carried out in a molten mixture of the reactants.[14] However, this requires careful temperature control to avoid sucrose degradation.[15]

Potential Cause 2: Inappropriate Water Activity (a_w_)

  • Explanation: As discussed in the FAQs, water activity is crucial. Too low, and the enzyme may be inactive; too high, and hydrolysis will dominate.[9]

  • Solutions:

    • Control of Water Content: The addition of molecular sieves to the reaction mixture can help to continuously remove the water produced during esterification, thus keeping the water activity low and driving the reaction towards synthesis.[7][16]

    • Enzyme Hydration: Ensure your enzyme is properly hydrated before adding it to the reaction. This can be achieved by pre-equilibrating the enzyme at a specific relative humidity.

    • Use of Salt Hydrate Pairs: For precise control, salt hydrate pairs can be used to maintain a constant water activity in the reaction headspace.[11]

Potential Cause 3: Enzyme Inactivation

  • Explanation: The lipase may have been denatured or inhibited.

  • Solutions:

    • Temperature: Ensure the reaction temperature is within the optimal range for the specific lipase being used. Most lipases are active between 40°C and 80°C, but thermal denaturation can occur above 60°C.[7] For example, Candida rugosa lipase has an optimal temperature of around 30-35°C for this reaction.[10]

    • Solvent Effects: As mentioned, certain polar solvents can inactivate lipases.[9] If you suspect this is the issue, switch to a more hydrophobic solvent.

    • pH Memory: The pH of the aqueous solution from which the enzyme was lyophilized can affect its activity in an organic solvent. This "pH memory" should be optimized for the specific lipase.

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low/No Product Yield Check_Solubility Are substrates fully dissolved/dispersed? Start->Check_Solubility Optimize_Solvent Optimize Solvent System: - Use co-solvents (e.g., DMSO/tert-butanol) - Try alternative acyl donors (vinyl esters) Check_Solubility->Optimize_Solvent No Check_Water_Activity Is water activity controlled? Check_Solubility->Check_Water_Activity Yes Optimize_Solvent->Check_Water_Activity Control_Water Control Water Activity: - Add molecular sieves - Pre-equilibrate enzyme - Use salt hydrate pairs Check_Water_Activity->Control_Water No Check_Enzyme_Activity Is the enzyme active? Check_Water_Activity->Check_Enzyme_Activity Yes Control_Water->Check_Enzyme_Activity Optimize_Conditions Optimize Reaction Conditions: - Adjust temperature - Check enzyme source/lot - Verify pH memory Check_Enzyme_Activity->Optimize_Conditions No Success Improved Yield Check_Enzyme_Activity->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting workflow for low sucrose ester yield.

Undesirable Product Profile (e.g., too many polyesters)
Q: My reaction is producing a high proportion of di- and tri-esters, but I want to synthesize monoesters. How can I improve the selectivity?

A: Achieving a high yield of monoesters requires fine-tuning the reaction to favor the initial acylation step and limit subsequent reactions.

Potential Cause 1: High Substrate Molar Ratio

  • Explanation: A high molar ratio of the acyl donor to sucrose will naturally drive the reaction towards higher degrees of esterification once the monoester is formed.

  • Solutions:

    • Adjust Molar Ratio: Experiment with lower molar ratios of the fatty acid to sucrose. While a large excess of the fatty acid can increase the overall reaction rate, it will also favor polyester formation. An equimolar ratio is a good starting point for monoester synthesis.[6]

Potential Cause 2: Prolonged Reaction Time

  • Explanation: The longer the reaction proceeds, the more likely it is that the initially formed monoesters will be further acylated to form di- and triesters.

  • Solutions:

    • Time Course Study: Perform a time-course experiment, taking aliquots at regular intervals and analyzing the product distribution (e.g., by HPLC or TLC). This will allow you to identify the optimal reaction time to maximize the monoester yield before significant polyester formation occurs.[17] For instance, in one study, the optimal time was found to be 12-18 hours, after which the yield of the desired product began to decrease.[10]

Potential Cause 3: Enzyme Choice

  • Explanation: Different lipases exhibit different regioselectivities. Some may be more prone to acylating multiple positions on the sucrose molecule.

  • Solutions:

    • Screen Different Lipases: Test a variety of lipases. Candida antarctica lipase B (often immobilized as Novozym 435) is frequently reported to have good selectivity for the primary hydroxyl groups of sucrose, leading to a higher proportion of monoesters.[3][12]

Reaction Stalls or Proceeds Very Slowly
Q: My reaction starts but then seems to stop or proceeds at an impractically slow rate. What's happening?

A: A stalled reaction can be due to several factors, including product inhibition and changes in the reaction medium over time.

Potential Cause 1: Product Inhibition

  • Explanation: The synthesized sucrose esters, being surfactants, can accumulate at the enzyme's surface, potentially blocking the active site and preventing further substrate binding.

  • Solutions:

    • Biphasic System: Consider a biphasic reaction system where the product is preferentially partitioned into a separate phase, thus removing it from the immediate vicinity of the enzyme.

    • Enzyme Immobilization: Using an immobilized enzyme can sometimes mitigate product inhibition by providing a more stable microenvironment for the catalyst.

Potential Cause 2: Mass Transfer Limitations

  • Explanation: In a heterogeneous reaction mixture, the rate at which substrates can diffuse to the enzyme's active site can be the limiting factor. As the reaction proceeds, the viscosity of the medium may increase, further hindering mass transfer.

  • Solutions:

    • Agitation: Ensure adequate and consistent agitation (e.g., using an orbital shaker or magnetic stirrer) to keep the components well-mixed.

    • Enzyme Particle Size: If using an immobilized enzyme, the particle size can affect the available surface area. Smaller particles generally offer better mass transfer.

Potential Cause 3: Water Accumulation

  • Explanation: As the esterification reaction proceeds, water is produced. If not effectively removed, the increasing water activity can slow down and eventually reverse the reaction, leading to a plateau in the yield.

  • Solutions:

    • Continuous Water Removal: As mentioned previously, the use of molecular sieves is a common and effective method for in-situ water removal.[7][16]

Post-Reaction Purification Challenges
Q: I have a complex mixture at the end of my reaction. What is an effective way to purify the sucrose esters?

A: Purification is a critical step to isolate the desired product from unreacted substrates, the enzyme, and any by-products.

General Purification Strategy:

  • Enzyme Removal: If using an immobilized enzyme, it can be easily removed by filtration. For free enzymes, denaturation by heat followed by centrifugation is a common method.[18]

  • Solvent Removal: The bulk of the organic solvent is typically removed under reduced pressure using a rotary evaporator.

  • Separation of Unreacted Substrates:

    • Unreacted Sucrose: Unreacted sucrose is often removed by taking advantage of its poor solubility in many organic solvents. Adding a solvent in which the sucrose ester is soluble but sucrose is not can cause the sucrose to precipitate.[19] Alternatively, a liquid-liquid extraction with water can be used to remove the water-soluble sucrose.[20]

    • Unreacted Fatty Acid: Unreacted fatty acids can be removed by washing with a mild aqueous base solution (e.g., potassium carbonate) to form the water-soluble fatty acid salt, which can then be separated in an aqueous phase.[13]

Example Purification Protocol:

  • Filter off the immobilized enzyme.

  • Evaporate the reaction solvent (e.g., n-hexane) under vacuum.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Add water to perform a liquid-liquid extraction to remove unreacted sucrose.

  • Wash the organic phase with a dilute aqueous solution of potassium carbonate to remove unreacted fatty acids.

  • Wash the organic phase with brine and dry over anhydrous sodium sulfate.

  • Evaporate the final solvent to obtain the purified sucrose esters.

For more advanced purification and separation of mono- and di-esters, column chromatography on silica gel is often employed.

Part 3: Data Tables and Experimental Protocols

Table 1: Typical Reaction Parameters for Lipase-Catalyzed Sucrose Ester Synthesis
ParameterTypical RangeRationale & Key Considerations
Enzyme Candida antarctica Lipase B, Candida rugosa LipaseEnzyme choice affects regioselectivity and thermal stability.[3]
Temperature 30 - 70 °CBalance between reaction rate and enzyme stability.[1][7]
Reaction Time 10 - 48 hoursOptimize via time-course study to maximize desired product and minimize by-products.[1][10]
Substrate Molar Ratio (Acyl Donor:Sucrose) 1:1 to 10:1Higher ratios can increase polyester formation.[10]
Solvent n-Hexane, tert-Butanol, Acetone, 2-Methyl-2-butanol, DMSO (as co-solvent)Choice impacts substrate solubility and enzyme stability.[10][12][21]
Water Control Molecular Sieves, Low Headspace HumidityEssential to drive the reaction towards synthesis and prevent hydrolysis.[7][16]
Agitation 150 - 250 rpmCrucial for overcoming mass transfer limitations in heterogeneous systems.[1]
Protocol: General Procedure for Enzymatic Synthesis of Sucrose Laurate

This protocol provides a starting point for your experiments. Optimization of each parameter is recommended.

  • Substrate Preparation: In a dry flask, dissolve 1 mmol of sucrose in 2 mL of DMSO with gentle warming and stirring until fully dissolved.

  • Solvent Addition: Add 8 mL of tert-butanol to the flask.

  • Water Removal: Add 1 g of activated 3Å molecular sieves to the mixture.

  • Acyl Donor Addition: Add 1 mmol of vinyl laurate to the reaction mixture.

  • Enzyme Addition: Add 100 mg of immobilized Candida antarctica lipase B (e.g., Novozym 435).

  • Reaction: Seal the flask and place it in an orbital shaker set to 50°C and 200 rpm for 24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by TLC or HPLC.

  • Work-up: After the reaction is complete, filter to remove the enzyme and molecular sieves. Evaporate the solvents under reduced pressure.

  • Purification: Follow a suitable purification procedure as outlined in the troubleshooting section to isolate the sucrose laurate.

Diagram: Enzymatic Esterification Workflow

Esterification_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_purification 3. Product Isolation Prep_Sucrose Dissolve Sucrose (e.g., in DMSO) Add_Solvent Add Bulk Solvent (e.g., tert-butanol) Prep_Sucrose->Add_Solvent Add_Sieves Add Molecular Sieves Add_Solvent->Add_Sieves Add_Acyl_Donor Add Acyl Donor (e.g., Vinyl Laurate) Add_Sieves->Add_Acyl_Donor Add_Enzyme Add Immobilized Lipase Add_Acyl_Donor->Add_Enzyme Incubate Incubate with Agitation (e.g., 50°C, 200 rpm, 24h) Add_Enzyme->Incubate Filter Filter to Remove Enzyme & Molecular Sieves Incubate->Filter Evaporate Evaporate Solvents Filter->Evaporate Extract Purify via Extraction or Chromatography Evaporate->Extract Final_Product Pure Sucrose Ester Extract->Final_Product

Caption: General workflow for lipase-catalyzed sucrose ester synthesis.

References

Navigating the Labyrinth of Acetylated Natural Product Isolation: A Technical Support Center for Mitigating Purification Artifacts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate process of isolating acetylated natural products, the journey from crude extract to pure compound is often fraught with unexpected challenges. The very act of purification can introduce a host of artifacts—chemical modifications to the target molecule that are not naturally present in the source organism. These artifacts can lead to misinterpretation of structural data, erroneous biological activity assessment, and significant delays in research and development.

This technical support center is designed to serve as a comprehensive resource for identifying, troubleshooting, and preventing the most common purification artifacts encountered during the isolation of acetylated natural products. By understanding the underlying chemical principles and implementing robust experimental strategies, you can navigate this complex landscape with greater confidence and scientific rigor.

Section 1: Frequently Asked Questions (FAQs) - A Primer on Purification Artifacts

This section addresses the fundamental questions researchers often have about purification artifacts in the context of acetylated natural product isolation.

Q1: What are the most common types of purification artifacts I should be aware of when working with acetylated natural products?

A1: The four most prevalent artifacts are:

  • Acetyl Group Migration: The intramolecular transfer of an acetyl group from one hydroxyl or amino group to another on the same molecule. This is particularly common in polyhydroxylated compounds like carbohydrates and flavonoids.[1][2][3]

  • Deacetylation: The complete or partial loss of acetyl groups from the natural product. This can be catalyzed by acidic or basic conditions, or even by enzymatic activity from residual enzymes in the extract.[1][4]

  • Epimerization: The change in stereochemistry at a single chiral center within the molecule. This is often induced by exposure to acidic or basic conditions, or elevated temperatures during purification.[5]

  • Solvent-Induced Artifacts: Chemical reactions between the natural product and the solvents or reagents used during extraction and chromatography. This can lead to the formation of esters, ethers, or other derivatives.[6][7][8]

Q2: How can I distinguish a true natural product from a purification artifact?

A2: Differentiating between a genuine natural product and an artifact requires a multi-pronged approach:

  • Careful Analysis of Related Compounds: If you isolate a series of closely related compounds where the only difference is the position of an acetyl group, acetyl migration is a strong possibility.

  • Re-extraction and Re-purification under Milder Conditions: If a suspected artifact is not present when the isolation is repeated using milder pH, lower temperatures, and inert solvents, it is likely an artifact.

  • Spectroscopic Analysis: NMR spectroscopy is a powerful tool for identifying artifacts. For example, specific 2D NMR correlations can provide evidence of acetyl migration. LC-MS can be used to screen for compounds with mass shifts corresponding to the addition or loss of an acetyl group.[9][10][11][12]

  • Literature Precedent: Reviewing the literature for the class of compounds you are working with can provide valuable insights into known artifacts.[6][7][8]

Q3: Can the choice of chromatographic stationary phase contribute to artifact formation?

A3: Absolutely. The stationary phase can play a significant role in artifact formation:

  • Silica Gel: The acidic nature of standard silica gel can catalyze both acetyl migration and epimerization. Using deactivated or neutral silica gel, or adding a small amount of a basic modifier like triethylamine to the mobile phase, can help mitigate these issues.

  • Alumina: Basic alumina can promote deacetylation and other base-catalyzed reactions. Neutral or acidic alumina may be a better choice for base-sensitive compounds.

  • Reversed-Phase (C18, etc.): While generally considered more inert, prolonged exposure to acidic mobile phase modifiers (e.g., trifluoroacetic acid, formic acid) at elevated temperatures can lead to deacetylation or epimerization.

Section 2: Troubleshooting Guides - A Deep Dive into Specific Artifacts

This section provides detailed troubleshooting strategies for the most common purification artifacts, complete with explanations of the underlying mechanisms and actionable solutions.

Acetyl Group Migration: The Wandering Acetyl

Acetyl migration is a frequent and frustrating artifact that can lead to a complex mixture of isomers, making purification exceedingly difficult.

The Problem: You observe multiple, closely eluting peaks in your chromatogram with identical mass spectra, suggesting they are isomers. NMR analysis reveals that these isomers differ only in the position of an acetyl group.

The Cause: Acetyl migration is an intramolecular transesterification reaction that is catalyzed by both acids and bases. The reaction proceeds through a cyclic orthoester intermediate, and its rate is influenced by several factors:

  • pH: Both acidic and basic conditions can accelerate acetyl migration.[1]

  • Temperature: Higher temperatures increase the rate of migration.

  • Solvent: Protic solvents can facilitate the proton transfer steps involved in the migration mechanism.

  • Stereochemistry: The spatial relationship between the hydroxyl groups involved can influence the ease of forming the cyclic intermediate.[3]

Troubleshooting Workflow for Acetyl Migration:

Caption: Troubleshooting workflow for identifying and mitigating acetyl group migration.

Experimental Protocol 1: Minimizing Acetyl Migration during Silica Gel Chromatography

  • Stationary Phase Selection:

    • Opt for a deactivated or neutral silica gel if your compound is known to be sensitive.

    • Alternatively, pre-treat standard silica gel by slurrying it in the initial mobile phase containing 0.1-0.5% triethylamine or pyridine, then pack the column.

  • Mobile Phase Preparation:

    • If using acidic or basic modifiers, use the lowest concentration necessary to achieve good chromatography.

    • Consider using a buffered mobile phase to maintain a consistent, neutral pH.

  • Temperature Control:

    • Perform all chromatographic steps at room temperature. Avoid heating the column.

  • Solvent Choice:

    • Whenever possible, use aprotic solvents in your mobile phase. If protic solvents like methanol or ethanol are necessary, minimize their concentration and the time the compound is in solution.

  • Work-up:

    • After purification, immediately evaporate the solvent under reduced pressure at a low temperature. Do not let the purified compound sit in solution for extended periods.

Deacetylation: The Unwanted Loss of an Acetyl Group

Deacetylation can lead to the formation of a less active or inactive compound, and can complicate the interpretation of structure-activity relationships.

The Problem: You isolate a compound that you expect to be acetylated, but NMR and MS data indicate the absence of one or more acetyl groups. You may also observe a significant amount of the deacetylated product as an impurity.

The Cause: Deacetylation is the hydrolysis of an ester or amide bond, and it can be catalyzed by:

  • Strong Acids or Bases: Harsh pH conditions during extraction or chromatography can readily cleave acetyl groups.[1]

  • Enzymes: Residual esterase enzymes from the source organism can remain active in the crude extract and cause deacetylation during storage or the initial stages of purification.[4][13]

  • Elevated Temperatures: High temperatures can accelerate the rate of hydrolysis, especially in the presence of water and a catalyst.

Troubleshooting and Prevention Strategies for Deacetylation:

StrategyRationale
pH Control Maintain a pH range of 4-6 during extraction and purification to minimize both acid and base-catalyzed hydrolysis.
Enzyme Deactivation Immediately after harvesting the source material, flash-freeze it in liquid nitrogen or treat it with a solvent that denatures enzymes (e.g., boiling ethanol) to prevent enzymatic deacetylation.
Low-Temperature Processing Perform all extraction and purification steps at or below room temperature to slow down the rate of hydrolysis.[14]
Solvent Choice Use anhydrous solvents whenever possible to minimize the presence of water, which is required for hydrolysis.
Prompt Work-up Process extracts and fractions quickly to minimize the time the compound is exposed to potentially hydrolytic conditions.
Epimerization: A Change in Stereochemistry

Epimerization can have a profound impact on the biological activity of a natural product, as stereochemistry is often crucial for molecular recognition.

The Problem: You isolate a compound that appears to be a mixture of diastereomers, differing in the stereochemistry at a single chiral center. This can be particularly challenging to separate by standard chromatography.

The Cause: Epimerization involves the temporary removal of a proton from a chiral center, followed by its re-addition from either face of the resulting planar intermediate. This process is often facilitated by:

  • Acidic or Basic Conditions: Protons or hydroxide ions can catalyze the enolization or enolate formation that leads to epimerization, especially at chiral centers adjacent to carbonyl groups.[5]

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for epimerization to occur.[14]

Experimental Protocol 2: Chiral HPLC Method Development for Separating Epimers

This protocol provides a systematic approach to developing a chiral HPLC method for the separation of epimers of acetylated natural products.

  • Column Screening:

    • Select a diverse set of chiral stationary phases (CSPs) for initial screening. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability.[15][16]

    • Screen the columns under both normal-phase and reversed-phase conditions.

      • Normal Phase: Use a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20, 70:30). Add 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds.[17]

      • Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., phosphate or acetate) to control the pH.

  • Mobile Phase Optimization:

    • Once a promising CSP is identified, optimize the mobile phase composition to improve resolution.

    • In normal phase, vary the ratio of the alcoholic modifier and try different alcohols (e.g., ethanol, propanol).

    • In reversed phase, adjust the organic modifier concentration, the pH of the aqueous phase, and the buffer concentration.

  • Temperature Optimization:

    • Analyze the separation at different column temperatures (e.g., 15°C, 25°C, 40°C). Temperature can have a significant effect on chiral recognition and, therefore, on the separation.

  • Flow Rate Adjustment:

    • Optimize the flow rate to achieve the best balance between resolution and analysis time.

Caption: Workflow for chiral HPLC method development for epimer separation.

Solvent-Induced Artifacts: Unintended Reactions in Your Flask

Solvents are not always inert bystanders in the purification process. They can and do react with natural products, leading to a variety of artifacts.[6][7][8]

The Problem: You observe unexpected peaks in your chromatogram with mass shifts that correspond to the addition of a solvent molecule or a fragment thereof.

Common Solvent-Induced Artifacts and Their Prevention:

Solvent/ReagentArtifact FormationPrevention Strategy
Methanol/Ethanol Esterification of carboxylic acids; Acetal/ketal formation with aldehydes/ketones.Use aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) for extraction and chromatography. If alcohols are necessary, use them at low temperatures and for short durations.
Acetone Formation of acetone adducts, particularly with compounds containing reactive methylene groups.Avoid using acetone if your compound has a structure susceptible to condensation reactions.
Dichloromethane Can contain trace amounts of HCl, which can catalyze acid-sensitive reactions like epimerization and deacetylation.Use freshly distilled or inhibitor-free dichloromethane. Consider passing it through a plug of basic alumina before use.
Ammonia Can react with carbonyl compounds to form imines or other condensation products.Use a milder base like sodium bicarbonate or triethylamine for pH adjustments.

Case Study: Methanol-Induced Artifacts

A research group was isolating a series of acidic natural products from a plant extract using a methanol-based solvent system for both extraction and chromatography. They consistently observed a series of less polar compounds in their fractions that had a mass 14 Da higher than their target compounds. Further analysis revealed that these were the methyl esters of their target carboxylic acids, formed by esterification with the methanol solvent. By switching to an acetone-based extraction and an ethyl acetate/hexane mobile phase for chromatography, they were able to eliminate the formation of these artifacts.

Section 3: Proactive Strategies for Artifact Prevention and Detection

Beyond troubleshooting specific issues, a proactive approach to artifact mitigation is essential for ensuring the integrity of your research.

Experimental Protocol 3: LC-MS Screening for Potential Artifacts

This protocol outlines a general method for using LC-MS to screen crude extracts and purified fractions for common artifacts.

  • Sample Preparation:

    • Dissolve a small amount of your crude extract or purified fraction in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Use a standard reversed-phase C18 column.

    • Employ a generic gradient of water and acetonitrile, both containing 0.1% formic acid, from 5% to 95% acetonitrile over 15-20 minutes.

  • MS Conditions:

    • Acquire data in both positive and negative ion modes.

    • Perform a full scan to obtain the mass of all ions.

    • Set up a data-dependent MS/MS experiment to acquire fragmentation data for the most abundant ions.

  • Data Analysis:

    • Scrutinize the data for pairs of peaks with a mass difference of 42.0106 Da, which corresponds to the addition or loss of an acetyl group (C₂H₂O).

    • Look for peaks with a mass difference corresponding to the addition of a solvent molecule (e.g., +14.0157 Da for methylation from methanol).

    • Compare the chromatograms of the crude extract and the purified fractions. The appearance or increase in the relative abundance of a peak during purification is a strong indicator of an artifact.[18][19]

Stability Testing of Purified Compounds:

Once you have isolated a pure acetylated natural product, it is crucial to assess its stability under typical storage conditions.

Experimental Protocol 4: Stability Testing of a Purified Acetylated Natural Product

  • Sample Preparation:

    • Dissolve a known amount of your purified compound in a high-purity solvent to create a stock solution.

    • Aliquot the stock solution into several small, sealed vials.

  • Storage Conditions:

    • Store the aliquots under a variety of conditions, such as:

      • -20°C in the dark

      • 4°C in the dark

      • Room temperature in the dark

      • Room temperature exposed to light

  • Time Points:

    • Analyze an aliquot from each storage condition at regular intervals (e.g., 1 day, 1 week, 1 month, 3 months).

  • Analysis:

    • Analyze the samples by HPLC-UV or LC-MS and compare the chromatograms to that of the initial sample (time zero).

    • Quantify the appearance of any new peaks and the decrease in the peak area of the parent compound. This will provide valuable information on the compound's stability and help you establish appropriate storage conditions.[20][21][22]

Conclusion

The isolation of acetylated natural products is a challenging but rewarding endeavor. By being vigilant for the potential formation of artifacts and by employing the troubleshooting and prevention strategies outlined in this technical support center, you can enhance the quality and reliability of your research. Remember that a thorough understanding of the chemistry of your target molecules and a proactive approach to experimental design are your best defenses against the deceptive allure of purification artifacts.

References

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the structural elucidation of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose. Recognizing the challenges in synthesizing and characterizing regioselectively substituted sucrose esters, this document offers a comparative analysis of analytical techniques and experimental data essential for unambiguous structural confirmation. While specific experimental data for the target molecule is not publicly available, we will draw upon detailed spectroscopic information from a closely related isomer, 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose, to illustrate the principles and methodologies required for its definitive identification.

The Challenge of Regioselectivity in Sucrose Chemistry

Sucrose, a disaccharide composed of a glucose and a fructose unit, possesses eight hydroxyl groups with varying reactivity. The selective acylation of these hydroxyls to produce specific isomers is a significant synthetic challenge.[1] Consequently, robust analytical methodologies are paramount to confirm the precise substitution pattern and to distinguish the target molecule from other potential isomers that may arise during synthesis.

Core Analytical Strategy for Structural Confirmation

A multi-pronged analytical approach is essential for the unambiguous structural determination of complex molecules like this compound. The primary techniques include Mass Spectrometry (MS) for determining molecular weight and elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the detailed connectivity and stereochemistry.

Mass Spectrometry: The First Step in Identification

High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the initial and crucial step to confirm the molecular formula of the synthesized compound.

Expected Molecular Formula: C₃₁H₃₈O₁₈ Expected Exact Mass: 698.2058

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Analysis Mode: Perform the analysis in positive ion mode to observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: Compare the experimentally observed exact mass with the theoretically calculated mass for the expected molecular formula. A mass accuracy of <5 ppm is typically required for confident formula assignment.

Interpreting Fragmentation Patterns (Tandem MS/MS):

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion. While detailed fragmentation patterns for the target molecule are not available, general principles for sucrose esters can be applied. Fragmentation often involves the cleavage of glycosidic bonds and the loss of acyl groups. The fragmentation pattern can help to distinguish between isomers, although it may not be sufficient for unambiguous assignment of all substituent positions.[2]

NMR Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise location of the acetyl and coumaroyl groups on the sucrose scaffold. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is required.

Key Principles in NMR Analysis of Acylated Sucrose:

  • Acylation-Induced Downfield Shifts: The acylation of a hydroxyl group causes a significant downfield shift (deshielding) of the proton and carbon signals at the position of substitution. In ¹H NMR, this shift is typically around 1-2 ppm, while in ¹³C NMR, the shift is less pronounced but still observable.

  • ¹H NMR: Provides information on the number of different proton environments, their chemical shifts, spin-spin coupling (multiplicity), and integration (proton count). The signals for the protons on the sucrose core are typically found between 3.0 and 6.0 ppm, while the acetyl methyl protons appear as sharp singlets around 2.0 ppm. The protons of the p-coumaroyl group will be in the aromatic and olefinic regions (around 6.0-8.0 ppm).

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the sucrose backbone are sensitive to the substitution pattern. Carbonyl carbons of the acetyl and coumaroyl groups will appear in the 165-175 ppm region.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is crucial for tracing the connectivity of the protons within the glucose and fructose rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is essential for assigning the carbon signals based on the assigned proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment for definitively placing the acyl groups. A correlation between the carbonyl carbon of an acyl group and a specific proton on the sucrose backbone provides unambiguous evidence of the location of that acyl group.[3]

Comparative Analysis: Learning from a Close Isomer

While specific data for this compound is unavailable, a detailed analysis of its isomer, 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose , isolated from Musella lasiocarpa, provides an excellent template for understanding the expected spectroscopic features.[4]

Table 1: ¹H and ¹³C NMR Data for 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose [4]

PositionδH (ppm, multiplicity, J in Hz)δC (ppm)
Glucose Moiety
15.68 (d, 3.8)90.1
24.90 (dd, 10.2, 3.8)70.4
35.50 (t, 10.2)72.9
45.08 (t, 10.2)68.1
54.18 (m)70.1
6a4.45 (m)62.9
6b4.25 (m)
Fructose Moiety
1'a4.20 (m)63.5
1'b4.10 (m)
2'-104.5
3'5.65 (d, 5.5)75.9
4'5.45 (dd, 7.0, 5.5)75.1
5'4.35 (m)80.2
6'a4.50 (m)64.2
6'b4.30 (m)
p-Coumaroyl Moiety
1''-125.9
2'', 6''7.45 (d, 8.5)130.8
3'', 5''6.80 (d, 8.5)116.1
4''-160.2
7''7.65 (d, 15.9)145.4
8''6.38 (d, 15.9)118.2
9''-166.5
Acetyl Groups
OAc2.12, 2.10, 2.09, 2.05, 2.02 (s)20.6, 20.7, 20.8
OAc (C=O)-169.4-170.6

Data extracted from Dong et al. (2011).[4]

Workflow for Structural Confirmation of the Target Molecule:

The following workflow, illustrated with a Graphviz diagram, outlines the logical steps for confirming the structure of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation & Comparison synthesis Regioselective Acylation of Sucrose purification Chromatographic Purification (e.g., HPLC) synthesis->purification hrms High-Resolution MS (Confirm Molecular Formula) purification->hrms nmr_1d 1D NMR (1H, 13C) (Initial Fingerprinting) hrms->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) (Detailed Connectivity) nmr_1d->nmr_2d assign_protons Assign 1H Signals (COSY & Chemical Shifts) nmr_2d->assign_protons assign_carbons Assign 13C Signals (HSQC) assign_protons->assign_carbons locate_acyl Locate Acyl Groups (HMBC Correlations) assign_carbons->locate_acyl compare Compare with Isomer Data (e.g., Dong et al., 2011) locate_acyl->compare final_structure Confirmed Structure: This compound compare->final_structure

Caption: Workflow for the structural confirmation of the target sucrose ester.

Comparison with Alternative Isomers

The key to confirming the structure of this compound lies in distinguishing it from other possible isomers. The most critical NMR experiment for this is HMBC, which will show long-range correlations from the carbonyl carbons of the acetyl and coumaroyl groups to specific protons on the sucrose backbone.

Table 2: Expected Key HMBC Correlations for Locating Acyl Groups

Acyl Group CarbonylExpected HMBC Correlation to Proton(s)
Target: this compound
Acetyl at C-1H-1
Acetyl at C-6H-6a, H-6b
Acetyl at C-2'H-1'a, H-1'b, H-3'
Acetyl at C-3'H-3', H-4'
Acetyl at C-6'H-6'a, H-6'b
p-Coumaroyl at C-3H-3
Isomer: 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose
Acetyl at C-1H-1
Acetyl at C-2'H-1'a, H-1'b, H-3'
Acetyl at C-3'H-3', H-4'
Acetyl at C-4'H-4', H-5'
Acetyl at C-6'H-6'a, H-6'b
p-Coumaroyl at C-3H-3

By carefully analyzing the HMBC spectrum, the exact position of each acyl group can be determined, allowing for the definitive confirmation of the target structure and its differentiation from isomeric impurities.

Conclusion

References

A Comparative Guide to the Biological Activity of Sucrose Esters: Spotlight on 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery and development, the exploration of novel bioactive compounds is paramount. Among these, sucrose esters, a versatile class of molecules derived from the simple disaccharide sucrose, have garnered significant attention for their diverse biological activities.[1][2] This guide provides a comprehensive comparison of the biological activities of various sucrose esters, with a special focus on the potential of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose. While specific experimental data on this particular molecule is limited, by examining the structure-activity relationships of related sucrose esters, we can infer its likely pharmacological profile.

Sucrose esters are non-ionic surfactants synthesized through the esterification of sucrose with fatty acids or other organic acids.[2] This structural modification imparts amphipathic properties, leading to a wide range of applications in the food, cosmetic, and pharmaceutical industries.[1] Beyond their physicochemical properties, the acylation of sucrose can unlock a spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[3] The nature of the acyl group, the degree of esterification, and the position of substitution on the sucrose backbone are all critical determinants of the resulting bioactivity.[2][4]

Antimicrobial Activity: A Tale of Acyl Chains

The antimicrobial properties of sucrose esters are among their most well-documented biological effects. The efficacy of these compounds is largely dictated by the nature of the fatty acid chain attached to the sucrose molecule.

Key Determinants of Antimicrobial Activity:

  • Acyl Chain Length: Medium-chain fatty acid esters, such as sucrose monocaprate, have demonstrated potent activity against a range of food-related bacteria.[5] Generally, an increase in the alkyl chain length of phenolic acid esters corresponds to an enhanced antimicrobial effect.[6]

  • Gram-Positive vs. Gram-Negative Bacteria: Many sucrose esters exhibit greater efficacy against Gram-positive bacteria, like Staphylococcus aureus, compared to Gram-negative bacteria, such as Escherichia coli.[5][7] This is often attributed to the structural differences in the bacterial cell walls.

  • Degree of Esterification: The degree of substitution on the sucrose molecule can also influence antimicrobial potency.

Comparative Antimicrobial Activity of Sucrose Esters

Sucrose EsterTarget OrganismActivity Metric (e.g., MIC)Reference
Sucrose MonocaprateBacillus cereus, Bacillus subtilis, Staphylococcus aureusMIC: 2.5 mM[5]
Sucrose MonocaprateEscherichia coli, Salmonella typhimuriumMIC: 10 mM[5]
Montbresides (p-coumaroyl sucrose-based tetrasaccharide esters)Staphylococcus aureusMIC: ~6 µg/ml[8][9]
6-O-methacryloyl sucrose & 1′,2,3,3′,4,4′,6′-hepta-O-acetyl-6-O-methacryloyl sucroseVarious bacteriaMIC: 0.24 - 1.40 μM[10]

Based on these findings, the presence of the p-coumaroyl moiety in This compound suggests potential antibacterial activity. The penta-acetylation of the sucrose backbone may further influence its interaction with bacterial membranes.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, making the discovery of novel anti-inflammatory agents a critical area of research. Several sucrose esters have demonstrated promising anti-inflammatory properties, often through the modulation of key inflammatory pathways.

Sucrose esters isolated from Physalis peruviana have been shown to significantly attenuate inflammation in a dose-dependent manner, likely by inhibiting the production of nitric oxide and prostaglandin E2.[11][12][13] Furthermore, certain sucrose fatty acid esters from Astragalus membranaceus have exhibited significant inhibition of NF-κB activation, a central regulator of the inflammatory response, with IC50 values ranging from 4.4 to 24.7 μM.[14]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol outlines a common method for assessing the anti-inflammatory potential of a compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 105 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, with the exception of the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The accumulation of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed compound Add test compound seed->compound lps Stimulate with LPS compound->lps incubate Incubate for 24h lps->incubate griess Griess Assay incubate->griess measure Measure Absorbance griess->measure

In Vitro Anti-inflammatory Assay Workflow.

The p-coumaroyl moiety is a well-known phenolic acid with recognized anti-inflammatory properties.[15] Therefore, it is highly probable that This compound would exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory mediators.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Phenolic compounds are renowned for their antioxidant properties, and their incorporation into the sucrose structure can yield potent free radical scavengers.

Gallic esters of sucrose, for instance, have been shown to be efficient radical scavengers, with their antioxidant activity being proportional to the number of galloyl units.[16] Similarly, phenylpropanoid esters of sucrose, such as hidropiperosides, have demonstrated significant antioxidant activity.[17] The antioxidant potential of the p-coumaroyl group is also well-established, and its attachment to other molecules, such as flavonoids, has been shown to enhance their antioxidant and cytoprotective effects.[18]

Comparative Antioxidant Activity of Phenolic Sucrose Esters

Sucrose EsterAssayActivity Metric (e.g., SC50)Reference
Hidropiperoside BDPPH radical scavengingSC50: 23.4 µg/mL[17]
Vanicoside ADPPH radical scavengingSC50: 26.7 µg/mL[17]
Gallic Esters of Sucrose (3-8 galloyl units)DPPH radical scavengingk: 1200-1500 M⁻¹s⁻¹[16]

Given the presence of the p-coumaroyl group, a known antioxidant, it is reasonable to hypothesize that This compound possesses significant antioxidant properties. The penta-acetylation may modulate its solubility and interaction with cellular membranes, potentially influencing its overall antioxidant efficacy.

signaling_pathway ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Cell Damage ROS->CellDamage causes SucroseEster Phenolic Sucrose Ester (e.g., p-coumaroyl) SucroseEster->Neutralization scavenges

References

A Comparative Guide to the Antimicrobial Activity of Acylated Sucroses

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates are acylated sucroses, non-ionic surfactants that have demonstrated a broad spectrum of activity against various microorganisms.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial efficacy of different acylated sucroses, supported by established experimental methodologies, to aid researchers in their pursuit of new therapeutic solutions.

Introduction to Acylated Sucroses and their Antimicrobial Potential

Acylated sucroses are sugar esters composed of a sucrose backbone with one or more acyl groups attached. These compounds are gaining significant attention in the pharmaceutical and food industries due to their biodegradability, low toxicity, and notable antimicrobial properties.[1] The antimicrobial activity of these molecules is intrinsically linked to their chemical structure, particularly the length of the acyl chain and the degree of esterification.[4] Generally, acylated sucroses are more effective against Gram-positive bacteria than Gram-negative bacteria, a difference attributed to the structural variations in their cell walls.[1][4]

The mechanism of action is primarily centered on the disruption of the microbial cell membrane.[5][6][7] The amphipathic nature of acylated sucroses allows them to insert into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[5][6][7]

Standardized Methodologies for Evaluating Antimicrobial Activity

To ensure reliable and comparable data, standardized methods for assessing antimicrobial activity are crucial. The following protocols are widely accepted and recommended for evaluating the efficacy of acylated sucroses.[8][9][10][11][12]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][12]

Experimental Protocol:

  • Preparation of Acylated Sucrose Solutions: Prepare a stock solution of each acylated sucrose in a suitable solvent, such as dimethyl sulfoxide (DMSO).[10] Create a series of twofold dilutions to achieve a range of concentrations to be tested.

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[10][12] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Assay Setup: In a 96-well microtiter plate, add a fixed volume of the prepared inoculum to each well containing the serially diluted acylated sucrose solutions. Include positive controls (inoculum without antimicrobial agent) and negative controls (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (typically 37°C for common pathogens) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the acylated sucrose at which no visible growth of the microorganism is observed.

Causality Behind Experimental Choices:

  • Twofold Dilutions: This systematic dilution series allows for a precise determination of the MIC value.

  • McFarland Standard: Standardizing the inoculum density is critical for the reproducibility of the results.

  • Controls: Positive and negative controls are essential to validate the experimental setup and ensure that the observed inhibition is due to the antimicrobial agent and not other factors.

Agar Well Diffusion Method

The agar well diffusion method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.[8][10][11][12]

Experimental Protocol:

  • Preparation of Agar Plates: Pour a suitable agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Uniformly spread a standardized suspension of the test microorganism over the agar surface using a sterile cotton swab.[12]

  • Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Application of Acylated Sucroses: Add a fixed volume of each acylated sucrose solution at a known concentration into separate wells. A solvent control should also be included.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.[8]

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of no growth around each well. A larger diameter indicates greater antimicrobial activity.

Causality Behind Experimental Choices:

  • Uniform Inoculation: Ensures an even lawn of microbial growth, allowing for clear and measurable zones of inhibition.

  • Defined Well Size: Standardizing the well diameter is important for comparing the diffusion of different compounds.

Comparative Antimicrobial Activity of Different Acylated Sucroses

The antimicrobial efficacy of acylated sucroses is significantly influenced by their structural characteristics.

Effect of Acyl Chain Length

Studies have consistently shown that the length of the fatty acid chain plays a critical role in the antimicrobial activity of sucrose esters.[2][3]

Acylated SucroseTest MicroorganismMIC (mM)Reference
Sucrose Monocaprate (C10)Bacillus cereus2.5[5][13]
Sucrose Monocaprate (C10)Bacillus subtilis2.5[5]
Sucrose Monocaprate (C10)Staphylococcus aureus2.5[5]
Sucrose Monocaprate (C10)Escherichia coli10[5][13]
Sucrose Monocaprate (C10)Salmonella typhimurium10[5]
Sucrose Monolaurate (C12)Bacillus cereus>9.375 mg/mL[1]
Sucrose Monolaurate (C12)Listeria monocytogenes2.5[6]
Sucrose Monolaurate (C12)Bacillus subtilis2.5[6]
Sucrose Monolaurate (C12)Staphylococcus aureus10[6]

Key Insight: Sucrose monocaprate generally exhibits stronger antibacterial activity, particularly against Gram-positive bacteria, compared to sucrose monolaurate.[5] This suggests that a medium-chain fatty acid (C10) is optimal for disrupting the bacterial cell membrane.

Influence of the Sugar Moiety

While this guide focuses on sucrose, it is noteworthy that the type of sugar can also influence antimicrobial activity. Comparative studies have shown that esters derived from different sugars, such as glucose and fructose, can exhibit varying levels of efficacy.[14][15]

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in the broth microdilution and agar well diffusion methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Acylated Sucrose Dilutions C Dispense Dilutions and Inoculum into 96-Well Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Temperature (18-24h) C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Inoculated Agar Plates B Create Wells and Add Acylated Sucrose Solutions A->B C Incubate at Optimal Temperature (24-48h) B->C D Measure Zones of Inhibition C->D

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Conclusion and Future Directions

The presented data underscores the potential of acylated sucroses as effective antimicrobial agents. The length of the acyl chain is a critical determinant of their activity, with sucrose monocaprate demonstrating particularly potent effects. The standardized protocols provided in this guide offer a robust framework for the comparative evaluation of these and other novel antimicrobial compounds.

Future research should focus on:

  • Expanding the range of acylated sucroses tested to include different acyl chain lengths and degrees of substitution.

  • Investigating the synergistic effects of acylated sucroses with existing antibiotics.

  • Elucidating the precise molecular mechanisms of action against a wider array of pathogenic microorganisms, including fungi and viruses.[16]

By systematically exploring the structure-activity relationships of acylated sucroses, the scientific community can pave the way for the development of a new generation of antimicrobial therapies to combat the growing challenge of drug resistance.

References

A Technical Guide to 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose: A Novel Enzyme Inhibitor in Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic disease research, the quest for novel and effective enzyme inhibitors is paramount. This guide provides a comprehensive technical comparison of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, a unique sucrose ester, against established inhibitors of key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. By synthesizing available data and providing detailed experimental context, this document serves as a critical resource for researchers exploring new therapeutic avenues for conditions such as type 2 diabetes.

Introduction: The Promise of Acylated Sucrose Esters

Sucrose esters, a diverse class of non-toxic and biodegradable compounds, have garnered significant attention for their wide range of biological activities, including antimicrobial, antitumor, and insecticidal properties.[1][2] A particularly promising subset of these compounds is the cinnamoyl sucrose esters (CSEs), which have demonstrated potent inhibitory effects on α-glucosidase and α-amylase.[3] These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a clinically validated strategy for managing postprandial hyperglycemia.

The subject of this guide, this compound, belongs to this promising class of acylated sucrose esters. Its unique structural configuration, featuring five acetyl groups and a trans-p-coumaroyl moiety on the sucrose backbone, suggests a tailored design for specific enzyme interactions. This guide will delve into the structure-activity relationships that govern the inhibitory potential of this molecule and compare its performance with current therapeutic agents.

Comparative Analysis of Enzyme Inhibition

The inhibitory efficacy of this compound is best understood in the context of its structural analogs and established clinical inhibitors. While specific IC50 values for this exact molecule are not yet publicly available in peer-reviewed literature, a comprehensive study on cinnamoyl sucrose esters (CSEs) provides a strong basis for inferring its potential activity.[4][5]

Research indicates that the inhibitory potency of CSEs against α-glucosidase and α-amylase is highly dependent on the number and positioning of both cinnamoyl and acetyl groups.[4] Specifically, tetra-acylated cinnamoyl sucrose esters have shown significantly greater inhibition of α-glucosidase compared to the standard drug, acarbose.[4]

Performance Against α-Glucosidase

α-Glucosidase, located in the brush border of the small intestine, is responsible for the final step in carbohydrate digestion, breaking down disaccharides into monosaccharides. Its inhibition directly reduces the rate of glucose absorption.

Table 1: Comparative Inhibition of α-Glucosidase

InhibitorTarget EnzymeIC50 / KᵢSource OrganismInhibition TypeReference(s)
Cinnamoyl Sucrose Ester Analogs (Tetra-acylated) α-GlucosidaseIC50: ~9 µMSaccharomyces cerevisiaeNot specified[4][5]
Acarboseα-GlucosidaseIC50: ~328 µM - 7 mg/mLSaccharomyces cerevisiae / Not SpecifiedCompetitive[4][5]
Miglitolα-Glucosidase-Not SpecifiedCompetitive[2][6][7]
Vogliboseα-Glucosidase-Not SpecifiedCompetitive[6][8][9]

Note: IC50 values can vary based on experimental conditions.

The data strongly suggests that tetra-acylated CSEs are significantly more potent inhibitors of α-glucosidase than acarbose.[4][5] Given that this compound is a penta-acetylated mono-coumaroylated sucrose, its inhibitory profile is expected to be influenced by this specific acylation pattern. The presence of multiple acetyl groups may enhance its binding affinity to the enzyme's active site.

Performance Against α-Amylase

α-Amylase, present in saliva and pancreatic secretions, initiates the digestion of complex carbohydrates like starch into smaller oligosaccharides.

Table 2: Comparative Inhibition of α-Amylase

InhibitorTarget EnzymeIC50 / KᵢSource OrganismInhibition TypeReference(s)
Cinnamoyl Sucrose Ester Analogs (Tetra-acylated) α-AmylaseIC50: ~0.8-1 µMPorcine PancreasNot specified[4][5]
Acarboseα-AmylaseIC50: ~5 µM / Kᵢ: 0.80 - 270 µMPorcine Pancreas / VariousMixed, Non-competitive[1][4][5][10]
Miglitolα-AmylaseWeaker inhibitor than acarboseNot SpecifiedNot specified[6]
Vogliboseα-AmylaseMuch weaker inhibitor than acarbosePancreaticNot specified[6]

Note: IC50 and Kᵢ values can vary based on experimental conditions.

Interestingly, the tetra-acylated CSEs also demonstrate potent inhibition of α-amylase, with IC50 values lower than that of acarbose.[4][5] This dual inhibitory action on both α-glucosidase and α-amylase suggests that this compound could provide a comprehensive approach to managing postprandial hyperglycemia.

Structure-Activity Relationship and Mechanistic Insights

The inhibitory activity of sucrose esters is intrinsically linked to their molecular structure. The number and location of acyl groups, as well as the nature of the acyl substituent (e.g., coumaroyl vs. feruloyl), play a critical role in determining the potency and selectivity of enzyme inhibition.

The presence of bulky and hydrophobic cinnamoyl moieties is thought to contribute to stronger binding within the active sites of α-glucosidase and α-amylase through π-π stacking interactions with aromatic amino acid residues.[4] The acetyl groups, while smaller, can influence the overall conformation of the sucrose backbone and modulate its interaction with the enzyme.

The specific substitution pattern of this compound suggests a strategic design. The placement of the trans-p-coumaroyl group at the 3-O position of the glucose moiety, combined with the extensive acetylation at other hydroxyl positions, likely creates a molecule with a distinct three-dimensional shape that can effectively fit into and block the active site of the target enzymes.

SAR_Concept cluster_Molecule This compound cluster_Enzyme Enzyme Active Site cluster_Inhibition Inhibitory Mechanism Sucrose Sucrose Backbone Coumaroyl trans-p-coumaroyl Group (at 3-O position) BindingPocket Hydrophobic Pockets & Catalytic Residues Coumaroyl->BindingPocket π-π stacking hydrophobic interactions Acetyl Pentaacetyl Groups (at 1,6,2',3',6' positions) Acetyl->BindingPocket Conformational fit and binding enhancement Inhibition Enzyme Inhibition BindingPocket->Inhibition Blocks substrate access

Conceptual diagram of the structure-activity relationship.

Experimental Protocols for Enzyme Inhibition Assays

To facilitate further research and comparative studies, detailed protocols for the in vitro assessment of α-glucosidase and α-amylase inhibition are provided below. These protocols are based on established colorimetric methods.

α-Glucosidase Inhibition Assay

This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Test compound (this compound)

  • Positive control (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare a solution of pNPG in phosphate buffer.

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the test compound or positive control solution.

  • Add the α-glucosidase solution to each well and incubate.

  • Initiate the reaction by adding the pNPG solution to each well.

  • Incubate the plate at a controlled temperature.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Alpha_Glucosidase_Workflow start Start prep_reagents Prepare Enzyme, Substrate (pNPG), and Inhibitor Solutions start->prep_reagents plate_setup Add Inhibitor and Enzyme to 96-well Plate prep_reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add pNPG Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction with Na₂CO₃ incubation->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate end End calculate->end

Workflow for the α-glucosidase inhibition assay.
α-Amylase Inhibition Assay

This assay determines the amount of starch remaining after incubation with α-amylase in the presence of an inhibitor. The remaining starch is quantified using an iodine solution.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (e.g., soluble starch)

  • Phosphate buffer (pH 6.9)

  • Iodine-potassium iodide (I₂-KI) solution

  • Test compound (this compound)

  • Positive control (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-amylase in phosphate buffer.

  • Prepare a starch solution in phosphate buffer.

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the test compound or positive control solution.

  • Add the α-amylase solution to each well and incubate.

  • Initiate the reaction by adding the starch solution to each well.

  • Incubate the plate at a controlled temperature.

  • Stop the reaction by adding an acidic solution (e.g., HCl).

  • Add the iodine-potassium iodide solution to each well.

  • Measure the absorbance at a suitable wavelength (e.g., 580 nm).

  • Calculate the percentage inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Alpha_Amylase_Workflow start Start prep_reagents Prepare Enzyme, Starch, and Inhibitor Solutions start->prep_reagents plate_setup Add Inhibitor and Enzyme to 96-well Plate prep_reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add Starch Solution to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction with Acid incubation->stop_reaction add_iodine Add Iodine Solution stop_reaction->add_iodine read_absorbance Measure Absorbance at 580 nm add_iodine->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate end End calculate->end

Workflow for the α-amylase inhibition assay.

Conclusion and Future Directions

This compound represents a compelling molecule within the promising class of cinnamoyl sucrose esters for the inhibition of α-glucosidase and α-amylase. Based on the structure-activity relationships established for analogous compounds, it is anticipated to exhibit potent inhibitory activity, potentially surpassing that of the current standard of care, acarbose. Its dual action on two key enzymes of carbohydrate metabolism positions it as a strong candidate for further investigation in the management of postprandial hyperglycemia.

Future research should focus on the definitive determination of the IC50 values of this compound against both α-glucosidase and α-amylase. Furthermore, detailed kinetic studies are warranted to elucidate its precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed). In vivo studies will also be crucial to validate its efficacy and safety profile in a physiological context. The exploration of this and other structurally related sucrose esters could pave the way for a new generation of more effective and potentially safer oral anti-diabetic agents.

References

A Comparative Guide to the Synthesis of Acylated Sucrose: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of chemical and enzymatic methodologies for the synthesis of acylated sucrose, also known as sucrose esters. These non-ionic surfactants are of significant interest across the food, cosmetic, and pharmaceutical industries due to their biodegradability, low toxicity, and versatile emulsifying properties.[1][2] For researchers, scientists, and drug development professionals, the choice of synthetic route is a critical decision that impacts product purity, yield, scalability, and environmental footprint. This document offers an in-depth examination of the underlying mechanisms, experimental considerations, and performance outcomes of each approach to inform this decision-making process.

Introduction to Acylated Sucrose Synthesis

Sucrose, a disaccharide composed of glucose and fructose units, possesses eight hydroxyl (-OH) groups with varying reactivity (three primary and five secondary).[3][4] The goal of acylation is to esterify one or more of these hydroxyl groups with a fatty acid. The degree of substitution (DS) and the position of the acyl group(s) determine the hydrophilic-lipophilic balance (HLB) of the resulting sucrose ester, which in turn dictates its functional properties as a surfactant.[1]

The fundamental challenge in sucrose acylation lies in controlling the regioselectivity—that is, directing the acyl group to a specific hydroxyl position.[5] A lack of control leads to a heterogeneous mixture of mono-, di-, and poly-esters, complicating purification and yielding a product with inconsistent performance.[5] Both chemical and enzymatic strategies have been developed to address this challenge, each presenting a distinct profile of advantages and limitations.

The Chemical Synthesis Route

Traditional industrial production of sucrose esters has predominantly relied on chemical methods due to their high efficiency and the low cost of catalysts.[1][5] The most common approach is a transesterification reaction between sucrose and a fatty acid methyl ester (FAME) or glyceride.

Mechanism and Regioselectivity

Chemical synthesis is typically performed at high temperatures (130-250°C) in the presence of a basic catalyst, such as potassium carbonate or lithium oleate.[5][6] To overcome the mutual insolubility of polar sucrose and nonpolar lipids, high-boiling point, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed.[1][6]

The mechanism involves the deprotonation of a sucrose hydroxyl group by the base, forming a sucrose alkoxide. This potent nucleophile then attacks the carbonyl carbon of the fatty acid ester, leading to the formation of the sucrose ester and the release of an alcohol (e.g., methanol).

A significant drawback of this method is its inherent lack of regioselectivity.[1][5] The similar reactivity of the different hydroxyl groups under harsh, uncatalyzed conditions results in the acylation of multiple positions on the sucrose backbone.[5] This produces a complex mixture of isomers and products with varying degrees of esterification, necessitating extensive and often difficult downstream purification.[2][5]

Workflow and Experimental Considerations

The chemical synthesis workflow is often energy-intensive and involves hazardous materials. High temperatures can lead to the degradation of sucrose, causing browning and the formation of unwanted byproducts.[2] The use of toxic and difficult-to-remove solvents like DMF presents significant environmental and safety concerns.[2][5]

G cluster_chem Chemical Synthesis Workflow C_Reactants Sucrose + FAME + Basic Catalyst + Toxic Solvent (e.g., DMF) C_Reaction High Temperature Reaction (130-250°C) C_Reactants->C_Reaction High Energy Input C_Quench Neutralization/ Quenching C_Reaction->C_Quench C_Purify Complex Purification (Solvent Removal, Chromatography, Byproduct Separation) C_Quench->C_Purify C_Product Heterogeneous Mixture of Sucrose Esters C_Purify->C_Product

Caption: General workflow for chemical synthesis of acylated sucrose.

Detailed Experimental Protocol: Chemical Synthesis

The following protocol is a representative example of a chemical transesterification process.

  • Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer and a vacuum system, dissolve sucrose and a basic catalyst (e.g., anhydrous potassium carbonate) in DMSO.

  • Initiation: Heat the mixture to approximately 90°C under vacuum to remove any residual water.

  • Reaction: Introduce the fatty acid methyl ester (e.g., methyl oleate) to the flask. Increase the temperature to 130-180°C and maintain vigorous stirring under reduced pressure for 2-5 hours.[5]

  • Quenching: After the reaction, cool the mixture and neutralize the catalyst with an acid (e.g., acetic acid).

  • Purification: The crude product is subjected to a multi-step purification process, which may include solvent evaporation, liquid-liquid extraction to remove unreacted fatty acids, and column chromatography to separate the different ester fractions. This stage is often the most challenging part of the process.

The Enzymatic Synthesis Route

Enzymatic synthesis has emerged as a powerful "green" alternative to chemical methods, offering significant advantages in terms of selectivity, sustainability, and product quality.[1][6] This approach primarily utilizes lipases, which are enzymes that catalyze the hydrolysis of fats in nature but can be repurposed to drive esterification reactions in non-aqueous environments.

Mechanism and Regioselectivity

Lipase-catalyzed acylation operates under mild conditions (typically 30-70°C) and can be performed in organic solvents, ionic liquids, or even solvent-free systems.[6][7] The most commonly used and effective enzyme for this purpose is the immobilized lipase B from Candida antarctica (CALB), often known by its commercial name, Novozym 435.[7]

The reaction follows a "ping-pong bi-bi" mechanism.[2] First, the fatty acid acylates a serine residue in the enzyme's active site, releasing an alcohol molecule (if using a fatty acid ester). This forms a stable acyl-enzyme intermediate. Subsequently, the sucrose molecule enters the active site, and one of its hydroxyl groups acts as a nucleophile, attacking the acyl-enzyme intermediate to form the sucrose ester and regenerate the free enzyme.

The key advantage of enzymatic synthesis is its remarkable regioselectivity.[1] The three-dimensional structure of the enzyme's active site sterically hinders the large sucrose molecule, allowing only the most accessible primary hydroxyl groups (typically at the C-6 or C-1' positions) to approach the acyl-enzyme intermediate.[8] This results in the preferential synthesis of monoesters with high purity, significantly simplifying downstream processing.[1]

G cluster_enz Enzymatic Synthesis Workflow E_Reactants Sucrose + Acyl Donor + Immobilized Lipase + 'Green' Solvent or Solvent-Free E_Reaction Mild Temperature Reaction (30-70°C) E_Reactants->E_Reaction Low Energy Input E_Filter Simple Filtration (to recover reusable enzyme) E_Reaction->E_Filter E_Purify Simplified Purification (Solvent Evaporation) E_Filter->E_Purify E_Product High-Purity Monoester of Sucrose E_Purify->E_Product

Caption: General workflow for enzymatic synthesis of acylated sucrose.

Detailed Experimental Protocol: Enzymatic Synthesis

The following protocol describes a typical lipase-catalyzed synthesis.

  • Reactant Preparation: To a flask, add sucrose, an acyl donor (e.g., vinyl laurate or methyl oleate), and an appropriate solvent system (e.g., a binary mixture of DMAc and tert-amyl alcohol to dissolve sucrose while maintaining enzyme activity).[8]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 1-10% w/w of substrates).[7]

  • Reaction: Incubate the mixture in a shaker at a controlled mild temperature (e.g., 45-65°C) for 24-96 hours.[7][9] Reaction progress can be monitored by TLC or HPLC.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be easily recovered by simple filtration and washed for reuse in subsequent batches.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, already high in monoester content, may require minimal purification, such as washing with a nonpolar solvent (e.g., hexane) to remove excess fatty acid.

Comparative Data Analysis

The choice between chemical and enzymatic synthesis often comes down to a trade-off between reaction speed and cost versus selectivity and environmental impact. The following table summarizes key performance metrics gathered from various studies.

ParameterChemical SynthesisEnzymatic SynthesisSource(s)
Reaction Temperature High (130-250°C)Mild (30-70°C)[6]
Solvents Toxic (DMF, DMSO)Greener alternatives, solvent-free[1][2]
Catalyst Basic (e.g., K₂CO₃)Lipases (e.g., Novozym 435)[1][7]
Regioselectivity Low (mixture of isomers)High (mainly primary monoesters)[1][5]
Product Purity Low (requires extensive purification)High (simplified purification)[1][2]
Yield (Monoester) Variable, often lower due to mixed productsHigh, up to 90% reported[2][6]
Reaction Time Relatively fast (hours)Slower (24-96 hours)[7][9]
Environmental Impact High (toxic waste, high energy)Low (biodegradable catalyst, low energy)[1][6]
Catalyst Cost LowHigh (but reusable)[2]

Conclusion and Future Outlook

The chemical synthesis of acylated sucrose remains a viable option for large-scale industrial production where cost and throughput are the primary drivers. However, its significant environmental drawbacks and the production of poorly defined product mixtures are considerable limitations.

Enzymatic synthesis represents a more modern, precise, and sustainable approach.[1] Its superior regioselectivity yields high-purity sucrose monoesters, which are highly desirable for specialized applications in pharmaceuticals and high-end cosmetics.[8] The primary hurdles for enzymatic synthesis—higher catalyst cost and slower reaction rates—are being actively addressed through the development of more robust immobilized enzymes, process optimization, and the exploration of solvent-free reaction systems.[2][9]

For researchers and professionals in drug development, where product purity, consistency, and biocompatibility are paramount, the enzymatic route offers clear advantages. The ability to produce a well-defined sucrose ester with minimal byproducts and without the use of harsh, toxic chemicals makes it the superior choice for creating high-value, functional ingredients.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthetic 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary: Beyond the Single Peak

In the synthesis of complex natural product derivatives such as 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, achieving high purity is paramount for ensuring reproducible biological activity and safety. This guide provides an in-depth, technically-grounded framework for the comprehensive purity and structural verification of this specific sucrose ester. We move beyond simplistic purity statements, advocating for an orthogonal analytical approach where multiple, independent methods are employed. This ensures that what is reported as a "single peak" in one analysis is indeed the correct, structurally sound molecule, free from co-eluting isomers or process-related impurities.

The inherent complexity of the target molecule—featuring a bulky p-coumaroyl group on the 3-hydroxyl of the glucose moiety and five acetyl groups distributed across both sugar rings—presents significant analytical challenges. Potential impurities include regioisomers of acylation, incompletely acetylated species, diastereomers, and residual starting materials. This guide details the strategic application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy as a self-validating triad for robust quality control.

The Analytical Imperative: Why Orthogonal Methods are Non-Negotiable

  • Chromatography (HPLC): Separates based on polarity and hydrophobic interactions. It is the primary tool for quantitative purity assessment.

  • Mass Spectrometry (MS): Identifies compounds by their mass-to-charge ratio. It confirms the molecular weight of the target and any separated impurities.

  • NMR Spectroscopy: Provides detailed structural information by probing the magnetic environments of individual atoms (¹H, ¹³C). It is the ultimate arbiter of isomeric purity and positional acylation.

The logical workflow for assessing a new batch of synthetic this compound is therefore sequential and confirmatory.

G cluster_0 Purity Assessment Workflow Synthesis Synthesized Product HPLC_UV Quantitative Purity Check (HPLC-UV) Synthesis->HPLC_UV Primary Screen LC_MS Identity Confirmation (LC-MS) HPLC_UV->LC_MS Confirm Peak Identity NMR Structural Verification (¹H, ¹³C, 2D NMR) LC_MS->NMR Confirm Structure & Isomers Final Qualified Compound (Purity >95%) NMR->Final Final Qualification

Caption: Orthogonal workflow for purity and identity verification.

Primary Quantification: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the cornerstone for determining the percentage purity of the target compound. The method separates the target molecule from more polar impurities (e.g., incompletely acetylated sucrose) and potentially less polar impurities (e.g., residual acylating agents).

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides strong retention for the relatively nonpolar, fully acylated sucrose ester.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is essential.[1][2] Isocratic elution is insufficient to separate the complex mixture of potential byproducts that span a wide polarity range. The gradient allows for the sharp elution of the main peak while also resolving early-eluting polar impurities and late-eluting nonpolar ones.

  • Detection: The trans-p-coumaroyl moiety contains a strong chromophore. UV detection at its λmax (typically around 300-320 nm) provides high sensitivity and selectivity for the target compound and any impurities containing this group.[3] Monitoring at a lower wavelength (e.g., 210 nm) can help detect impurities lacking the coumaroyl group, such as over-acetylated sucrose.

Experimental Protocol: HPLC-UV Analysis
  • System Preparation: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C for reproducibility.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (for peak shape improvement).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 40% B (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200-400 nm. Quantify at λ = 310 nm.

  • Sample Preparation: Dissolve the synthetic product in acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Comparative Data: Target Compound vs. Potential Impurity
CompoundExpected Retention Time (min)Key Differentiator
Target: Pentaacetyl-Coumaroylsucrose ~18-22Main product peak, should be >95% of total area.
Alternative: 1,6,2',3',4',6'-Hexaacetylsucrose ~15-18Lacks the bulky, nonpolar coumaroyl group; elutes earlier. No absorbance at 310 nm.
Impurity: Tetraacetyl-Coumaroylsucrose ~12-16More polar due to an extra free hydroxyl group; elutes significantly earlier.
Impurity: Sucrose Octaacetate ~19-23Similar polarity to the target, potential for co-elution. No absorbance at 310 nm.

Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC provides a quantitative purity value, it does not confirm the identity of the peak. LC-MS couples the separation power of HPLC with the mass-resolving power of mass spectrometry, providing definitive molecular weight information for the main peak and any resolved impurities.[4][5]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for polar to semi-polar molecules like sucrose esters.[1][6] It is a "soft" ionization technique that typically keeps the molecule intact, yielding a protonated molecule [M+H]⁺ or, more commonly for sugars, a sodium adduct [M+Na]⁺.[4]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is superior to a standard quadrupole. HRMS provides a highly accurate mass measurement, allowing for the calculation of the elemental formula and confident differentiation from impurities with similar nominal masses.

Experimental Protocol: LC-MS Analysis
  • LC System: Couple the HPLC system described above directly to the ESI source of the mass spectrometer.

  • Ionization Mode: ESI, positive ion mode.

  • Mass Analyzer Scan Range: m/z 150 - 1500.

  • Data Acquisition: Acquire full scan data. If impurities are detected, perform tandem MS (MS/MS) to obtain fragmentation data for structural elucidation.

  • Expected Mass:

    • Molecular Formula: C₃₄H₄₀O₁₈

    • Exact Mass: 752.2215 g/mol

    • Expected Ions: [M+H]⁺ at m/z 753.2288; [M+Na]⁺ at m/z 775.2107.

G cluster_1 LC-MS Confirmation HPLC HPLC Separation ESI Electrospray Ionization (ESI) HPLC->ESI Eluent MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Gas-Phase Ions Data Mass Spectrum ([M+Na]⁺ = 775.21) MS->Data m/z Detection

Caption: Schematic of the LC-MS experimental setup.

Definitive Structural Verification: NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[7] For this compound, NMR confirms the specific positions of the five acetyl groups and the single p-coumaroyl group, a task impossible by HPLC or MS alone. Key experiments include ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HSQC).

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of protons and their local environment. The downfield shift of protons attached to carbons bearing ester groups is a key indicator of acylation. The characteristic signals of the trans-p-coumaroyl group (aromatic and vinyl protons) must be present.[8]

  • ¹³C NMR: Glycosylation and acylation cause significant downfield shifts (4-10 ppm) for the carbons at the anomeric and linked positions, providing a clear fingerprint of the substitution pattern.[9]

  • 2D NMR (COSY, HSQC): These experiments are crucial for assigning all proton and carbon signals. COSY shows which protons are coupled (i.e., adjacent), allowing one to "walk" along the sugar backbone. HSQC correlates each proton with its directly attached carbon, confirming assignments.

Comparative Data: Key NMR Shifts for Structural Confirmation
NucleusSignal TypeExpected Chemical Shift (δ, ppm)Structural Assignment Confirmed
¹HAnomeric Proton (H-1)~5.5-5.8Confirms the α-glucoside linkage.
¹HVinyl Protons (Coumaroyl)~6.3 and ~7.6 (doublets)Confirms the presence and trans configuration of the p-coumaroyl group.
¹HAcetyl Methyl Protons~1.9-2.2 (multiple singlets)Integration should correspond to 15 protons (5 x CH₃), confirming full penta-acetylation.
¹³CEster Carbonyls (Acetyl)~169-171Five distinct signals confirm five acetyl groups.
¹³CEster Carbonyl (Coumaroyl)~166Confirms the coumaroyl ester linkage.
¹³CC-3 (Glucose)Downfield shiftedThe acylation at the 3-position causes a significant downfield shift compared to unsubstituted sucrose.

Conclusion: An Integrated Strategy for Assured Purity

The purity assessment of a complex synthetic molecule like this compound cannot be a perfunctory check. It requires a rigorous, multi-faceted strategy. By integrating quantitative HPLC for purity, confirmatory LC-MS for identity, and definitive NMR for structural verification, researchers can establish a self-validating system. This orthogonal approach provides the highest degree of confidence in the quality of the material, ensuring that subsequent biological or pharmaceutical studies are built on a solid, chemically-defined foundation.

References

A Comparative Guide to the Biological Activity of Acylated Sucrose Esters: Bridging In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising compound to a viable therapeutic is paved with rigorous evaluation. A critical phase in this process is understanding a molecule's activity, both in the controlled environment of a laboratory bench and within the complex biological system of a living organism. This guide provides a comparative analysis of the in vitro and in vivo activities of sucrose esters, with a predictive focus on pentaacetyl coumaroyl sucrose. While direct experimental data for pentaacetyl coumaroyl sucrose is limited, this guide synthesizes findings from structurally related sucrose esters to offer valuable insights into its potential biological activities.

Sucrose, a simple sugar, can be chemically modified through esterification to create a diverse class of compounds known as sucrose esters. These molecules, which combine a hydrophilic sucrose core with lipophilic acyl chains, exhibit a range of biological properties, including antioxidant and anti-inflammatory effects. The degree and nature of acylation, such as the presence of coumaroyl and acetyl groups, are pivotal in determining the compound's physicochemical properties and its interaction with biological targets.

The comparison between in vitro and in vivo data is fundamental. In vitro assays provide a rapid and cost-effective means to screen compounds and elucidate their mechanisms of action at a molecular level.[1] However, these simplified systems lack the physiological complexity of a whole organism. In vivo studies, while more resource-intensive, offer a holistic view of a compound's efficacy, safety, and pharmacokinetic profile.[2] Integrating both types of data is crucial for a comprehensive understanding of a compound's therapeutic potential.

In Vitro Activity Profile of Structurally Related Sucrose Esters

In vitro studies on various sucrose esters have revealed significant antioxidant and anti-inflammatory properties. These assays are instrumental in establishing a baseline of biological activity and guiding further investigation.

Antioxidant Activity

The antioxidant potential of sucrose esters is often attributed to the presence of phenolic moieties, such as galloyl or coumaroyl groups, which can donate a hydrogen atom to neutralize free radicals. Common in vitro assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[3]

Gallic esters of sucrose have demonstrated potent radical scavenging activity, with their efficacy being proportional to the number of galloyl units.[4][5] Similarly, phenylpropanoid esters of sucrose have shown moderate DPPH radical scavenging activity, with IC50 values in the micromolar range.[6]

Table 1: In Vitro Antioxidant Activity of Phenylpropanoid Sucrose Esters [6]

CompoundDPPH Radical Scavenging IC50 (µM)
Phaneroside J (5)43.9
Phaneroside T (15)43.8
Phaneroside V (17)34.9
Phaneroside X (24)39.4
Vitamin C (Positive Control)Not specified in the provided text

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general steps for assessing the antioxidant activity of a test compound using the DPPH assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., pentaacetyl coumaroyl sucrose) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., Vitamin C or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Diagram: DPPH Radical Scavenging Assay Workflow

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound Solution Microplate 96-Well Microplate Test_Compound->Microplate Add DPPH_Solution DPPH Solution DPPH_Solution->Microplate Add Incubation Incubate in Dark (30 min) Microplate->Incubation Reader Measure Absorbance (517 nm) Incubation->Reader Calculation Calculate % Inhibition and IC50 Reader->Calculation

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

The anti-inflammatory potential of sucrose esters can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators in cell-based assays. A common model involves stimulating macrophages, such as RAW 264.7 or BV-2 microglial cells, with lipopolysaccharide (LPS) to induce an inflammatory response.[2] The inhibitory effect of the test compound on the production of nitric oxide (NO) and prostaglandins (PGE2) is then quantified.[1]

Phenylpropanoid esters of sucrose have been shown to inhibit NO production in LPS-induced BV-2 microglial cells, with some compounds exhibiting greater potency than the positive control.[6]

Table 2: In Vitro Anti-inflammatory Activity of Phenylpropanoid Sucrose Esters [6]

CompoundNO Production Inhibition IC50 (µM) in LPS-induced BV-2 cells
Phaneroside F (6)6.7
Phaneroside P (21)5.2
Quercetin (Positive Control)Not specified in the provided text

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This protocol describes the measurement of NO production in LPS-stimulated macrophages.

  • Cell Culture:

    • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium until they reach the desired confluence.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

Diagram: Cellular Anti-inflammatory Assay Workflow

Anti_Inflammatory_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Cell_Culture Culture Macrophages Cell_Seeding Seed in 96-Well Plate Cell_Culture->Cell_Seeding Pre_treatment Pre-treat with Test Compound Cell_Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Supernatant Collect Supernatant LPS_Stimulation->Supernatant Griess_Assay Griess Assay Supernatant->Griess_Assay Absorbance Measure Absorbance (540 nm) Griess_Assay->Absorbance

Caption: Workflow for assessing in vitro anti-inflammatory activity.

In Vivo Activity Profile of Structurally Related Sucrose Esters

In vivo studies are essential to validate the therapeutic potential observed in in vitro assays. Animal models of inflammation are commonly used to evaluate the efficacy of test compounds in a complex biological system.

Anti-inflammatory Activity

A widely used model for acute inflammation is the carrageenan-induced paw edema model in rodents.[7] In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.

A mixture of two new sucrose esters, peruviose A and peruviose B, isolated from Physalis peruviana, demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats.[1][2][8] The effect was dose-dependent and was suggested to be mediated by the inhibition of nitric oxide and prostaglandin E2.[1][2][8]

Table 3: In Vivo Anti-inflammatory Activity of Peruvioses in Carrageenan-Induced Paw Edema in Rats [8]

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Peruvioses A & B Mixture5045
Peruvioses A & B Mixture10060
Indomethacin (Positive Control)1075

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a general outline for the carrageenan-induced paw edema model.

  • Animal Acclimatization:

    • Acclimatize the animals (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

  • Treatment Administration:

    • Administer the test compound (e.g., pentaacetyl coumaroyl sucrose) orally or via intraperitoneal injection at various doses.

    • Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema:

    • One hour after treatment, inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Diagram: In Vivo Anti-inflammatory Model Workflow

In_Vivo_Model Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Test, Positive Control) Acclimatization->Grouping Treatment Administration of Test Compound/Vehicle/Standard Grouping->Treatment Induction Carrageenan Injection (Paw) Treatment->Induction 1 hour post-treatment Measurement Measure Paw Volume (Plethysmometer) Induction->Measurement At regular intervals Analysis Calculate % Inhibition Measurement->Analysis

Caption: Workflow of the carragegaan-induced paw edema model.

Bridging the Gap: From In Vitro to In Vivo

The collective evidence from studies on structurally similar sucrose esters suggests that pentaacetyl coumaroyl sucrose holds promise as a bioactive compound. The presence of the coumaroyl moiety is likely to confer antioxidant properties, as seen with other phenolic esters of sucrose. Furthermore, the anti-inflammatory effects observed for other sucrose esters, both in cell-based assays and animal models, provide a strong rationale for investigating pentaacetyl coumaroyl sucrose in similar systems.

It is important to note that the journey from in vitro to in vivo is not always linear. A compound that shows high activity in an isolated system may have poor bioavailability, rapid metabolism, or unforeseen toxicity in a living organism. Therefore, while the in vitro data for related compounds is encouraging, further studies are imperative to determine the in vivo efficacy and safety profile of pentaacetyl coumaroyl sucrose.

Conclusion and Future Directions

This guide has provided a comparative overview of the in vitro and in vivo activities of sucrose esters that are structurally related to pentaacetyl coumaroyl sucrose. The available data strongly support the potential for this class of compounds to exhibit both antioxidant and anti-inflammatory properties.

For researchers in drug discovery and development, the logical next steps would be:

  • Synthesis and Characterization: Chemical synthesis and full characterization of high-purity pentaacetyl coumaroyl sucrose.

  • In Vitro Screening: Comprehensive in vitro evaluation of its antioxidant and anti-inflammatory activities using the assays described in this guide.

  • In Vivo Validation: If promising in vitro activity is observed, proceeding to in vivo studies, such as the carrageenan-induced paw edema model, to confirm efficacy.

  • Pharmacokinetic and Toxicological Studies: In-depth investigation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

By systematically bridging the gap between in vitro and in vivo research, the true therapeutic potential of novel compounds like pentaacetyl coumaroyl sucrose can be thoroughly and efficiently elucidated.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. When targeting acylated glycosides—complex molecules crucial in bacterial pathogenesis and as biomarkers—the challenge of cross-reactivity becomes particularly acute. Subtle structural similarities between related glycosides can lead to off-target binding, confounding experimental results and potentially compromising the efficacy and safety of therapeutic antibodies. This guide provides an in-depth comparison of methodologies to assess antibody cross-reactivity against these complex targets, supported by illustrative experimental data and field-proven insights to ensure the integrity of your findings.

The Challenge of Specificity in Acylated Glycoside Recognition

Acylated glycosides, such as bacterial lipopolysaccharides (LPS) and other glycolipids, present a unique challenge for antibody development. Their structures are often characterized by repeating glycan units with variations in acylation patterns. These subtle differences can be the sole distinguishing feature between, for example, different bacterial serotypes or between a target antigen and a host molecule. An antibody that cross-reacts with related but distinct acylated glycosides can lead to inaccurate diagnostic results or unintended off-target effects in therapeutic applications.[1][2] Therefore, rigorous assessment of antibody specificity is not just a quality control step but a foundational aspect of reliable research and drug development in this field.

dot

Caption: The relationship between acylated glycoside structures and the potential for antibody cross-reactivity.

A Comparative Analysis of Key Methodologies for Assessing Cross-Reactivity

To dissect the binding profile of an antibody, a multi-pronged approach employing various analytical techniques is often necessary. Each method offers unique insights into the specificity and kinetics of the antibody-antigen interaction. Here, we compare three widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Screening Tool

ELISA is a cornerstone for initial screening of antibody specificity due to its high-throughput nature and relatively low cost. A competitive ELISA format is particularly useful for assessing cross-reactivity.[1] In this setup, the primary antigen is coated on the plate, and the antibody is pre-incubated with a panel of related acylated glycosides before being added to the wells. The degree of cross-reactivity is inversely proportional to the signal generated.

Expertise & Experience: While seemingly straightforward, the presentation of the coated antigen is critical.[3] Free glycolipids may not adopt their native conformation, leading to misleading results. Complexing the glycolipids with molecules like high-density lipoproteins can improve the specificity of the assay.

To illustrate the utility of competitive ELISA, we present data from a hypothetical monoclonal antibody, mAb-A, developed against the O-antigen of Escherichia coli serotype O157. Its cross-reactivity was tested against the O-antigens of E. coli O152 and Klebsiella pneumoniae O12.

Competing Antigen Antigen Concentration (µg/mL) % Inhibition of mAb-A Binding to E. coli O157
E. coli O157 (Homologous)195%
0.178%
0.0145%
E. coli O152 (Related)142%
0.115%
0.012%
K. pneumoniae O12 (Unrelated)15%
0.11%
0.010%

Data Interpretation: The data clearly demonstrates that mAb-A has high specificity for its target antigen, E. coli O157. While some cross-reactivity with the structurally similar E. coli O152 O-antigen is observed at higher concentrations, the binding is significantly weaker. The negligible inhibition by the unrelated K. pneumoniae O12 O-antigen confirms the antibody's specificity.

Surface Plasmon Resonance (SPR): Delving into Binding Kinetics

SPR provides real-time, label-free analysis of biomolecular interactions, offering a deeper understanding of binding kinetics (association and dissociation rates) and affinity.[4][5] This level of detail is crucial for distinguishing between high-affinity specific binding and low-affinity non-specific interactions that might be missed by endpoint assays like ELISA.

Expertise & Experience: Immobilization of the glycolipid antigen on the sensor chip is a critical step. Strategies such as capturing biotinylated liposomes containing the glycolipid can mimic the cell membrane environment and provide more physiologically relevant data.[4]

Consider a monoclonal antibody, mAb-B, developed against the cancer-associated antigen Globo H. Its cross-reactivity with the structurally similar stem-cell marker SSEA-4, which differs by only a terminal saccharide, was analyzed using SPR.

Analyte (Antibody) Ligand (Immobilized Glycan) Association Rate (ka) (1/Ms) Dissociation Rate (kd) (1/s) Affinity (KD) (nM)
mAb-BGlobo H2.5 x 10^55.0 x 10^-42.0
mAb-BSSEA-41.2 x 10^38.0 x 10^-266,667

Data Interpretation: The SPR data reveals a dramatic difference in the binding kinetics of mAb-B to Globo H versus SSEA-4. The significantly faster association rate and slower dissociation rate for Globo H result in a much higher affinity (lower KD value). This quantitative data provides strong evidence for the high specificity of mAb-B, with negligible cross-reactivity for the closely related SSEA-4 glycan.[6]

Western Blotting: Visualizing Specificity in a Complex Mixture

Western blotting is a valuable tool for assessing antibody specificity against a panel of antigens separated by size. It can be particularly useful for visualizing cross-reactivity with different forms of a glycosylated protein or with LPS preparations from various bacterial strains.

Expertise & Experience: The stepladder-like pattern often observed when probing LPS extracts is indicative of antibodies recognizing the repeating O-antigen units.[7] The absence of such a pattern when probing extracts from strains with different O-antigens can be a strong indicator of specificity.

dot

cluster_1 Methodology Workflow Initial Screening Initial Screening Kinetic Analysis Kinetic Analysis Initial Screening->Kinetic Analysis Promising Candidates Visual Confirmation Visual Confirmation Kinetic Analysis->Visual Confirmation High-Affinity Binders

Caption: A recommended workflow for assessing antibody cross-reactivity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of your findings, meticulous adherence to validated protocols is essential.

Competitive ELISA Protocol
  • Antigen Coating: Coat a 96-well microplate with the primary acylated glycoside antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Incubation: In a separate plate, serially dilute the competing acylated glycoside antigens. Add a constant concentration of the primary antibody to each well and incubate for 1 hour at room temperature.

  • Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the antigen-coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the appropriate substrate and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each competitor concentration relative to the control (no competitor).

Surface Plasmon Resonance (SPR) Protocol
  • Sensor Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Immobilize the acylated glycoside antigen (or a capture molecule for biotinylated liposomes) onto the activated surface.

  • Blocking: Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Injection: Inject a series of concentrations of the antibody over the sensor surface at a constant flow rate.

  • Dissociation: Flow buffer over the surface to monitor the dissociation of the antibody-antigen complex.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and affinity (KD).

Western Blot Protocol for LPS Analysis
  • LPS Separation: Separate LPS extracts from different bacterial strains on an SDS-PAGE gel.

  • Transfer: Transfer the separated LPS to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Conclusion and Best Practices

The rigorous evaluation of antibody cross-reactivity against related acylated glycosides is a critical determinant of experimental success and the translational potential of antibody-based diagnostics and therapeutics. A multi-faceted approach, beginning with high-throughput screening using techniques like competitive ELISA, followed by in-depth kinetic analysis with SPR, and visual confirmation via Western blotting, provides a comprehensive and trustworthy assessment of antibody specificity. By understanding the nuances of each technique and meticulously executing the experimental protocols, researchers can confidently select and validate antibodies with the highest degree of specificity for their intended applications.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of specific toxicological data for 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, a conservative approach is paramount. Laboratory personnel should treat all unknown chemical solids, liquids, or containerized gases as hazardous wastes until confirmed otherwise by a qualified safety officer.[1] The toxicological properties of many acetylated sugars have not been fully investigated.[2] Therefore, it is prudent to assume the compound may cause irritation to the eyes, skin, and respiratory tract upon exposure.[2]

The core structure is a sucrose molecule, which itself has a very low order of acute toxicity.[3] However, the penta-acetylation and the addition of a trans-p-coumaroyl group alter its chemical properties. While sucrose octaacetate is considered nontoxic, it is used as a bittering agent.[4] The coumaroyl moiety is a phenolic compound, and while many naturally occurring phenolics have low toxicity, some can be irritants or have other biological effects.

Incompatible Materials: Based on the general reactivity of acetylated compounds and sucrose, avoid contact with:

  • Strong oxidizing agents[2][3]

  • Strong acids (e.g., sulfuric acid, nitric acid)[3]

  • Strong bases

Upon thermal decomposition, this compound may produce oxides of carbon and other irritating or toxic fumes and gases.[2]

Table 1: Assumed Hazard Profile

Hazard CategoryAssumed RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Low, but treat as potentially harmful.Based on sucrose and related acetylated sugars. Lack of specific data necessitates caution.
Skin Corrosion/Irritation Potential irritant.Common for complex organic molecules that have not been fully characterized.[2]
Eye Damage/Irritation Potential irritant.Assume potential for eye irritation with any fine chemical powder.[2]
Environmental Hazards Data not available; handle as potentially harmful to aquatic life.The principle of precaution dictates that chemicals with unknown ecotoxicity should not be released into the environment.[5]
Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is essential. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][6] Avoid the formation of dust during handling.[5]

Spill Management: A Calm and Collected Response

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop the material, avoiding dust generation. Place the collected material into a designated, labeled hazardous waste container.

  • Clean: Clean the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or environmental health and safety (EHS) office, in accordance with your institution's policies.

Disposal Protocol: A Step-by-Step Guide

All hazardous wastes must be disposed of through your institution's designated hazardous waste collection program.[1] Under no circumstances should this chemical be disposed of down the sink or in the regular trash. [1]

Step 1: Waste Characterization and Segregation

  • Treat this compound as a non-halogenated solid organic chemical waste.

  • Segregate this waste stream from other incompatible waste types, such as acids, bases, and oxidizers.[7][8]

Step 2: Containerization

  • Use a chemically compatible, leak-proof container with a secure screw-top lid for solid waste.[7][8] Plastic containers are often preferred.[9]

  • The container must be in good condition, free from cracks or deterioration.[7]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

Step 3: Labeling

  • Properly label the waste container with a hazardous waste tag as soon as the first particle of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The generating laboratory and principal investigator's name

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][9]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Ensure secondary containment is used in the SAA to capture any potential leaks.

Step 5: Arranging for Disposal

  • Once the waste container is full, or if you are approaching the maximum storage time limit set by your institution (often 12 months for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[9]

Diagram 1: Disposal Workflow

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated Characterize Characterize as Non-Halogenated Solid Organic Waste Start->Characterize Segregate Segregate from Incompatible Wastes Characterize->Segregate Containerize Place in a Labeled, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area (SAA) Containerize->Store Pickup Arrange for EHS Waste Pickup Store->Pickup

Caption: A flowchart illustrating the key steps for the proper disposal of this compound.

Empty Container Disposal

An empty container that has held this compound should be managed as follows:

  • If the container held what is classified as an "acute" hazardous waste, it must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] While this compound is not currently listed as an acute hazardous waste, this is a best practice for any container that held a research chemical.

  • For non-acute hazardous waste, once all the material has been removed, deface or remove the original chemical label.[1] The container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

A Senior Application Scientist's Guide to Handling 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds demands a proactive and informed approach to safety. This guide provides essential operational protocols for handling 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, a specialized sucrose polyester. Due to the absence of specific toxicological data for this molecule, our safety recommendations are derived from a structural hazard assessment, applying established principles of laboratory safety to its constituent chemical groups.

Principle of Hazard Assessment by Analogy

This compound is a complex molecule. To establish a robust safety protocol, we must assess the potential hazards of its three primary structural components:

  • Sucrose Backbone: While sucrose itself is benign, any finely powdered substance presents a potential respiratory hazard if inhaled.

  • Pentaacetyl Esters: Acetyl groups increase the lipophilicity of the molecule compared to sucrose. While generally of low toxicity, compounds in this class can act as mild irritants upon contact with skin or eyes.

  • p-Coumaroyl Group: This phenolic group is the primary area of concern. Coumarins and related phenolic acids can be skin and eye irritants and may act as sensitizers in some individuals. The biological activity of this moiety necessitates careful handling to avoid unintended exposure.

Based on this analysis, we will treat this compound as a potential skin and eye irritant, a respiratory sensitizer in powdered form, and a substance with unknown, but potential, biological activity upon absorption.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the physical form of the chemical. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Task Physical State Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting Solid PowderChemical Splash GogglesNitrile Gloves (Double-gloved recommended)Lab CoatN95 Respirator (minimum); perform in a ventilated enclosure or fume hood.
Dissolving/Solution Prep Solid into LiquidChemical Splash GogglesNitrile Gloves (check solvent compatibility)Lab CoatRequired if not performed in a chemical fume hood.
Handling Solutions LiquidChemical Splash GogglesNitrile Gloves (check solvent compatibility)Lab CoatNot required if handled in a fume hood.
Waste Disposal Solid or LiquidChemical Splash GogglesNitrile GlovesLab CoatNot required if containers are sealed.

Below is a decision-making workflow for selecting the appropriate level of engineering controls and PPE.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Hazard Evaluation cluster_2 Engineering & PPE Controls Start Identify Task (e.g., Weighing, Dissolving) IsSolid Is the compound a powder/solid? Start->IsSolid IsSolution Is the compound in solution? Start->IsSolution IsSolid->IsSolution No FumeHood Primary Control: Use Chemical Fume Hood or Ventilated Enclosure IsSolid->FumeHood Yes Benchtop Primary Control: Use Chemical Fume Hood IsSolution->Benchtop Yes RespProtection Mandatory PPE: N95 Respirator Chemical Goggles Nitrile Gloves Lab Coat FumeHood->RespProtection SolutionPPE Mandatory PPE: Chemical Goggles Nitrile Gloves Lab Coat Benchtop->SolutionPPE

Caption: PPE and Engineering Control Selection Workflow.

Operational and Disposal Plan

Adherence to a strict, step-by-step procedure is critical to minimizing exposure and ensuring experimental integrity.

3.1. Preparation and Weighing

  • Designate an Area: All handling of the solid compound must occur within a designated area, preferably inside a certified chemical fume hood or a ventilated balance enclosure.

  • Gather Materials: Before bringing the compound into the hood, assemble all necessary equipment: spatulas, weigh paper or boats, appropriate solvent(s), and pre-labeled receiving flasks.

  • Don PPE: Put on your lab coat, chemical splash goggles, and double nitrile gloves. If not using a ventilated enclosure, an N95 respirator is mandatory.

  • Weigh the Compound: Carefully transfer the desired amount of the solid. Avoid creating dust clouds. Use a micro-spatula for better control.

  • Clean Up: After weighing, carefully wipe down the spatula and the balance area with a solvent-dampened towel (e.g., 70% ethanol) to collect any residual powder. Dispose of the towel in the solid chemical waste.

3.2. Dissolution and Handling

  • Solvent Addition: Add the solvent to the flask containing the weighed solid inside the fume hood. Cap the container immediately.

  • Dissolution: Use sonication or gentle agitation to bring the compound into solution. Ensure the container is securely capped to prevent aerosol generation.

  • Storage: Store all solutions in clearly labeled, sealed containers. For long-term storage, refer to the supplier's recommendation, but typically storage at -20°C or -80°C in a desiccated environment is advised for complex organic molecules.

3.3. Spill and Emergency Procedures

  • Solid Spill:

    • Alert others in the area. Do not attempt to sweep up the dry powder.

    • Gently cover the spill with paper towels.

    • Lightly wet the towels with water or a suitable solvent to prevent dust generation.

    • Carefully wipe up the spill from the outside in.

    • Place all contaminated materials in a sealed bag for disposal as solid chemical waste.

  • Solution Spill:

    • Alert others and, if necessary, evacuate the area, especially if the solvent is volatile.

    • Absorb the spill with a chemical spill kit or absorbent pads.

    • Place all contaminated materials in the appropriate chemical waste container.

    • Clean the area with soap and water.

3.4. Disposal Plan

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, etc.) and excess solid compound must be disposed of in a dedicated, sealed, and clearly labeled solid chemical waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a labeled hazardous liquid waste container compatible with the solvents used. Do not pour this chemical down the drain.

The following diagram outlines the complete handling and disposal workflow.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal & Cleanup A 1. Designate Area (Fume Hood) B 2. Don Full PPE (Goggles, Gloves, Coat, N95) A->B C 3. Weigh Solid Compound B->C D 4. Add Solvent & Cap C->D E 5. Dissolve (Sonicate/Agitate) D->E F 6. Collect Solid Waste (Gloves, Weigh Paper) E->F Post-Handling G 7. Collect Liquid Waste (Unused Solution, Rinses) E->G Post-Handling H 8. Decontaminate Work Area F->H G->H

Caption: Step-by-step workflow for handling and disposal.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。